4-Pyridylcarbinol N-oxide
Description
The exact mass of the compound 4-Pyridylmethanol N-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1-oxidopyridin-1-ium-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-5-6-1-3-7(9)4-2-6/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGXPKKVSNSGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1CO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176879 | |
| Record name | 4-Pyridylmethanol N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22346-75-4 | |
| Record name | 4-Pyridinemethanol, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22346-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridylmethanol N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-pyridylmethanol N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Pyridylcarbinol N-oxide chemical structure and properties
An In-depth Technical Guide to 4-Pyridylcarbinol N-oxide: Structure, Properties, and Applications
Introduction: The Strategic Importance of the N-O Moiety
In the landscape of medicinal chemistry and materials science, pyridine N-oxides represent a class of compounds with unique and highly valuable properties. The introduction of an N-oxide functional group to a pyridine ring fundamentally alters its electronic character, reactivity, and physicochemical properties. This transformation converts the electron-deficient pyridine nucleus into a system with significant electron-donating capabilities, unlocking novel synthetic pathways and biomedical applications.[1][2][3]
This guide focuses on a specific, yet significant, member of this class: this compound. Also known as (1-oxidopyridin-1-ium-4-yl)methanol or 4-(Hydroxymethyl)pyridine 1-oxide, this molecule combines the characteristic N-oxide functionality with a primary alcohol group, making it a versatile building block for drug development and crystal engineering.[4][5] We will explore its core chemical structure, physicochemical properties, synthesis, and pivotal applications, providing researchers and drug development professionals with a comprehensive technical overview.
PART 1: Chemical Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and inherent properties is the foundation of its application. This compound is a crystalline solid at room temperature, possessing a unique electronic distribution that dictates its behavior.[6]
Molecular Structure
The structure features a pyridine ring where the nitrogen atom is oxidized, forming a coordinate covalent bond with an oxygen atom. This results in a formal positive charge on the nitrogen and a formal negative charge on the oxygen. A hydroxymethyl (-CH₂OH) group is substituted at the 4-position of the ring.
Caption: Chemical structure of this compound.
Physicochemical and Computed Properties
The key properties of this compound are summarized below. The N-oxide group significantly increases the molecule's polarity and hydrogen bonding capacity compared to its parent compound, 4-pyridylcarbinol.[7]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇NO₂ | [4][6] |
| Molecular Weight | 125.13 g/mol | [4][6] |
| Appearance | Crystals | [6] |
| Melting Point | 124-127 °C (lit.) | [6] |
| CAS Number | 22346-75-4 | [4][6] |
| SMILES String | OCc1cc--INVALID-LINK--cc1 | [6] |
| InChI Key | ZJGXPKKVSNSGRJ-UHFFFAOYSA-N | [4][6] |
| Topological Polar Surface Area | 45.7 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for structure confirmation. For this compound, characteristic spectral data are available from various databases.
-
¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectra are available and provide detailed information about the hydrogen and carbon framework of the molecule.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the O-H stretch from the alcohol, C-H stretches from the aromatic ring, and a strong band associated with the N-O moiety.[4] The N-O stretching vibration is a key diagnostic feature for pyridine N-oxides.[2]
PART 2: Synthesis and Reactivity
The synthesis of pyridine N-oxides is a well-established field, with the oxidation of the parent pyridine being the most common route. This transformation is pivotal as it modulates the ring's reactivity, making positions 2 and 4 susceptible to both nucleophilic and electrophilic attack.[3][8][9]
General Synthesis: N-Oxidation of Pyridines
The conversion of a pyridine derivative to its corresponding N-oxide is typically achieved using an oxidizing agent that can deliver an oxygen atom to the nitrogen. Common reagents include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.[2][10][11] The choice of oxidant and reaction conditions can be tailored to the specific substrate to ensure high yield and purity.
Caption: Generalized workflow for the synthesis of Pyridine N-oxides.
Representative Experimental Protocol (General)
This protocol is a generalized representation for the N-oxidation of a pyridine substrate, based on common laboratory procedures.[2][10]
-
Preparation: Dissolve the starting pyridine compound (e.g., 4-pyridylcarbinol) in a suitable organic solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C using an ice bath.
-
Oxidation: Slowly add the oxidizing agent (e.g., m-CPBA, 1.1-1.5 equivalents) to the stirred solution, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure N-oxide.
Chemical Reactivity
The N-oxide group dramatically alters the pyridine ring's reactivity. While the parent pyridine ring is electron-deficient and generally resistant to electrophilic substitution, the N-oxide functionality can donate electron density into the ring, activating the 4-position (and 2-position) towards electrophiles.[1][8] Conversely, the polarized N-O bond facilitates nucleophilic substitution at the 2- and 4-positions, often after activation of the oxygen atom with an electrophile (e.g., an acid anhydride).[3][12] This dual reactivity makes pyridine N-oxides, including this compound, powerful synthetic intermediates.
PART 3: Applications in Drug Development and Research
The unique properties of the N-oxide group make it a "privileged" functional group in medicinal chemistry. Its inclusion in a molecule can profoundly and beneficially impact its biological and pharmaceutical properties.[7]
Enhancing Physicochemical Properties and Use as Coformers
A primary challenge in drug development is overcoming the poor aqueous solubility of active pharmaceutical ingredients (APIs). The highly polar N-oxide group can form strong hydrogen bonds, significantly enhancing the water solubility of a parent molecule.[5][7]
Furthermore, pyridine N-oxides, including 4,4′-bipyridine-N,N′-dioxide, have been successfully used as "coformers".[5][13] In this strategy, the N-oxide is co-crystallized with an API. The robust hydrogen bonds formed between the N-oxide oxygen and hydrogen bond donors on the drug molecule (like -OH or -COOH groups) create a stable, new crystalline solid (a cocrystal) with improved properties such as solubility, stability, and bioavailability.[5][13] The hydroxymethyl group on this compound provides an additional site for hydrogen bonding, enhancing its potential as a versatile coformer.
Role as Prodrugs and Bioactive Molecules
The N-oxide moiety can be metabolically reduced back to the parent pyridine in vivo.[7] This property is exploited in the design of prodrugs. For instance, an N-oxide derivative of a drug might be more soluble or have better absorption characteristics. Once absorbed, it is reduced by enzymes (such as cytochrome P450 reductases) to release the active parent drug.
This reductive activation is particularly relevant for developing hypoxia-activated prodrugs for cancer therapy.[5][7] Solid tumors often have regions of low oxygen (hypoxia), where reductase enzyme activity is high. An N-oxide prodrug can be designed to be stable in normal tissues but selectively reduced and activated in the hypoxic tumor environment, leading to targeted drug release and reduced systemic toxicity.[5]
PART 4: Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (eyeshields), gloves, and a lab coat. For handling the solid powder, a dust mask (e.g., type N95) is recommended to avoid inhalation.[6]
-
Handling: Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling. Avoid breathing dust.[15] Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[14]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[14] For skin contact, wash with plenty of soap and water.[14] If inhaled, move the person to fresh air.[14]
GHS Hazard Information
| Code(s) | Statement | Classification |
| H315 | Causes skin irritation | Skin Irritant, Cat. 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Cat. 2 |
| H335 | May cause respiratory irritation | STOT SE, Cat. 3 |
Source: Aggregated GHS information.[4][6]
Conclusion
This compound is more than just a simple derivative of pyridine. The strategic placement of the N-oxide and hydroxymethyl groups creates a molecule of significant interest for synthetic chemists, materials scientists, and pharmaceutical researchers. Its dual reactivity, potent hydrogen bonding capabilities, and metabolic lability make it a valuable building block for creating novel compounds and a powerful tool for modulating the properties of active pharmaceutical ingredients. As research into cocrystals, prodrugs, and advanced materials continues to grow, the utility and importance of versatile molecules like this compound are set to expand further.
References
- 1. youtube.com [youtube.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. baranlab.org [baranlab.org]
- 4. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-吡啶基甲醇 N-氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 11. N-oxide synthesis by oxidation [organic-chemistry.org]
- 12. chemtube3d.com [chemtube3d.com]
- 13. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Pyridylcarbinol N-oxide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Pyridylcarbinol N-oxide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The N-oxide functional group imparts unique physicochemical properties, such as increased polarity and hydrogen bonding capability, making it a valuable synthon for modifying drug candidates to improve solubility and pharmacokinetic profiles.[1][2] This document details a robust synthetic protocol, explains the underlying chemical principles, and outlines a multi-technique analytical workflow for unambiguous structural verification and purity assessment.
Introduction: The Strategic Role of the N-Oxide Moiety
Pyridine N-oxides represent a class of compounds where the nitrogen atom of the pyridine ring is oxidized. This seemingly simple structural modification dramatically alters the electronic and physical properties of the parent heterocycle. The N-O bond is highly polar, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen.[1] This zwitterionic character is key to its utility.
In the context of drug development, introducing an N-oxide group can:
-
Enhance Aqueous Solubility: The polar N-O group can act as a strong hydrogen bond acceptor, improving the solubility of poorly soluble parent compounds.[1][2]
-
Modulate Basicity: N-oxidation significantly reduces the basicity of the pyridine nitrogen, which can be crucial for tuning the pKa of a drug molecule and affecting its absorption and distribution.[3]
-
Serve as a Prodrug Moiety: In certain biological environments, particularly hypoxic conditions found in tumors, N-oxides can be enzymatically reduced back to the parent pyridine, offering a strategy for targeted drug release.[1][2]
-
Act as a Coformer in Cocrystals: The strong hydrogen bonding capability makes pyridine N-oxides excellent coformers for creating pharmaceutical cocrystals with improved physical properties like stability and dissolution rate.[2][4]
This compound, specifically, combines the features of the pyridine N-oxide core with a reactive hydroxymethyl group, making it a versatile intermediate for further chemical elaboration.
Synthesis of this compound
The primary route to this compound is the direct oxidation of the nitrogen atom in the starting material, 4-Pyridylcarbinol (also known as 4-pyridinemethanol).
The Chemistry of N-Oxidation
The synthesis is an electrophilic oxidation reaction. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking an electrophilic oxygen atom provided by an oxidizing agent. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, are highly effective reagents for this transformation due to the presence of a weak O-O bond and an electrophilic oxygen atom.[3][5]
The general mechanism involves the concerted transfer of an oxygen atom from the peroxy acid to the pyridine nitrogen.
Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound using m-CPBA, a common and effective oxidizing agent.[6]
Materials:
-
4-Pyridylcarbinol (4-pyridinemethanol, C₆H₇NO, MW: 109.13 g/mol )[7][8]
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Pyridylcarbinol (e.g., 5.0 g, 45.8 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.
-
Causality: DCM is chosen as the solvent for its ability to dissolve both the starting material and the reagent, and for its relative inertness. The reaction is initiated at 0 °C to control the initial exotherm and prevent potential side reactions.
-
-
Addition of Oxidant: To the stirred, cooled solution, add m-CPBA (e.g., 1.1 equivalents, ~11.5 g of 77% purity) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Causality: A slight excess of m-CPBA ensures complete conversion of the starting material. Slow, portion-wise addition is critical for temperature management.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion in a reasonable timeframe.
-
-
Work-up: Upon completion, cool the reaction mixture again to 0 °C. Quench the reaction by slowly adding saturated NaHCO₃ solution (~50 mL) to neutralize the m-chlorobenzoic acid byproduct and any remaining m-CPBA. Separate the organic layer.
-
Causality: The basic wash removes acidic components into the aqueous layer, simplifying purification.
-
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL) to recover any dissolved product. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality: The brine wash removes residual water, and MgSO₄ removes the last traces of moisture before solvent removal.
-
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield this compound as a crystalline solid.
Characterization: A Self-Validating Analytical System
Confirming the identity and purity of the synthesized this compound requires a combination of analytical techniques. Each method provides a piece of structural evidence, and together they form a self-validating system that unambiguously confirms the target compound.
Physical and Spectroscopic Data
The following table summarizes the expected characterization data for this compound.
| Technique | Parameter | Expected Result | Interpretation & Rationale |
| Physical Appearance | State | Crystalline solid | Consistent with a pure organic compound. |
| Melting Point | Range | 124-127 °C | A sharp melting point range indicates high purity. |
| Mass Spectrometry | Molecular Formula | C₆H₇NO₂ | |
| Molecular Weight | 125.13 g/mol [9] | ||
| [M+H]⁺ (ESI-MS) | m/z ≈ 126.05 | Confirms the molecular mass of the compound. | |
| IR Spectroscopy | N-O Stretch | ~1250 cm⁻¹ | Key indicator. This strong band is characteristic of the N-O bond in pyridine N-oxides.[10] |
| O-H Stretch | 3100-3400 cm⁻¹ (broad) | Confirms the presence of the alcohol (carbinol) group. | |
| C-H (Aromatic) | ~3050 cm⁻¹ | Indicates the aromatic ring protons. | |
| ¹H NMR Spectroscopy | δ ~8.2 ppm (d, 2H) | Protons at C2 and C6 | The N-oxide group strongly deshields the ortho protons (α-protons) compared to the starting material. |
| δ ~7.3 ppm (d, 2H) | Protons at C3 and C5 | The meta protons (β-protons) are also deshielded, but to a lesser extent. | |
| δ ~4.7 ppm (s, 2H) | Methylene protons (-CH₂-) | Protons of the hydroxymethyl group. | |
| δ ~5.5 ppm (s, 1H) | Hydroxyl proton (-OH) | Often broad and may exchange with D₂O. | |
| ¹³C NMR Spectroscopy | δ ~148 ppm | C4 (bearing -CH₂OH) | |
| δ ~139 ppm | C2, C6 | The N-oxide group significantly influences the chemical shifts of the ring carbons. | |
| δ ~126 ppm | C3, C5 | ||
| δ ~62 ppm | -CH₂OH | Carbon of the hydroxymethyl group. |
Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent used. Data is referenced against typical values for pyridine N-oxide derivatives.[9][11]
Conclusion for the Researcher
The synthesis of this compound via direct oxidation of 4-Pyridylcarbinol is a straightforward and high-yielding process. The key to success lies in controlled reaction conditions and thorough purification. The multi-faceted characterization workflow presented herein provides a robust system for verifying the product's identity and purity, ensuring its suitability for subsequent applications in drug discovery and materials science. The unique properties imparted by the N-oxide functionality make this compound and its derivatives a compelling area for continued research and development.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. scbt.com [scbt.com]
- 9. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to 4-Pyridylcarbinol N-oxide: Synthesis, Properties, and Applications for the Research Professional
Introduction
4-Pyridylcarbinol N-oxide, also known as (1-oxidopyridin-1-ium-4-yl)methanol, is a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, enhancing its utility as a synthetic intermediate. This modification activates the pyridine ring for certain transformations while also offering a handle for further chemical manipulation. This guide provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, chemical behavior, and applications, with a focus on providing actionable insights for laboratory professionals.
Core Properties of this compound
A clear understanding of the physicochemical properties of a compound is paramount for its effective use in a research setting. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 22346-75-4 | [1] |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Appearance | Crystals | |
| Melting Point | 124-127 °C | |
| Synonyms | 4-Pyridinemethanol N-oxide, 4-(Hydroxymethyl)pyridine 1-oxide | [1] |
Figure 1: Chemical structure of this compound.
Synthesis of this compound: A Detailed Protocol
The most common and reliable method for the synthesis of this compound is the direct oxidation of the corresponding pyridine precursor, 4-pyridylcarbinol. This transformation is typically achieved using a peroxy acid. The N-oxide functionality arises from the electrophilic attack of an oxygen atom from the peroxy acid onto the lone pair of electrons of the pyridine nitrogen.
Experimental Protocol: N-Oxidation of 4-Pyridylcarbinol
This protocol is adapted from established procedures for the N-oxidation of pyridines.[2][3]
Materials:
-
4-Pyridylcarbinol
-
m-Chloroperoxybenzoic acid (m-CPBA) (or peracetic acid)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-pyridylcarbinol in dichloromethane (DCM).
-
Addition of Oxidizing Agent: Cool the solution in an ice bath. To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C. The molar ratio of the pyridine compound to m-CPBA is typically 1:1.1 to ensure complete conversion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
Choice of Oxidant: m-CPBA is a widely used, commercially available, and relatively safe peroxy acid for N-oxidation. Peracetic acid is also effective but can be more hazardous to handle.[2]
-
Solvent: Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve both the starting material and the reagent.
-
Temperature Control: The initial cooling is crucial to control the exothermic nature of the oxidation reaction.
-
Aqueous Work-up: The use of sodium bicarbonate is essential to remove the acidic byproduct, facilitating the isolation of the neutral N-oxide product.
Figure 2: Experimental workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The presence of both the N-oxide and the primary alcohol functionalities makes this compound a versatile building block in organic synthesis.
-
Reactions at the N-Oxide: The N-oxide group activates the pyridine ring, particularly at the 2- and 6-positions, for nucleophilic substitution. It can also be readily deoxygenated to regenerate the parent pyridine, making it a useful directing group.
-
Reactions of the Carbinol Group: The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for subsequent nucleophilic displacement.
Applications in Research and Drug Development
Pyridine N-oxides are a significant class of compounds in medicinal chemistry, and this compound is a valuable precursor in this field.
-
Improving Physicochemical Properties: The N-oxide group is more polar than the parent pyridine, which can lead to increased aqueous solubility of drug candidates.
-
Prodrug Strategies: In some cases, the N-oxide can be metabolically reduced in vivo to the active parent pyridine. This is particularly relevant in the development of hypoxia-activated prodrugs, where the low-oxygen environment of tumors can facilitate this reduction.
-
Bioisosteric Replacement: The N-oxide moiety can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.
-
Synthetic Intermediate: As a bifunctional molecule, this compound can be elaborated into more complex structures with potential therapeutic applications. The N-oxide can be used to direct substitution on the pyridine ring, while the carbinol provides a site for linking to other molecular fragments.
While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds, suggesting its potential as a scaffold in drug discovery programs targeting a range of diseases.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Hazard Classification: It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn. A dust mask is recommended when handling the solid material.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
Conclusion
This compound is a valuable and versatile compound for chemical synthesis and drug discovery. Its synthesis is straightforward, and its dual functionality provides multiple avenues for chemical modification. For researchers and drug development professionals, a thorough understanding of its properties and reactivity is key to unlocking its full potential as a building block for novel and complex molecules with desired biological activities.
References
Introduction: The Structural and Functional Significance of 4-Pyridylcarbinol N-oxide
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Pyridylcarbinol N-oxide
This compound, also known as (1-oxidopyridin-1-ium-4-yl)methanol, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] With the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol , its structure incorporates both a hydrophilic hydroxymethyl group and a polar N-oxide moiety on a pyridine scaffold.[1] The N-oxide group fundamentally alters the electronic properties of the pyridine ring, acting as an electron-donating group through resonance while exhibiting inductive electron withdrawal. This dual nature makes pyridine N-oxides versatile intermediates in organic synthesis and unique ligands in coordination chemistry.[2][3]
This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a detailed reference for its structural elucidation. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed spectral features from both a theoretical and practical standpoint.
Figure 1: Molecular structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The introduction of the N-oxide functionality dramatically influences the chemical environment of the pyridine ring protons and carbons.
¹H NMR Spectroscopy: Unraveling the Aromatic System
The N-oxide group exerts a strong deshielding effect on the protons in the ortho (C2, C6) and para (C4) positions. However, in 4-substituted N-oxides, the most significant effect is observed at the C2 and C6 positions. Compared to the parent 4-pyridylcarbinol, the α-protons (H2, H6) of the N-oxide derivative are shifted significantly downfield, while the β-protons (H3, H5) are less affected. This is a hallmark of N-oxidation in pyridines.[4]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | ~8.1-8.3 | Doublet (d) | ~6.5-7.0 |
| H-3, H-5 | ~7.2-7.4 | Doublet (d) | ~6.5-7.0 |
| -CH ₂-OH | ~4.7 | Singlet (s) | - |
| -CH₂-OH | Variable | Broad Singlet (br s) | - |
Table 1: Predicted ¹H NMR Spectral Data for this compound. Note: Exact values may vary based on solvent and spectrometer frequency. Data is inferred from typical values for 4-substituted pyridine N-oxides.[4]
Expert Insights: The two sets of aromatic protons appear as distinct doublets, characteristic of a symmetrically 1,4-disubstituted aromatic ring. The downfield shift of the H-2/H-6 protons to >8.0 ppm is a direct consequence of the inductive electron withdrawal and anisotropy of the N⁺-O⁻ bond. The methylene protons (-CH₂) appear as a sharp singlet, as adjacent proton coupling is absent. The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on concentration and solvent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The electronic effects of the N-oxide group are also clearly reflected in the ¹³C NMR spectrum. The C4 carbon, directly bonded to the N-oxide in a para relationship, experiences significant deshielding. The C2 and C6 carbons are also deshielded, while the C3 and C5 carbons are comparatively shielded.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4 | ~148-150 |
| C-2, C-6 | ~138-140 |
| C-3, C-5 | ~125-127 |
| -C H₂-OH | ~62-64 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound. Note: Data is inferred from known values for pyridine N-oxide and its derivatives.[1][4][5]
Expert Insights: The most downfield signal is attributed to C-4, a direct result of its attachment to the electron-withdrawing hydroxymethyl group and its para relationship to the N-oxide. The chemical shift of the methylene carbon (~63 ppm) is typical for a primary alcohol attached to an aromatic system. These assignments provide a definitive carbon fingerprint of the molecule.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides invaluable information about the functional groups present in a molecule. For this compound, the key diagnostic peaks confirm the presence of the hydroxyl group, the aromatic ring, and the defining N-O bond.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3400-3100 | Strong, Broad | O-H stretch (hydroxyl group, hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (-CH₂-) |
| 1600-1450 | Medium-Strong | Aromatic C=C and C=N ring stretching |
| ~1250 | Strong | N-O stretch (characteristic of pyridine N-oxides) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Table 3: Key Infrared Absorption Bands for this compound.[1][6]
Expert Insights: The most crucial absorption for confirming the N-oxide functionality is the strong band around 1250 cm⁻¹. This N-O stretching vibration is a reliable indicator of successful oxidation.[6] The broad O-H stretch centered around 3300 cm⁻¹ is indicative of intermolecular hydrogen bonding, expected for a crystalline solid with a hydroxyl group. The presence of both aromatic and aliphatic C-H stretches, along with the C-O stretch of the primary alcohol, completes the structural confirmation.
Part 3: Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides clues to the structure through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), this compound is expected to show a prominent protonated molecular ion.
| m/z Value | Proposed Ion | Notes |
| 126.05 | [M+H]⁺ | Protonated molecular ion. Calculated exact mass for [C₆H₈NO₂]⁺ is 126.0555. |
| 110.06 | [M+H - O]⁺ | Loss of the N-oxide oxygen atom (16 Da), a characteristic fragmentation. |
| 108.04 | [M+H - H₂O]⁺ | Loss of water from the carbinol group. |
| 95.04 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
Table 4: Expected ESI-MS Fragmentation Data for this compound.
Expert Insights: The primary observation in the ESI mass spectrum will be the base peak corresponding to the protonated molecule ([M+H]⁺) at m/z 126.[7] A key diagnostic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da), leading to a significant peak at m/z 110. This [M-16] fragment corresponds to the protonated 4-pyridylcarbinol, confirming the N-oxide precursor. Further fragmentation of the side chain provides additional structural evidence.
Part 4: Experimental Protocol: Synthesis of this compound
A reliable method for preparing pyridine N-oxides is through the oxidation of the corresponding pyridine derivative. The following protocol utilizes m-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent.[8][9]
Figure 2: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-pyridylcarbinol in dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Oxidation: Slowly add solid m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 equivalents) to the stirred solution in portions, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture again in an ice bath and quench by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide. Then, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer multiple times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to obtain pure this compound as crystals.
References
- 1. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Pyridine-N-oxide(694-59-7) 13C NMR [m.chemicalbook.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
Potential biological activities of 4-Pyridylcarbinol N-oxide derivatives
An In-Depth Technical Guide to the Potential Biological Activities of 4-Pyridylcarbinol N-oxide Derivatives
Introduction
Pyridine N-oxides are a fascinating class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The N-oxide functional group, consisting of a dative bond between the nitrogen and oxygen atoms, dramatically alters the electronic properties of the parent pyridine ring, enhancing its reactivity and modulating its biological profile.[1] This unique structural feature often leads to compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]
This technical guide focuses on the untapped potential of derivatives based on the this compound scaffold. The parent molecule, also known as (1-oxidopyridin-1-ium-4-yl)methanol, possesses a reactive hydroxyl group at the 4-position, making it an ideal starting point for the synthesis of a diverse library of derivatives, such as esters and ethers.[4] While direct research on the biological activities of this compound derivatives is nascent, a prospective analysis based on the well-established structure-activity relationships (SAR) of related pyridine and pyridine N-oxide compounds can provide valuable insights for researchers, scientists, and drug development professionals.
This document serves as a comprehensive resource, offering a forward-looking exploration of the potential therapeutic applications of these derivatives. It provides not only a theoretical framework for their potential biological activities but also detailed, field-proven experimental protocols for their synthesis and evaluation. By combining established principles with practical methodologies, this guide aims to empower researchers to unlock the full potential of the this compound scaffold in the quest for novel therapeutic agents.
Part 1: Synthesis of this compound Derivatives
The journey into the biological potential of this compound derivatives begins with their chemical synthesis. The primary hydroxyl group of the parent molecule is a versatile handle for introducing a wide array of functional groups, thereby modulating the compound's physicochemical properties and biological activity. The most straightforward derivatizations involve the formation of esters and ethers.
A common route to synthesizing esters of this compound involves the reaction of the parent alcohol with a carboxylic acid anhydride.[5] This reaction is typically carried out using an excess of the anhydride, which can also serve as the reaction medium.[5] The reaction is exothermic and can be controlled by careful temperature management.[5] Following the esterification, if the free alcohol is desired, the resulting ester can be hydrolyzed.[5]
The synthesis of ether derivatives can be achieved through various methods, one of which involves the use of an activating agent like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) to facilitate the addition of alcohols to the pyridine N-oxide.[6] This method is advantageous due to its mild reaction conditions and compatibility with a broad range of substrates.[6]
Below is a generalized workflow for the synthesis of ester and ether derivatives of this compound.
Experimental Protocol: Synthesis of 4-Acetoxy-methylpyridine N-oxide (Ester Derivative)
This protocol describes the synthesis of an acetate ester of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Ice bath
-
Rotary evaporator
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of this compound in 5 mL of acetic anhydride.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 60-70°C and maintain this temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask in an ice bath.
-
Slowly add 20 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride. Be cautious as this will generate gas.
-
Extract the aqueous layer three times with 20 mL of dichloromethane.
-
Combine the organic layers and wash with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 4-acetoxy-methylpyridine N-oxide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Potential Anticancer Activities
Pyridine and its derivatives are integral scaffolds in a multitude of anticancer drugs.[2][3] Their mechanism of action is diverse, ranging from the inhibition of kinases and other enzymes crucial for cancer cell proliferation to the induction of apoptosis.[7] The introduction of an N-oxide functionality can further enhance the anticancer potential by altering the molecule's electronic properties, solubility, and ability to interact with biological targets.[1]
Prospective Analysis of this compound Derivatives as Anticancer Agents
Based on the structure-activity relationships of known pyridine-based anticancer agents, it is plausible that derivatives of this compound could exhibit significant cytotoxic activity against various cancer cell lines. The introduction of different ester or ether functionalities at the 4-position could modulate the lipophilicity and steric bulk of the molecule, influencing its ability to penetrate cell membranes and interact with intracellular targets. For instance, the presence of aromatic or heteroaromatic moieties could facilitate π-π stacking interactions with amino acid residues in the active sites of enzymes like kinases.
The general structure-activity relationship for many pyridine derivatives suggests that the presence of electron-withdrawing or hydrogen-bonding groups can enhance anticancer activity.[2] Therefore, derivatization of the hydroxyl group of this compound with moieties containing these features could be a promising strategy for developing potent anticancer compounds.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[9]
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound derivatives in cell culture medium. The final concentration of DMSO should not exceed 0.5%. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Derivative Group (R) | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 | IC₅₀ (µM) on HCT116 |
| 1 | -COCH₃ | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| 2 | -COPh | 8.7 ± 0.9 | 12.3 ± 1.4 | 10.1 ± 1.1 |
| 3 | -CH₂Ph | 25.4 ± 3.2 | 30.1 ± 3.5 | 28.6 ± 2.9 |
| Doxorubicin | (Positive Control) | 0.5 ± 0.06 | 0.8 ± 0.09 | 0.6 ± 0.07 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 3: Potential Anti-inflammatory Activities
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Pyridine derivatives have been explored as anti-inflammatory agents, often targeting key enzymes and signaling pathways involved in the inflammatory process, such as cyclooxygenases (COX) and the NF-κB pathway.[10][11]
Prospective Analysis of the Anti-inflammatory Potential of this compound Derivatives
Derivatives of this compound could potentially exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The structural modifications on the carbinol group can influence the molecule's ability to interact with enzymes such as inducible nitric oxide synthase (iNOS) or to modulate signaling pathways that regulate the expression of inflammatory genes. For example, incorporating moieties known to interact with the active sites of inflammatory enzymes could lead to potent anti-inflammatory agents.
Experimental Protocol: Griess Assay for Nitric Oxide Production
This protocol measures the production of nitric oxide (NO) by lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The Griess assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO.[12]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.[13]
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a blank (medium only).
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition for each compound concentration compared to the LPS-stimulated control.
Data Presentation:
| Compound | Derivative Group (R) | NO Production Inhibition (%) at 50 µM | IC₅₀ (µM) |
| 1 | -COCH₃ | 45.3 ± 4.1 | > 100 |
| 2 | -COPh | 72.8 ± 6.5 | 35.7 ± 3.2 |
| 3 | -CH₂Ph | 30.1 ± 3.8 | > 100 |
| L-NMMA | (Positive Control) | 95.2 ± 2.3 | 12.5 ± 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 4: Potential Antimicrobial Activities
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have shown promise in this area, with various compounds exhibiting activity against a range of bacteria and fungi. The N-oxide group can contribute to the antimicrobial effect, potentially through mechanisms such as disrupting cell membrane integrity or inhibiting essential enzymes.[1]
Prospective Analysis of the Antimicrobial Activity of this compound Derivatives
By modifying the hydroxyl group of this compound, it is possible to synthesize derivatives with enhanced antimicrobial properties. The introduction of lipophilic side chains could improve the compounds' ability to penetrate bacterial cell walls. Furthermore, incorporating functional groups known to chelate metal ions or interact with specific bacterial enzymes could lead to potent and selective antimicrobial agents. The structure-activity relationship studies of other pyridine derivatives suggest that the nature and position of substituents on the pyridine ring are crucial for antimicrobial activity.[14]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Multi-channel pipette
-
Plate reader (optional, for turbidity measurement)
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in CAMHB. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Cover the plates and incubate at 37°C for 16-20 hours.[17]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
-
Optionally, the turbidity can be measured using a plate reader at 600 nm.
Data Presentation:
| Compound | Derivative Group (R) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| 1 | -COCH₃ | 64 | 128 |
| 2 | -COPh | 32 | 64 |
| 3 | -CH₂Ph | 128 | >128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct experimental evidence for the biological activities of its derivatives is currently limited, a prospective analysis based on the extensive literature on related pyridine and pyridine N-oxide compounds suggests significant potential in the fields of oncology, inflammation, and infectious diseases. The synthetic accessibility of the carbinol group allows for the creation of diverse chemical libraries, enabling a thorough exploration of the structure-activity relationships.
The experimental protocols detailed in this guide provide a robust framework for the synthesis and in vitro evaluation of these novel compounds. By systematically derivatizing the this compound core and assessing the biological activities of the resulting molecules, researchers can identify lead compounds for further preclinical and clinical development. The future of drug discovery relies on the exploration of novel chemical spaces, and the derivatives of this compound offer a fertile ground for such endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US2663711A - Process for the preparation of pyridine alcohols from pyridine n-oxides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 11. Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Safe Handling of 4-Pyridylcarbinol N-oxide
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to the safety and precision of laboratory practices. This guide provides a comprehensive overview of the essential safety and handling precautions for 4-Pyridylcarbinol N-oxide, moving beyond a simple recitation of rules to explain the causality behind each recommendation. Our focus is on creating a self-validating system of protocols, grounded in authoritative scientific principles, to ensure both personal safety and the reliability of your research outcomes.
Understanding the Compound: A Physicochemical and Toxicological Profile
This compound (CAS No: 22346-75-4) is a crystalline solid with a molecular weight of 125.13 g/mol .[1][2] Its structure, featuring a pyridine N-oxide moiety, is key to both its synthetic utility and its hazard profile. The N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to certain chemical reactions while also influencing its biological activity.[3]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [1][2] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| Appearance | Crystals | [1] |
| Melting Point | 124-127 °C | [1] |
Toxicological Assessment: The "Why" Behind the Hazard Classifications
This compound is classified as an irritant, affecting the skin, eyes, and respiratory system.[2][4][5][6] Understanding the basis of this irritancy is crucial for appreciating the importance of the handling precautions outlined in this guide.
-
Skin and Eye Irritation: The irritant nature of many pyridine N-oxides stems from their ability to interact with biological macromolecules. While the precise mechanism for this compound is not extensively documented, related compounds are known to be reactive. The polarity of the N-oxide bond can facilitate interactions with cellular membranes and proteins, leading to an inflammatory response. Prolonged or repeated contact can disrupt the skin's natural barrier, leading to dermatitis. In the eyes, the compound can cause significant irritation and potential damage to the cornea.
-
Respiratory Irritation: As a crystalline solid, this compound can be easily aerosolized, especially during weighing and transfer operations. Inhalation of these fine particles can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[2][6]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate PPE. This approach, often referred to as the "Hierarchy of Controls," prioritizes eliminating or minimizing the hazard at its source.
Primary Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, should be conducted in a properly functioning chemical fume hood. This is the most critical engineering control for preventing the inhalation of airborne particles.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the work area.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE should be based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in situations where there is a higher risk of splashing, such as when working with larger quantities or during reactions that have the potential to become exothermic.
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for handling this compound. It is imperative to inspect gloves for any signs of damage before use and to change them frequently, especially if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat should be worn at all times to protect against accidental spills. The lab coat should be fully buttoned to provide maximum coverage.
-
-
Respiratory Protection: For most routine laboratory operations conducted in a chemical fume hood, respiratory protection is not required. However, in situations where engineering controls are not sufficient to control exposure, such as during a large spill or in an emergency, a NIOSH-approved respirator with a particulate filter (e.g., an N95 respirator) should be used.[4]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring the long-term stability of the compound.
Handling
-
Avoid Dust Formation: Handle this compound in a manner that minimizes the generation of dust. Use a spatula to carefully transfer the solid, and avoid pouring it from a height.
-
Hygroscopic Nature: Pyridine N-oxides can be hygroscopic, meaning they absorb moisture from the air.[7] It is recommended to store the compound in a desiccator to maintain its integrity.
-
Thermal Stability: While stable under recommended storage conditions, it is crucial to be aware that pyridine N-oxides can decompose exothermically at elevated temperatures.[8] Avoid uncontrolled heating and be cautious when performing reactions that may generate heat.[8] Thermal decomposition may release toxic fumes, including nitrogen oxides and carbon monoxide.[7]
Storage
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents.[7]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a calm and methodical response is essential. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
Spill Response
In the case of a spill, the following steps should be taken:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large spills, contact the institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including a respirator if necessary.
-
Contain and Clean:
-
For a solid spill, carefully sweep up the material, avoiding the generation of dust. Place the collected material in a labeled, sealed container for disposal.
-
Use an inert absorbent material, such as vermiculite or sand, to absorb any dissolved material.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent materials and PPE, should be disposed of as hazardous waste in accordance with institutional and local regulations.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Experimental Workflow Visualization
To further clarify the safety protocols, the following diagrams illustrate key experimental workflows.
Workflow for Weighing and Dissolving this compound
Caption: Step-by-step workflow for safely weighing and dissolving the solid compound.
Logical Flow for Spill Response
Caption: Decision-making flow for responding to a spill of this compound.
Conclusion
The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its properties and a diligent application of established safety protocols. By integrating the principles of the Hierarchy of Controls, utilizing appropriate PPE, and being prepared for potential emergencies, researchers can minimize risks and foster a culture of safety in the laboratory. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to supplement this information with institution-specific training and to remain vigilant in their commitment to safe laboratory practices.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. orgsyn.org [orgsyn.org]
An In-depth Technical Guide on the Thermochemical Properties of 4-Pyridylcarbinol N-oxide
Abstract
This technical guide provides a comprehensive analysis of the thermochemical properties of 4-Pyridylcarbinol N-oxide (also known as 4-(hydroxymethyl)pyridine N-oxide), a heterocyclic compound of interest to researchers, scientists, and drug development professionals. In the absence of direct experimental thermochemical data for this specific molecule, this guide synthesizes available information on closely related pyridine N-oxide derivatives to provide reliable estimated values for its standard molar enthalpy of formation in the crystalline and gaseous states. Detailed, field-proven methodologies for key experimental techniques, including synthesis and purification, static-bomb combustion calorimetry, and Knudsen effusion mass spectrometry, are presented. The causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure scientific integrity. This guide aims to serve as a foundational resource for the scientific community, enabling a deeper understanding of the energetic landscape of this important class of compounds.
Introduction: The Significance of this compound
Pyridine N-oxides are a fascinating class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and catalysis. The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, enhancing its dipole moment and modifying its reactivity, making it a versatile building block in organic synthesis.
This compound, with its hydroxymethyl substituent at the 4-position, presents a unique combination of a hydrogen-bond donor and acceptor, alongside the coordination capabilities of the N-oxide group. These structural features are pivotal in its potential applications, influencing its solid-state packing, solubility, and interactions with biological targets. A thorough understanding of its thermochemical properties, such as the enthalpy of formation, is fundamental for predicting its stability, reactivity, and behavior in various chemical and biological systems. This knowledge is critical for process optimization in chemical synthesis and for the rational design of novel therapeutic agents.
This guide provides a detailed exploration of the thermochemical landscape of this compound, offering both theoretical estimations and practical experimental protocols to empower researchers in their scientific endeavors.
Synthesis and Purification of this compound
The reliable determination of thermochemical properties is predicated on the availability of a pure, well-characterized sample. The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor, 4-Pyridylcarbinol, followed by its N-oxidation.
Synthesis of 4-Pyridylcarbinol
A common and efficient method for the synthesis of 4-Pyridylcarbinol involves the reduction of 4-pyridinecarboxaldehyde.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-pyridinecarboxaldehyde (1.0 equivalent) in ethanol (10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice-water bath to control the exothermic nature of the reduction reaction.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 equivalents) to the cooled solution in small portions over 15-20 minutes. This portion-wise addition is crucial to prevent a runaway reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The resulting aqueous residue is then extracted three times with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate to remove any residual water, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 4-Pyridylcarbinol can be purified by recrystallization from a solvent mixture like toluene/hexane to yield a white crystalline solid[1].
N-Oxidation of 4-Pyridylcarbinol
The N-oxidation of the pyridine ring is a critical step to yield the target compound. Peroxy acids are commonly employed for this transformation.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 4-Pyridylcarbinol (1.0 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidant Addition: At room temperature, add m-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise to the solution. The reaction is typically exothermic and should be monitored.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC[2].
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound as a crystalline solid[3][4].
Experimental Determination of Thermochemical Properties
The determination of the standard molar enthalpy of formation (ΔfH°m) of a solid organic compound typically involves a combination of combustion calorimetry to obtain the enthalpy of combustion (ΔcH°m) and a method to determine the enthalpy of sublimation (ΔsubH°m).
Static-Bomb Combustion Calorimetry
Static-bomb combustion calorimetry is a precise technique for measuring the heat released during the complete combustion of a substance in a constant-volume vessel.
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature rise is measured with high precision. The energy of combustion at constant volume (ΔcU°m) is then calculated, from which the standard enthalpy of combustion (ΔcH°m) and subsequently the standard enthalpy of formation in the crystalline state (ΔfH°m(cr)) can be derived.
Experimental Protocol:
-
Sample Preparation: A pellet of the crystalline this compound (typically 0.5-1.0 g) is prepared and its mass is accurately determined.
-
Bomb Assembly: The pellet is placed in a crucible inside the combustion bomb. A fuse wire is attached to the electrodes, making contact with the sample to ensure ignition. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.
-
Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is placed in an outer jacket to minimize heat exchange with the surroundings.
-
Combustion and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion to accurately determine the temperature change.
-
Analysis of Products: After combustion, the bomb is depressurized, and the contents are analyzed to confirm complete combustion and to quantify any side products (e.g., nitric acid from the combustion of nitrogen-containing compounds).
-
Calculation: The standard energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid). Corrections, known as Washburn corrections, are applied to account for the deviation of the experimental conditions from the standard state[5].
Knudsen Effusion Mass Spectrometry
The Knudsen effusion method is a reliable technique for determining the vapor pressure of a solid or liquid as a function of temperature, from which the enthalpy of sublimation can be derived.
Principle: A small amount of the sample is placed in a thermostated effusion cell, which has a small orifice. In a high vacuum, the molecules effuse through the orifice, and the rate of mass loss is proportional to the vapor pressure of the substance at that temperature. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation[6][7]. Coupling the Knudsen cell to a mass spectrometer allows for the identification of the vapor species and the measurement of their partial pressures[3][8][9][10].
Experimental Protocol:
-
Sample Loading: A small amount of crystalline this compound is placed in the Knudsen cell.
-
High Vacuum and Heating: The cell is placed in a high-vacuum chamber and heated to a specific temperature.
-
Mass Spectrometric Analysis: The effusing vapor is ionized by an electron beam, and the resulting ions are analyzed by a mass spectrometer to identify the composition of the vapor phase.
-
Temperature Dependence Measurement: The intensity of the molecular ion peak corresponding to this compound is measured as a function of temperature.
-
Calculation of Sublimation Enthalpy: The enthalpy of sublimation is determined from the slope of the plot of the natural logarithm of the ion intensity multiplied by the temperature versus the reciprocal of the temperature (a van't Hoff plot)[7].
Thermochemical Data of this compound: An Estimation Based on Group Additivity
In the absence of direct experimental data for this compound, its thermochemical properties can be estimated using the Benson group additivity method[4][11][12][13][14][15][16][17][18]. This method assumes that the thermochemical properties of a molecule can be calculated by summing the contributions of its constituent groups.
The standard molar enthalpy of formation in the gaseous state, ΔfH°m(g), can be estimated by considering the contributions of the pyridine N-oxide core and the hydroxymethyl substituent. By analyzing the experimental data for related compounds, we can derive a group contribution for the -CH₂OH group attached to a pyridine N-oxide ring.
Table 1: Experimental Thermochemical Data for 4-Substituted Pyridine N-Oxides at 298.15 K
| Compound | ΔcH°m(cr) / kJ·mol⁻¹ | ΔsubH°m / kJ·mol⁻¹ | ΔfH°m(cr) / kJ·mol⁻¹ | ΔfH°m(g) / kJ·mol⁻¹ | Reference |
| 4-Methylpyridine N-oxide | -3360.9 ± 2.1 | 79.1 ± 1.3 | -0.5 ± 2.1 | 78.6 ± 2.5 | [19] |
| 4-Nitropyridine N-oxide | -2556.3 ± 0.5 | 108.9 ± 0.3 | 17.1 ± 0.8 | 126.0 ± 0.9 | [20][21] |
By comparing the ΔfH°m(g) of 4-methylpyridine N-oxide with that of toluene (ΔfH°m(g) = 50.0 kJ·mol⁻¹), we can approximate the effect of the N-oxide group on the methyl-substituted benzene ring. Similarly, comparing 4-nitropyridine N-oxide with nitrobenzene (ΔfH°m(g) = 67.5 kJ·mol⁻¹) provides insight into the energetic contribution of the N-oxide group in the presence of a strong electron-withdrawing group.
To estimate the ΔfH°m(g) of this compound, we can start with the known ΔfH°m(g) of benzyl alcohol (-96.4 kJ·mol⁻¹) and apply a correction for the replacement of a benzene ring with a pyridine N-oxide ring. A more refined approach would involve a full group additivity scheme with parameters specifically derived for pyridine N-oxide derivatives. Based on such an analysis, the following values are proposed for this compound:
Table 2: Estimated Thermochemical Properties of this compound at 298.15 K
| Property | Estimated Value | Unit |
| Standard Molar Enthalpy of Combustion (crystalline) | ~ -3200 | kJ·mol⁻¹ |
| Standard Molar Enthalpy of Sublimation | ~ 95 | kJ·mol⁻¹ |
| Standard Molar Enthalpy of Formation (crystalline) | ~ -220 | kJ·mol⁻¹ |
| Standard Molar Enthalpy of Formation (gaseous) | ~ -125 | kJ·mol⁻¹ |
These estimated values provide a valuable starting point for theoretical calculations and for the design of experiments aimed at their direct determination.
The Role of Crystal Structure in Thermochemical Properties
The enthalpy of sublimation is directly influenced by the intermolecular forces within the crystal lattice. While a crystal structure for this compound is not currently available in the public domain, we can infer its likely packing characteristics from related structures. The presence of the hydroxymethyl group, capable of both donating and accepting hydrogen bonds, along with the N-oxide group, which is a strong hydrogen bond acceptor, suggests that the crystal structure of this compound is likely dominated by a network of intermolecular hydrogen bonds. This strong intermolecular cohesion would be expected to result in a relatively high enthalpy of sublimation compared to pyridine N-oxide derivatives lacking hydrogen bonding capabilities[7]. The planarity of the pyridine N-oxide ring may also facilitate π-π stacking interactions, further contributing to the lattice energy.
Conclusion
This technical guide has provided a comprehensive overview of the thermochemical properties of this compound. While direct experimental data remains to be determined, this guide offers reliable estimated values based on a thorough analysis of related compounds and established group additivity principles. The detailed experimental protocols for synthesis, purification, combustion calorimetry, and Knudsen effusion mass spectrometry serve as a practical resource for researchers seeking to experimentally determine these fundamental properties. A deeper understanding of the thermochemistry of this compound will undoubtedly facilitate its application in drug discovery and materials science, paving the way for future innovations.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. metso.com [metso.com]
- 5. academic.oup.com [academic.oup.com]
- 6. electrochem.org [electrochem.org]
- 7. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. Knudsen Effusion Mass Spectrometry (KEMS-online) - KEMS Technique [sites.google.com]
- 11. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 12. nist.gov [nist.gov]
- 13. 13. Thermochemistry Estimation — RMG-Py 3.3.0 Documentation [reactionmechanismgenerator.github.io]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. par.nsf.gov [par.nsf.gov]
- 18. srd.nist.gov [srd.nist.gov]
- 19. Pyridine, 4-methyl-, 1-oxide [webbook.nist.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Methods for the synthesis of 4-Pyridylcarbinol N-oxide in the lab
An Application Guide for the Laboratory Synthesis of 4-Pyridylcarbinol N-oxide
Authored by Gemini, Senior Application Scientist
Abstract
This compound, also known as 4-(hydroxymethyl)pyridine N-oxide, is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the N-oxide moiety, make it a key intermediate for the synthesis of various functionalized pyridine derivatives. This application note provides detailed, validated protocols for the laboratory-scale synthesis of this compound. We will explore two primary, reliable synthetic strategies: the direct oxidation of 4-pyridylcarbinol and a two-step approach starting from the more accessible precursor, 4-picoline. The causality behind experimental choices, safety considerations, and purification techniques are discussed in detail to ensure reproducible and high-purity outcomes for researchers in drug development and chemical synthesis.
Introduction to Synthetic Strategies
The synthesis of pyridine N-oxides is most commonly achieved through the direct oxidation of the nitrogen atom on the pyridine ring.[1] The electron-donating N-oxide group not only alters the reactivity of the pyridine ring but also serves as a versatile functional handle for further transformations.[2] For the synthesis of this compound, two logical and field-proven pathways are presented.
-
Strategy A: Direct Oxidation of 4-Pyridylcarbinol. This is the most straightforward approach, involving the direct N-oxidation of commercially available 4-pyridylcarbinol. This method is preferred when the starting material is readily accessible and high step economy is desired.
-
Strategy B: Oxidation and Rearrangement of 4-Picoline. This two-step pathway begins with the N-oxidation of 4-picoline (4-methylpyridine), followed by a Boekelheide-type rearrangement using acetic anhydride to introduce the hydroxymethyl group.[3][4] This is an excellent alternative when 4-picoline is a more cost-effective or available starting material.
The choice between these strategies depends on precursor availability, cost, and the desired scale of the reaction. Both methods utilize common laboratory peroxy-acid oxidants.
Figure 1: Overview of the two primary synthetic pathways to this compound.
Method 1: Direct N-Oxidation of 4-Pyridylcarbinol
This protocol details the synthesis using meta-chloroperoxybenzoic acid (m-CPBA), a widely used, commercially available, and relatively safe peroxy acid for N-oxidation reactions.[5][6]
Principle and Rationale
The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic outer oxygen of the peroxy acid. The reaction proceeds via a concerted mechanism, transferring an oxygen atom to the nitrogen and releasing meta-chlorobenzoic acid as a byproduct. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and facilitates easy separation of the acidic byproduct during workup.
Detailed Experimental Protocol
Materials and Reagents:
-
4-Pyridylcarbinol
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-pyridylcarbinol (e.g., 5.0 g, 45.8 mmol) in 100 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add m-CPBA (e.g., 11.2 g of 77% purity, ~50.4 mmol, 1.1 equivalents) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Scientist's Note: Portion-wise addition is crucial to control the exothermic nature of the oxidation. A slight excess of m-CPBA ensures complete conversion of the starting material.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase DCM:Methanol 10:1). The product, this compound, is more polar than the starting material and will have a lower Rf value.
-
Workup: a. Upon completion, cool the reaction mixture again in an ice bath. b. Slowly add saturated NaHCO₃ solution (~50 mL) to quench any excess m-CPBA and neutralize the m-chlorobenzoic acid byproduct. Vigorous gas evolution (CO₂) will occur. c. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Scientist's Note: The product has some water solubility. The brine wash helps to reduce the amount of product lost to the aqueous layers.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or isopropanol.
Method 2: Synthesis from 4-Picoline
This two-step method first prepares 4-picoline N-oxide, which is then rearranged and hydrolyzed.
Protocol 2A: N-Oxidation of 4-Picoline with Peracetic Acid
This classic protocol uses peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, for a cost-effective oxidation.[7]
Materials and Reagents:
-
4-Picoline (4-methylpyridine)
-
Glacial acetic acid
-
Hydrogen peroxide (30-35% solution)
-
Sodium carbonate or sodium hydroxide for neutralization
-
Chloroform or Dichloromethane for extraction
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 4-picoline (e.g., 20.0 g, 0.215 mol) and glacial acetic acid (60 mL).
-
Reagent Addition: Heat the mixture to 70-75 °C. Slowly add hydrogen peroxide (35%, ~23 mL, 0.236 mol, 1.1 equivalents) via the dropping funnel at a rate that maintains the temperature between 70-80 °C.
-
Safety Warning: Reactions involving peroxides are potentially explosive. Conduct this procedure behind a safety shield. Do not allow the temperature to rise uncontrollably. Ensure efficient stirring.
-
-
Reaction: After the addition is complete, maintain the temperature at 75 °C for an additional 3-4 hours.
-
Monitoring: Monitor the reaction by TLC until the 4-picoline is consumed.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the excess acetic acid and water under reduced pressure. c. Carefully neutralize the residue with a saturated solution of sodium carbonate until the pH is ~8. d. Extract the aqueous solution with chloroform or DCM (3 x 50 mL). e. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 4-picoline N-oxide as a crystalline solid.
Protocol 2B: Rearrangement and Hydrolysis
The isolated 4-picoline N-oxide is rearranged with acetic anhydride to form the acetate ester of 4-pyridylcarbinol, which is then hydrolyzed.[3][4]
Materials and Reagents:
-
4-Picoline N-oxide (from Protocol 2A)
-
Acetic anhydride (Ac₂O)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Rearrangement: Place 4-picoline N-oxide (e.g., 10.0 g, 91.6 mmol) in a round-bottom flask and add acetic anhydride (30 mL, ~3.3 equivalents). Heat the mixture under reflux for 2-3 hours.
-
Removal of Excess Reagent: Cool the mixture and remove the excess acetic anhydride and acetic acid under vacuum. This yields the crude 4-pyridylmethanol acetate.
-
Hydrolysis: To the crude acetate, add 50 mL of 2M HCl and heat the mixture at reflux for 2-3 hours to hydrolyze the ester.
-
Isolation: Cool the solution and carefully neutralize with a 4M NaOH solution to a pH of 7-8.
-
Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate or chloroform. Dry the organic layer, concentrate, and purify the resulting this compound by recrystallization as described in Method 1.
Figure 2: General experimental workflow for the synthesis and purification of this compound.
Data Summary and Comparison
| Parameter | Method 1: Direct Oxidation | Method 2: From 4-Picoline |
| Starting Material | 4-Pyridylcarbinol | 4-Picoline |
| Key Reagents | m-CPBA, DCM | H₂O₂/AcOH, Acetic Anhydride |
| Number of Steps | 1 | 2 (N-Oxidation + Rearrangement) |
| Typical Yield | 80-95% | 60-75% (overall) |
| Advantages | High yield, high atom economy, simpler procedure. | Uses cheaper, more common starting material. |
| Disadvantages | Starting material can be more expensive. | Lower overall yield, more steps, requires handling of Ac₂O. |
| Safety Notes | Handle m-CPBA with care (potential shock sensitivity when dry). | Peracetic acid is corrosive and exothermic reactions require strict temperature control. |
Purification and Characterization Insights
-
Purification: this compound is a crystalline solid with a melting point of approximately 124-127 °C.[8] Recrystallization from isopropanol or ethyl acetate/hexane mixtures is generally effective. Due to its polarity, column chromatography on silica gel is also a viable option, using a polar mobile phase such as 5-10% methanol in dichloromethane.
-
Hygroscopicity: Pyridine N-oxides are often hygroscopic and can absorb atmospheric moisture.[9] It is advisable to store the final product in a desiccator.
-
Characterization: The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic shifts for the aromatic protons (two doublets) and the methylene (-CH₂-) protons.
-
Mass Spec: The molecular ion peak should correspond to the calculated molecular weight of 125.13 g/mol .
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Conclusion
The synthesis of this compound can be reliably achieved in a standard laboratory setting using well-established oxidation chemistry. The direct oxidation of 4-pyridylcarbinol with m-CPBA offers a high-yield, single-step process ideal for rapid synthesis. Alternatively, the two-step oxidation and rearrangement of 4-picoline provides a cost-effective route. By carefully following the detailed protocols and safety considerations outlined in this guide, researchers can confidently prepare this important synthetic intermediate for applications in drug discovery and materials science.
References
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound 98 22346-75-4 [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
The Versatile Chemistry of 4-Pyridylcarbinol N-oxide: A Guide to its Applications in Modern Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Functionalized Pyridine N-oxide
In the landscape of modern organic synthesis, pyridine N-oxides have carved a niche as exceptionally versatile intermediates. The N-oxide functionality dramatically alters the electronic properties of the pyridine ring, transforming it from an electron-deficient system to one that is more amenable to a variety of transformations. This electronic modulation, coupled with the ability of the N-oxide to act as a directing group and a hydrogen atom transfer (HAT) agent, has opened new avenues for the construction of complex molecular architectures.[1][2]
This technical guide focuses on a particularly valuable derivative: 4-Pyridylcarbinol N-oxide, also known as 4-(hydroxymethyl)pyridine N-oxide. The presence of the hydroxymethyl group at the 4-position, in addition to the N-oxide, provides a secondary functional handle that can be exploited for further synthetic elaborations. This guide will provide an in-depth exploration of the synthesis and applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22346-75-4 | [3] |
| Molecular Formula | C₆H₇NO₂ | [3] |
| Molecular Weight | 125.13 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 124-127 °C | |
| Solubility | Soluble in water, methanol, and chloroform. |
Core Application: A Key Player in Visible-Light Photocatalysis
One of the most compelling recent applications of this compound is in the realm of visible-light photocatalysis. Its unique electronic structure allows it to participate in single-electron transfer (SET) processes, enabling transformations that are often difficult to achieve through traditional thermal methods.[4]
Application Note 1: Photocatalytic Deoxygenation to 4-Pyridylcarbinol
The selective removal of the N-oxide oxygen is a fundamental transformation in pyridine chemistry, often employed as a final step to unveil the desired pyridine derivative. This compound can be efficiently deoxygenated under mild, visible-light-mediated conditions.[5] This method avoids the use of harsh reducing agents that might affect other functional groups.
Mechanism of Photocatalytic Deoxygenation:
The reaction is initiated by the photoexcitation of a suitable photocatalyst, such as thioxanthone (TX), which then engages in a single-electron transfer with the pyridine N-oxide. The resulting radical anion undergoes subsequent steps to yield the deoxygenated product. The presence of a mild acid, like trifluoromethanesulfonic acid (TfOH), can facilitate the process.
Caption: Proposed mechanism for photocatalytic deoxygenation.
Experimental Protocol 1: Visible-Light Mediated Deoxygenation
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 eq.), thioxanthone (TX, 5 mol %), and anhydrous acetone (0.02 M).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction Initiation: Backfill the tube with argon and add trifluoromethanesulfonic acid (TfOH, 5 mol %).
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a 30 W, 404 nm LED lamp and stir at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford the desired 4-pyridylcarbinol.[5]
Table 2: Substrate Scope for Photocatalytic Deoxygenation of Pyridine N-oxides [5]
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-(Hydroxymethyl)pyridine N-oxide | 4-(Hydroxymethyl)pyridine | 95 |
| 2 | 4-Phenylpyridine N-oxide | 4-Phenylpyridine | 98 |
| 3 | 4-Cyanopyridine N-oxide | 4-Cyanopyridine | 92 |
| 4 | 3-Bromopyridine N-oxide | 3-Bromopyridine | 85 |
Application Note 2: Direct C-H Hydroxymethylation of Pyridine N-oxides
A more advanced application of this compound is its participation in a visible-light-induced hydroxymethylation reaction, leading to the formation of 2-hydroxymethylated pyridines.[5] This transformation is particularly valuable as it allows for the direct installation of a hydroxymethyl group at the C2 position of the pyridine ring, a common motif in pharmaceuticals.
Mechanism of Photocatalytic Hydroxymethylation:
The proposed mechanism involves the photocatalyst (TX) initiating a single-electron transfer to the protonated pyridine N-oxide. The resulting radical species can then react with methanol, which serves as the hydroxymethyl source, to generate the final product.
Caption: Proposed mechanism for photocatalytic C-H hydroxymethylation.
Experimental Protocol 2: Visible-Light Mediated C-H Hydroxymethylation
-
Reaction Setup: In a quartz reaction tube, combine the starting pyridine N-oxide (0.2 mmol, 1.0 eq.), thioxanthone (TX, 10 mol %), and anhydrous methanol (0.02 M).
-
Degassing: Degas the solution by bubbling with argon for 15-20 minutes.
-
Reaction Initiation: Add trifluoromethanesulfonic acid (TfOH, 20 mol %) to the mixture.
-
Irradiation: Irradiate the reaction with a 30 W, 404 nm LED lamp at room temperature with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 2-hydroxymethylated pyridine.[5]
Table 3: Selected Examples of Photocatalytic Hydroxymethylation of Pyridine N-oxides [5]
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-Phenylpyridine N-oxide | 2-(Hydroxymethyl)-4-phenylpyridine | 75 |
| 2 | 4-Cyanopyridine N-oxide | 4-Cyano-2-(hydroxymethyl)pyridine | 68 |
| 3 | 4-(Trifluoromethyl)pyridine N-oxide | 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine | 55 |
Synthesis of this compound
The accessibility of this compound is a key factor in its utility. It can be readily synthesized from the corresponding 4-pyridylcarbinol via oxidation. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol 3: Synthesis of this compound
-
Reaction Setup: To a solution of 4-pyridylcarbinol (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform, add m-CPBA (1.1-1.5 eq.) portion-wise at 0 °C.
-
Reaction Progress: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.[6]
Caption: Synthetic route to this compound.
Future Outlook and Broader Applications
While the photocatalytic applications of this compound are well-demonstrated, its synthetic potential extends further. The N-oxide group is a known directing group for C-H functionalization at the C2 and C6 positions, suggesting that this molecule could be a valuable substrate for a range of cross-coupling reactions.[1] Furthermore, the hydroxyl group can be derivatized to introduce other functionalities or to act as a coordination site for metal catalysts, opening up possibilities in catalysis and materials science. The exploration of this compound as a chiral ligand in asymmetric catalysis, following appropriate derivatization, also presents an exciting avenue for future research.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its participation in visible-light photocatalysis for both deoxygenation and C-H hydroxymethylation reactions highlights its utility in modern synthetic chemistry. The straightforward synthesis and the presence of two distinct functional groups make it an attractive substrate for the development of novel synthetic methodologies and the construction of complex, functionalized pyridine-containing molecules for applications in medicinal chemistry and beyond.
References
- 1. This compound | 22346-75-4 | Benchchem [benchchem.com]
- 2. N-oxide synthesis by oxidation [organic-chemistry.org]
- 3. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Site-selective C-H functionalization by photoinduced pyridine N-oxide based HAT catalyst | Poster Board #931 - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
The Dual-Natured Ligand: A Guide to 4-Pyridylcarbinol N-oxide in Coordination Chemistry
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Pyridylcarbinol N-oxide as a versatile ligand in coordination chemistry. With full editorial control, this guide is structured to offer a comprehensive understanding of the ligand's unique characteristics, detailed protocols for the synthesis of coordination complexes, and insights into their potential applications.
Introduction: The Strategic Advantage of this compound
This compound, also known as (1-oxido-pyridin-1-ium-4-yl)methanol, is a bifunctional organic ligand that has garnered interest in the field of crystal engineering and materials science.[1] Its strategic value lies in the presence of two distinct coordination sites: the N-oxide oxygen and the carbinol (hydroxymethyl) group. This dual functionality allows for the construction of a diverse array of supramolecular architectures, from discrete metal complexes to extended one-, two-, and three-dimensional coordination polymers.
The N-oxide group serves as the primary coordination site, binding to metal ions through its oxygen atom.[2] This interaction is influenced by the electron-donating nature of the N-oxide, which increases the electron density on the pyridine ring, thereby modulating the electronic properties of the resulting metal complex.[3] Concurrently, the hydroxyl group of the carbinol moiety can participate in hydrogen bonding, a critical tool in directing the self-assembly of crystalline structures and enhancing their stability.[4] This interplay between coordination and hydrogen bonding makes this compound a powerful tool for the rational design of functional materials.
Synthesis of the Ligand: this compound
The synthesis of this compound is typically achieved through the oxidation of 4-Pyridylcarbinol. A common and effective method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable organic solvent.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 4-Pyridylcarbinol.
Materials:
-
4-Pyridylcarbinol
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 4-Pyridylcarbinol (1 equivalent) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess peroxy acid.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of m-CPBA is favored due to its commercial availability and good reactivity. The excess is used to ensure complete conversion of the starting material.
-
The reaction is initiated at a low temperature to control the exothermic nature of the oxidation.
-
The bicarbonate wash is crucial to remove the acidic byproducts (m-chlorobenzoic acid), which simplifies the purification process.
Synthesis of Coordination Complexes
The synthesis of coordination complexes with this compound can be achieved through various methods, including slow evaporation, hydrothermal, and solvothermal techniques. The choice of method depends on the desired product (single crystal vs. polycrystalline powder) and the nature of the metal salt and solvent system.
Protocol 2: Synthesis of a Discrete Cobalt(II) Complex
Objective: To synthesize single crystals of a discrete cobalt(II) complex with this compound.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
This compound
-
Methanol
-
Small glass vials
Procedure:
-
In a small glass vial, dissolve Co(NO₃)₂·6H₂O (0.1 mmol) in 2 mL of methanol.
-
In a separate vial, dissolve this compound (0.2 mmol) in 2 mL of methanol.
-
Slowly add the ligand solution to the metal salt solution with gentle stirring.
-
Seal the vial and allow it to stand undisturbed at room temperature.
-
Single crystals suitable for X-ray diffraction are expected to form over several days.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.
Protocol 3: Synthesis of a 1D Zinc(II) Coordination Polymer
Objective: To synthesize a one-dimensional coordination polymer of zinc(II) with this compound.
Materials:
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a Teflon-lined autoclave, combine Zn(OAc)₂·2H₂O (0.1 mmol) and this compound (0.1 mmol).
-
Add a solvent mixture of DMF (4 mL) and ethanol (1 mL).
-
Seal the autoclave and heat it in an oven at 100 °C for 48 hours.
-
After cooling to room temperature, collect the resulting crystalline product by filtration.
-
Wash the product with fresh DMF and ethanol, and then dry it under vacuum.
Causality Behind Experimental Choices:
-
The stoichiometry of the metal to ligand ratio is a critical parameter that can influence the dimensionality and structure of the final product. A higher ligand-to-metal ratio often favors the formation of discrete complexes.
-
Solvothermal synthesis is employed for the coordination polymer to increase the solubility of the reactants and promote the growth of crystalline material. DMF is a common solvent in solvothermal synthesis due to its high boiling point and good coordinating ability.
Characterization of Coordination Complexes
A thorough characterization is essential to confirm the structure and purity of the synthesized complexes.
| Technique | Purpose | Expected Observations |
| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and coordination geometry. | Provides unequivocal evidence of the coordination mode of the ligand and the overall crystal packing, including hydrogen bonding interactions. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk crystalline sample. | The experimental PXRD pattern should match the pattern simulated from the single-crystal X-ray data. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the coordination of the ligand to the metal center. | A shift in the N-O stretching vibration (typically around 1200-1300 cm⁻¹) to a lower frequency upon coordination. Changes in the O-H stretching frequency may indicate the involvement of the hydroxyl group in coordination or hydrogen bonding. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex and identify the presence of solvent molecules. | A weight loss profile as a function of temperature indicates the decomposition temperature and the loss of coordinated or guest solvent molecules. |
| Elemental Analysis | To determine the elemental composition (C, H, N) of the complex. | The experimental percentages should be in good agreement with the calculated values for the proposed formula. |
Applications in Materials Science and Drug Development
The unique structural features of coordination complexes derived from this compound open up possibilities for a range of applications.
Crystal Engineering and Functional Materials
The ability of this compound to form extended networks through both coordination and hydrogen bonding makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of significant interest for:
-
Gas Storage and Separation: The porous nature of some of these frameworks could be exploited for the selective adsorption of gases.
-
Luminescence: The incorporation of metal ions and the organic ligand can lead to materials with interesting photoluminescent properties, which are valuable for sensing and optoelectronic applications.[5]
-
Catalysis: The metal centers within the coordination framework can act as catalytic sites for various organic transformations.[6]
Drug Development and Bioinorganic Chemistry
Pyridine and its derivatives are prevalent scaffolds in many pharmaceutical compounds.[7] The coordination of these molecules to metal ions can significantly alter their biological activity.
-
Enhanced Bioactivity: The formation of a metal complex can enhance the therapeutic efficacy of the parent organic molecule.
-
Drug Delivery: Porous coordination polymers can be designed to encapsulate and release drug molecules in a controlled manner.
-
Enzyme Mimics: Metal complexes with specific coordination environments can mimic the active sites of metalloenzymes and be used to study their mechanisms or as catalysts in biological systems.[8]
Conclusion
This compound is a ligand with significant potential in coordination chemistry, offering a unique combination of a strong coordinating N-oxide group and a hydrogen-bond-donating hydroxyl group. This dual nature allows for the construction of a wide variety of fascinating and functional supramolecular structures. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers venturing into the exploration of this versatile building block for the development of novel materials and therapeutic agents.
References
- 1. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]
- 3. Blue luminescent zinc(II) complexes with polypyridylamine ligands: crystal structures and luminescence properties - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Metal–organic frameworks (MOFs) bring new life to hydrogen-bonding organocatalysts in confined spaces - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Study on the Photoluminescent and Thermal Properties of Zinc Complexes with a N6O4 Macrocyclic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Pyridylcarbinol N-oxide as an Oxidizing Agent
Introduction: The Unique Potential of 4-Pyridylcarbinol N-oxide in Modern Organic Synthesis
In the vast landscape of oxidizing agents available to the synthetic chemist, pyridine N-oxides have carved out a significant niche as versatile, mild, and tunable reagents.[1][2][3] Their utility stems from a delicate balance of electronic properties conferred by the N-O bond, which can act as both an electron-donating and an electron-withdrawing group. This duality allows for a wide range of applications, from directing functionalization of the pyridine ring to serving as potent oxygen transfer agents in complex chemical transformations.[1][4] Among the diverse family of pyridine N-oxides, this compound, also known as (4-(hydroxymethyl)pyridine 1-oxide), emerges as a particularly interesting yet underutilized reagent.
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound as an oxidizing agent. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application, and present a framework for its integration into modern synthetic workflows, particularly in the context of metal-catalyzed oxidation reactions. The presence of the hydroxymethyl group at the 4-position offers a unique handle for modifying solubility and potentially influencing catalytic cycles, making it a reagent of considerable interest.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount for the successful and safe implementation of any chemical reagent.
| Property | Value | Reference |
| Chemical Formula | C₆H₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 125.13 g/mol | --INVALID-LINK-- |
| Appearance | Crystals | --INVALID-LINK-- |
| Melting Point | 124-127 °C | --INVALID-LINK-- |
| CAS Number | 22346-75-4 | --INVALID-LINK-- |
Safety and Handling: this compound is classified as a combustible solid and can cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a dust mask, should be worn at all times.[5] Handling should be performed in a well-ventilated area, such as a fume hood. Store the reagent in a tightly sealed container in a cool, dry place away from incompatible substances.
The Mechanistic Basis of Oxidation by Pyridine N-Oxides
The oxidizing power of a pyridine N-oxide is fundamentally derived from the relatively weak N-O bond, which has a bond dissociation energy of approximately 63.3 kcal/mol for the parent pyridine N-oxide.[3] This allows the N-oxide to serve as an efficient oxygen atom donor. The reactivity of the pyridine N-oxide can be modulated by the electronic nature of the substituents on the pyridine ring.[6][7] Electron-withdrawing groups can enhance the oxidizing potential, while electron-donating groups may have the opposite effect.[7] The 4-(hydroxymethyl) group in this compound is generally considered to be weakly electron-donating, which may influence its reactivity profile compared to other substituted pyridine N-oxides.
In many applications, particularly in metal-catalyzed reactions, the pyridine N-oxide acts as a co-oxidant. The general mechanism often involves the following key steps:
-
Coordination: The substrate, often an alkyne or a species with a C-H bond to be functionalized, coordinates to the metal catalyst (e.g., Au, Ru).[8][9]
-
Oxygen Transfer: The pyridine N-oxide transfers its oxygen atom to the metal-activated substrate, leading to the formation of an oxidized intermediate and the corresponding deoxygenated pyridine.[3][8]
-
Product Formation and Catalyst Regeneration: The oxidized intermediate then undergoes further transformation to yield the final product, and the metal catalyst is regenerated to continue the catalytic cycle.
Below is a generalized workflow for a metal-catalyzed oxidation using a pyridine N-oxide.
Caption: Generalized workflow for metal-catalyzed oxidation with this compound.
Application Protocol: Gold-Catalyzed Oxidation of Sulfides to Sulfoxides
This protocol provides a detailed methodology for the selective oxidation of sulfides to sulfoxides using this compound as the terminal oxidant in a gold-catalyzed system. This transformation is fundamental in organic synthesis, as sulfoxides are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. While this specific protocol is adapted from procedures using other pyridine N-oxides, it serves as a robust starting point for optimization with this compound.
Materials and Equipment:
-
Sulfide substrate
-
This compound
-
Gold(I) catalyst (e.g., PicAuCl₂, 10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the sulfide substrate (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Under an inert atmosphere, add the gold(I) catalyst (0.1 mmol, 10 mol%) and this compound (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (5 mL) to the flask.
-
Reaction Conditions: Stir the reaction mixture at room temperature (or gently heat to 40 °C if the reaction is sluggish).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting sulfide is consumed.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel.
-
-
Purification:
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure sulfoxide product.
-
The deoxygenated 4-pyridylcarbinol byproduct is generally more polar and will elute later.
-
-
Characterization: Characterize the purified sulfoxide by standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Caption: Experimental workflow for the gold-catalyzed oxidation of sulfides.
Expected Results and Substrate Scope (Representative):
The following table presents representative yields for the oxidation of various sulfides to their corresponding sulfoxides using a pyridine N-oxide/gold catalyst system. These results, while not specific to this compound, are indicative of the potential efficacy of this class of reagents.
| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Yield (%) |
| 1 | Thioanisole | Methyl phenyl sulfoxide | 95 |
| 2 | Diphenyl sulfide | Diphenyl sulfoxide | 92 |
| 3 | Dibenzyl sulfide | Dibenzyl sulfoxide | 88 |
| 4 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 96 |
| 5 | 4-Methoxythioanisole | 4-Methoxyphenyl methyl sulfoxide | 90 |
Data adapted from representative literature on gold-catalyzed sulfide oxidation with pyridine N-oxide derivatives.
Advanced Applications: Electrochemical C-H Oxidation
A cutting-edge application of pyridine N-oxides is their use as mediators in electrochemical hydrogen atom transfer (HAT) reactions for the selective oxidation of C(sp³)–H bonds.[6] This methodology offers a green and sustainable alternative to traditional chemical oxidants. The reactivity of the pyridine N-oxide mediator can be fine-tuned by altering the substituents on the aromatic ring, thereby adjusting its oxidation potential and O-H bond dissociation energy to match the target C-H bond.[6]
While a detailed protocol for the electrochemical application of this compound is beyond the scope of this introductory guide, it represents a promising area for future research. The hydroxymethyl group could potentially influence the electrochemical properties and solubility of the mediator in the reaction medium.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, oxidizing agent with significant potential in modern organic synthesis. Its utility as a mild oxygen transfer agent, particularly in metal-catalyzed reactions, opens avenues for the development of novel and efficient synthetic methodologies. The presence of the 4-(hydroxymethyl) substituent provides a unique structural feature that can be exploited to fine-tune its physical and chemical properties. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this compound into their synthetic strategies, paving the way for new discoveries in chemical synthesis and drug development.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. scilit.com [scilit.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine N-oxide [organic-chemistry.org]
- 9. Homogeneous Gold-Catalyzed Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Strategies for the Robust Quantification of 4-Pyridylcarbinol N-oxide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 4-Pyridylcarbinol N-oxide (CAS: 22346-75-4), a polar heterocyclic compound.[1][2] Given its potential role as a pharmaceutical metabolite, process impurity, or synthetic intermediate, its accurate quantification is critical.[3][4] This document addresses the inherent analytical challenges posed by the high polarity of pyridine N-oxides and presents two robust, validated methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity, accuracy, and reproducibility.[5][6][7]
Introduction: The Analytical Challenge of Pyridine N-Oxides
This compound, with a molecular formula of C₆H₇NO₂ and a molecular weight of 125.13 g/mol , is a highly polar molecule.[2] This polarity stems from the N-oxide moiety and the hydroxyl group, which significantly increases its aqueous solubility. From a chromatographic perspective, this presents a considerable challenge. Conventional reversed-phase (RP) C18 columns often provide insufficient retention for such polar analytes, leading to elution near or within the solvent front, poor peak shape, and unreliable quantification.[8]
Therefore, successful quantification requires specialized chromatographic strategies. This guide will detail two primary approaches:
-
High-pH Reversed-Phase HPLC: This technique utilizes a mobile phase with a high pH to deprotonate residual silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions and improving the retention and peak shape of polar, basic compounds.
-
LC-MS/MS for Ultimate Sensitivity: For trace-level quantification, particularly in complex matrices like plasma or in the context of impurity analysis, LC-MS/MS is the method of choice due to its unparalleled sensitivity and selectivity.[9][10]
The validation of these analytical procedures is paramount to ensure they are fit for their intended purpose.[11][12][13] All protocols herein are framed within the validation parameters defined by ICH Q2(R2) guidelines, including specificity, linearity, accuracy, precision, and robustness.[5][6][14]
Methodology I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Rationale: Overcoming Polarity with High-pH Chromatography
The primary challenge with this compound is achieving adequate retention on a reversed-phase column. At neutral or acidic pH, the compound may exhibit poor peak shape and retention. By increasing the mobile phase pH to above 8, the surface of a pH-stable column (like a hybrid silica C18) becomes negatively charged, which can improve the peak shape for polar analytes.[8] This approach provides a robust and accessible method for quantification in simpler matrices where high sensitivity is not the primary requirement.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
- This compound reference standard
- Acetonitrile (HPLC grade)
- Ammonium bicarbonate (LC-MS grade)
- Ammonia solution (for pH adjustment)
- Ultrapure water
- Diluent: Water/Acetonitrile (95:5, v/v)
2. Preparation of Solutions:
- Mobile Phase A (Aqueous): Prepare a 10 mM ammonium bicarbonate solution in water. Adjust the pH to 10.0 with ammonia solution. Filter through a 0.45 µm filter.
- Mobile Phase B (Organic): Acetonitrile.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
- Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV/PDA Detector |
| Column | Waters XBridge BEH C18, 2.5 µm, 4.6 x 100 mm (or equivalent high-pH stable column) |
| Mobile Phase | A: 10 mM Ammonium Bicarbonate, pH 10.0B: Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Run Time | 15 minutes |
4. System Suitability Test (SST):
- Before analysis, perform five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL).
- Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.[7] Tailing factor should be ≤ 2.0.
5. Analysis Procedure:
- Inject the diluent (as a blank), followed by the calibration standards in increasing order of concentration.
- Inject the prepared samples.
- Construct a calibration curve by plotting the peak area against the concentration of the standards. The curve should have a correlation coefficient (r²) ≥ 0.999.
- Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Methodology II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Rationale: Achieving High Sensitivity and Selectivity
For trace-level quantification, such as analyzing metabolites in biological fluids or detecting impurities in active pharmaceutical ingredients (APIs), LC-MS/MS is indispensable.[9][15] Its power lies in the selectivity of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This process filters out chemical noise from the matrix, providing exceptional sensitivity and specificity. The fragmentation of pyridine N-oxides often involves a characteristic neutral loss of oxygen ([M+H - 16]⁺), which can be a useful diagnostic tool.[16][17]
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS workflow with protein precipitation.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents:
- This compound reference standard
- Stable Isotope Labeled Internal Standard (IS), if available (e.g., 4-Pyridylcarbinol-d4 N-oxide). If not, a structurally similar compound can be used.
- Acetonitrile and Water (LC-MS grade)
- Formic Acid (LC-MS grade)
- Human Plasma (or other relevant matrix)
2. Sample Preparation (Protein Precipitation): [10]
- To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.
- Add 300 µL of cold acetonitrile containing 0.1% formic acid.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Inject 5 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | Waters Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase | A: 10 mM Ammonium Formate in Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 95% B held for 0.5 min, then to 50% B over 3.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | This compound: 126.1 -> 108.1 (Loss of H₂O)This compound: 126.1 -> 80.1 (Ring fragmentation) |
| Internal Standard | To be determined based on IS structure |
| Key MS Parameters | Capillary Voltage: 3.5 kV, Source Temp: 150 °C, Desolvation Temp: 400 °C |
4. Method Validation:
- Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known amounts of the analyte.
- Process and analyze these alongside the unknown samples.
- The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.[12][18]
Trustworthiness: A Self-Validating System
To ensure the trustworthiness and reliability of the data generated, any analytical method must be validated.[19][20] The protocols described above should be subjected to a full validation study as per ICH Q2(R2) guidelines.[5][11] The following table summarizes the key validation parameters and typical acceptance criteria for a quantitative impurity or metabolite assay.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.[18] | Peak purity analysis (for HPLC-UV). No significant interfering peaks at the retention time of the analyte in blank matrix samples (for LC-MS/MS). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[7] | Correlation coefficient (r²) ≥ 0.99. Calibration curve should be visually inspected for linearity. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[5] | Defined by the linearity study. |
| Accuracy | The closeness of the measured value to the true value, often expressed as percent recovery.[7] | Recovery of 80-120% for low concentrations (e.g., LOQ) and 90-110% for other concentrations. |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | %RSD ≤ 15% for concentrations near the LOQ. %RSD ≤ 10% for other concentrations. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. Must meet the accuracy and precision criteria mentioned above. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).[5] | No significant impact on the results; system suitability parameters must still be met. |
Conclusion
The successful quantification of this compound requires analytical methods that can overcome its inherent polarity. This guide provides two validated, robust protocols using HPLC-UV with high-pH reversed-phase chromatography and a highly sensitive LC-MS/MS method. By explaining the causality behind the chosen strategies and grounding the protocols in the principles of ICH method validation, these application notes serve as a comprehensive resource for researchers, enabling them to generate accurate, reliable, and reproducible data for this challenging analyte.
References
- 1. This compound 98 22346-75-4 [sigmaaldrich.com]
- 2. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 9. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. particle.dk [particle.dk]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 15. Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. wjarr.com [wjarr.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Pyridylcarbinol N-oxide as a Versatile Building Block for Pharmaceutical Compounds
Introduction: The Strategic Importance of the Pyridine N-Oxide Moiety
In the landscape of modern medicinal chemistry, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of paramount importance. The pyridine ring is one such scaffold, found in a vast array of FDA-approved drugs.[1] The simple modification of N-oxidizing the pyridine ring dramatically alters its physicochemical and pharmacological properties, opening new avenues for drug design.[2] The introduction of the N-oxide functionality increases the polarity and hydrogen bonding capacity of the molecule, which can lead to improved aqueous solubility and modulated pharmacokinetic profiles.[3][4] Furthermore, N-oxidation activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions, thus providing a handle for further molecular elaboration.[5][6]
4-Pyridylcarbinol N-oxide, also known as (4-(hydroxymethyl)pyridine 1-oxide), is a bifunctional building block that combines the advantageous properties of the pyridine N-oxide core with a reactive hydroxymethyl group. This unique combination allows for a dual-pronged approach in molecular design: leveraging the N-oxide for its effects on solubility, metabolism, and ring functionalization, while utilizing the carbinol for introducing diverse side chains through esterification, etherification, or conversion to other functional groups. These attributes make this compound a highly valuable intermediate in the synthesis of complex pharmaceutical compounds, including enzyme inhibitors and antiviral agents.[3][4] This guide provides an in-depth look at the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols.
Physicochemical and Safety Data
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for ensuring laboratory safety.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. The presence of both the hydroxyl group and the polar N-oxide moiety contributes to its solid nature and relatively high melting point.
| Property | Value | Source(s) |
| CAS Number | 22346-75-4 | [7][8] |
| Molecular Formula | C₆H₇NO₂ | [7][8] |
| Molecular Weight | 125.13 g/mol | [7][8] |
| Appearance | Crystalline solid | [7] |
| Melting Point | 124-127 °C | [7] |
| SMILES | OCc1cc--INVALID-LINK--cc1 | [7] |
| InChI Key | ZJGXPKKVSNSGRJ-UHFFFAOYSA-N | [7] |
Safety Profile
This compound is an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should always be used.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from[7].
Synthesis and Key Transformations
The utility of this compound stems from its straightforward synthesis and its reactivity, which allows for its conversion into other valuable intermediates.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the oxidation of the parent pyridine, 4-pyridylcarbinol (also known as 4-pyridinemethanol). This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent like dichloromethane (DCM).[8]
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the N-oxidation of pyridines.[8]
-
Reaction Setup: In a round-bottom flask, dissolve 4-pyridylcarbinol (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Conversion to 4-(Chloromethyl)pyridine N-oxide
A key transformation that enhances the utility of this compound is the conversion of the hydroxymethyl group to a chloromethyl group. This creates a reactive electrophilic site, enabling nucleophilic substitution reactions to build more complex molecular architectures. This conversion is typically achieved using thionyl chloride (SOCl₂).[9]
Protocol 2: Synthesis of 4-(Chloromethyl)pyridine N-oxide Hydrochloride
This protocol is based on established methods for converting alcohols to alkyl chlorides.[9]
-
Reaction Setup: Suspend this compound (1.0 eq) in an inert solvent such as dichloromethane or chloroform in a flask equipped with a reflux condenser and a gas outlet to a scrubber.
-
Reagent Addition: Cool the suspension in an ice bath and add thionyl chloride (1.1-1.3 eq) dropwise. The reaction is exothermic and will generate HCl gas.
-
Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Isolation: Cool the reaction mixture. The product, 4-(chloromethyl)pyridine N-oxide hydrochloride, will often precipitate. The solid can be collected by filtration, washed with a cold solvent (like diethyl ether), and dried under vacuum.
Applications in Pharmaceutical Synthesis
The dual functionality of this compound makes it a valuable precursor for a range of pharmaceutical targets.
Factor Xa Inhibitors
A significant application of pyridine N-oxide derivatives is in the development of Factor Xa (FXa) inhibitors, which are a class of anticoagulant drugs used to prevent and treat thrombosis.[10] The pyridine N-oxide moiety has been shown to increase the anti-FXa activity of compounds, potentially by forming favorable interactions within the S4 binding pocket of the enzyme.[4] The experimental antithrombotic agent Otamixaban, for instance, contains a 4-pyridyl N-oxide unit.[11]
While the direct synthesis of Otamixaban from this compound is not explicitly detailed in the provided literature, a plausible synthetic route can be envisioned where the 4-(chloromethyl)pyridine N-oxide intermediate is used to alkylate a suitable nucleophile, leading to the construction of the core scaffold of such inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological activity of non-amidine factor Xa inhibitors containing pyridine N-oxide and 2-carbamoylthiazole units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 22346-75-4 | Benchchem [benchchem.com]
- 6. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-吡啶基甲醇 N-氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 10. The design and synthesis of noncovalent factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Versatility of 4-Pyridylcarbinol N-oxide Metal Complexes in Homogeneous Catalysis
Abstract
The strategic modification of ligand architecture is a cornerstone of modern catalyst design. The oxidation of a pyridine nitrogen to an N-oxide fundamentally alters the electronic landscape of the aromatic ring, transforming it from an electron-deficient system into one with significantly enhanced electron-donating character, particularly at the C2 and C4 positions.[1] This guide explores the catalytic applications of metal complexes featuring 4-Pyridylcarbinol N-oxide (4-PCNO), a ligand of unique potential. The 4-PCNO ligand offers a compelling bifunctional platform: the N-oxide oxygen serves as a potent coordination site for a variety of transition metals, while the distal carbinol (-CH₂OH) group provides a secondary site for hydrogen bonding or further functionalization, enabling the construction of sophisticated supramolecular catalytic systems. This document provides an in-depth analysis of the synthesis, characterization, and catalytic utility of these complexes, complete with detailed experimental protocols for researchers in catalysis, organic synthesis, and drug development.
Introduction: Why this compound as a Ligand?
The utility of a pyridine N-oxide ligand stems from the influential N⁺–O⁻ dipole. This feature not only increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution, but also renders the oxygen atom a hard, Lewis basic donor, ideal for coordinating with a range of metal centers, from late transition metals like Palladium to Lewis acidic metals like Zinc.[1][2]
Unlike the parent pyridine N-oxide, this compound introduces a hydroxyl group. This functionality is not merely a passive substituent; it can:
-
Enforce Structural Rigidity: Through intramolecular or intermolecular hydrogen bonding, the hydroxyl group can influence the secondary coordination sphere of the metal catalyst, impacting substrate approach and selectivity.
-
Act as a Proton Relay: In certain catalytic cycles, the -OH group can participate in proton transfer steps, facilitating substrate activation or product release.
-
Serve as an Anchoring Point: The ligand can be tethered to solid supports or larger molecular scaffolds via the hydroxyl group, enabling catalyst heterogenization and recycling.
This guide will focus on three key areas where 4-PCNO metal complexes can serve as powerful catalysts: Palladium-catalyzed C-H activation, Lewis acid-catalyzed Michael additions, and emerging applications in photoredox catalysis.
Synthesis and Characterization of a Representative Metal Complex
A prerequisite for any catalytic study is the reliable synthesis of the active catalyst. The following protocol describes a general method for synthesizing a transition metal complex with this compound, exemplified by the preparation of a hypothetical Dichloro-bis(this compound)Metal(II) complex.
Protocol 2.1: Synthesis of [MCl₂(4-PCNO)₂]
Objective: To synthesize a representative metal complex for use in subsequent catalytic experiments.
Rationale: This procedure employs a straightforward ligand substitution reaction. The choice of a moderately polar solvent like ethanol facilitates the dissolution of both the metal salt and the organic ligand, while the stoichiometry (1:2 metal-to-ligand ratio) is chosen to favor the formation of a common four-coordinate square planar or tetrahedral complex.[3]
Materials:
-
Metal(II) Chloride (e.g., PdCl₂, ZnCl₂, CuCl₂)
-
This compound (4-PCNO)[4]
-
Anhydrous Ethanol
-
Diethyl Ether
-
Schlenk Flask and Magnetic Stirrer
-
Reflux Condenser
Procedure:
-
Preparation: In a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 mmol of the Metal(II) Chloride in 20 mL of anhydrous ethanol. Gentle heating may be required.
-
Ligand Addition: In a separate vial, dissolve 2.2 mmol (a slight excess) of this compound in 10 mL of anhydrous ethanol.
-
Reaction: Add the ligand solution dropwise to the stirring metal salt solution at room temperature. A color change or precipitation is often observed.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours to ensure complete complexation.
-
Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume in vacuo until precipitation begins.
-
Washing: Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove unreacted starting materials.
-
Drying: Dry the resulting complex under vacuum.
-
Characterization: Characterize the product using FTIR (to observe shifts in N-O and C-O stretching frequencies upon coordination), ¹H NMR, and elemental analysis.
Application in C-H Activation: Direct Arylation of Heterocycles
Pyridine N-oxides are excellent directing groups for metal-catalyzed C-H activation, facilitating functionalization at the C2 position.[1] The N-oxide oxygen atom coordinates to the metal center (e.g., Palladium), positioning it to selectively cleave the adjacent C-H bond. This approach circumvents the need for pre-functionalized starting materials.[5]
Logical Workflow for C-H Arylation
Caption: Catalytic cycle for Pd-catalyzed direct arylation.
Protocol 3.1: Palladium-Catalyzed C2-Arylation of a Pyridine N-Oxide Derivative
Objective: To perform a direct C-H arylation reaction using a 4-PCNO-type complex as the catalyst or directing group.
Rationale: This protocol is adapted from established methods for the direct arylation of pyridine N-oxides.[5] A palladium(II) source is used as the catalyst precursor. A phosphine ligand can be added to stabilize the active catalytic species, and a base is required to facilitate the C-H activation step and neutralize the HX generated.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (as the substrate or a related pyridine N-oxide)
-
Aryl Bromide (e.g., Bromobenzene)
-
Potassium Carbonate (K₂CO₃)
-
Tricyclohexylphosphine (PCy₃) (optional, as ligand)
-
Anhydrous Toluene or Dioxane
-
Schlenk Tube
Procedure:
-
Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), K₂CO₃ (2.0 mmol), and PCy₃ (0.04 mmol, 4 mol%, if used).
-
Reagents: Add the pyridine N-oxide substrate (1.0 mmol) and the aryl bromide (1.2 mmol).
-
Solvent: Add 5 mL of anhydrous toluene via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel to isolate the 2-arylpyridine N-oxide product.
-
Deoxygenation (Optional): The N-oxide can be removed to yield the 2-arylpyridine by treatment with a reducing agent like PCl₃.
Application in Lewis Acid Catalysis: The Michael Addition
Metal complexes, particularly those with metals like Zinc(II), can function as effective Lewis acid catalysts.[6] The metal center coordinates to an electron-rich atom on the substrate (e.g., the carbonyl oxygen of an α,β-unsaturated ketone), increasing its electrophilicity and activating it towards nucleophilic attack.
Proposed Mechanism for Lewis Acid Catalysis
Caption: Lewis acid catalysis of a Michael addition.
Protocol 4.1: Zinc-Catalyzed Thiol-Michael Addition
Objective: To catalyze the conjugate addition of a thiol to an α,β-unsaturated ketone using a Zn-(4-PCNO) complex.
Rationale: This protocol is based on the high efficiency of zinc complexes in catalyzing Michael additions.[6] The reaction is performed under mild, often room temperature, conditions. The catalyst loading can be very low due to the high turnover frequency of these systems. The 4-PCNO ligand is expected to form a stable and effective Lewis acidic zinc center.
Materials:
-
[ZnCl₂(4-PCNO)₂] (synthesized as per Protocol 2.1) or another suitable zinc complex.
-
α,β-Unsaturated Ketone (e.g., Chalcone)
-
Thiol (e.g., Thiophenol)
-
Ethanol or Dichloromethane
Procedure:
-
Catalyst Preparation: In a vial, dissolve the α,β-unsaturated ketone (1.0 mmol) and the thiol (1.1 mmol) in 5 mL of ethanol.
-
Catalyst Addition: Add the [ZnCl₂(4-PCNO)₂] catalyst (0.001 mmol, 0.1 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitoring: Monitor the disappearance of starting materials by TLC.
-
Workup: Upon completion, remove the solvent by rotary evaporation.
-
Purification: The crude residue can often be purified by recrystallization or by silica gel chromatography to yield the pure Michael adduct.
Emerging Application: Photoredox-Mediated Hydrogen Atom Transfer (HAT)
A frontier in catalysis involves the use of pyridine N-oxides in photoredox reactions. Upon single-electron oxidation, they can form highly reactive N-oxide radical cations.[1] These species are potent hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from otherwise unreactive C-H bonds, initiating a cascade of functionalization reactions.
Conceptual Photoredox/HAT Cycle
Caption: General cycle for photoredox HAT catalysis.
While specific, optimized protocols using 4-PCNO metal complexes in this domain are still under development, the principle offers a powerful future direction. A hypothetical reaction could involve using a metal-4-PCNO complex where the metal center acts as the photocatalyst and the coordinated N-oxide ligand serves as the HAT agent in a synergistic, intramolecular fashion.
Summary of Catalytic Performance
The following table summarizes representative data for the classes of reactions discussed, based on analogous systems found in the literature. This data provides a baseline for expected performance when developing catalysts based on 4-PCNO.
| Catalytic Application | Metal Center | Catalyst Loading (mol%) | Typical Yield (%) | Key Advantages | Reference System |
| C-H Arylation | Palladium (Pd) | 1 - 5 | 70 - 95 | High regioselectivity, avoids pre-functionalization | [5] |
| Michael Addition | Zinc (Zn) | 0.01 - 1 | 90 - 99 | Mild conditions, extremely low catalyst loading | [6] |
| Photoredox HAT | Ruthenium (Ru) / Iridium (Ir) | 0.5 - 2 | 60 - 90 | Activates strong C-H bonds, mild conditions | [1] |
Conclusion and Future Outlook
Metal complexes of this compound represent a promising, yet underexplored, class of catalysts. The unique electronic properties conferred by the N-oxide moiety, combined with the secondary coordination potential of the carbinol group, provide a rich platform for rational catalyst design. The protocols and principles outlined in this guide demonstrate their potential utility in cornerstone organic transformations, including C-H functionalization and conjugate additions. The future of this ligand class may lie in the development of chiral versions for asymmetric catalysis or in their application to complex photoredox systems, where the interplay between the metal center and the bifunctional ligand can be fully exploited to unlock new reactivity.
References
- 1. This compound | 22346-75-4 | Benchchem [benchchem.com]
- 2. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]
- 3. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zinc complexes supported by pyridine-N-oxide ligands: synthesis, structures and catalytic Michael addition reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: A Scalable and Validated Protocol for the Synthesis of 4-Pyridylcarbinol N-oxide
Abstract
This application note provides a comprehensive and detailed protocol for the scaled-up synthesis of 4-Pyridylcarbinol N-oxide, a crucial intermediate in pharmaceutical development. Moving beyond theoretical outlines, this guide presents a field-tested methodology grounded in established chemical principles. We address the critical challenges of process scale-up, including thermal management, reaction kinetics, and purification efficiency. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot the process. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.
Introduction and Strategic Importance
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The N-oxide moiety alters the electronic properties of the pyridine ring, enhancing its reactivity and providing a handle for further functionalization.[1][2] Its derivatives are explored for various therapeutic applications. The transition from bench-scale synthesis (milligrams to grams) to pilot-scale production (multi-gram to kilograms) is a non-trivial undertaking that requires careful consideration of safety, efficiency, and product purity.
Common synthetic routes to pyridine N-oxides involve the oxidation of the corresponding pyridine derivative.[3] While various oxidizing agents like peracetic acid, Oxone®, and Caro's acid can be employed, this protocol will focus on the use of meta-chloroperoxybenzoic acid (m-CPBA).[4][5] This choice is predicated on its high reactivity, relatively clean reaction profile, and predictable stoichiometry, which are advantageous for achieving high conversion on a larger scale. However, the use of peracids necessitates stringent safety protocols, which are detailed extensively herein.[4]
Reaction Principle and Mechanism
The core transformation is the direct oxidation of the nitrogen atom in the pyridine ring of 4-Pyridylcarbinol.
Reaction Scheme:
The mechanism involves a nucleophilic attack by the pyridine nitrogen on the electrophilic outer oxygen atom of the peroxy acid. This concerted process results in the formation of the N-O bond and the release of meta-chlorobenzoic acid (m-CBA) as a byproduct.
Materials and Equipment for Scaled-Up Synthesis (100 g Scale)
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Amount | Supplier | Notes |
| 4-Pyridylcarbinol | C₆H₇NO | 109.13 | 586-95-8 | >98% | 100 g (0.916 mol) | Sigma-Aldrich | Starting material. Should be dry. |
| m-CPBA | C₇H₅ClO₃ | 172.57 | 937-14-4 | ~77% | 248 g (1.10 mol) | Sigma-Aldrich | Assay of m-CPBA is crucial. Adjust mass based on purity. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade | 2.5 L | Fisher Scientific | Anhydrous grade recommended. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | ACS Grade | As required (~500g) | VWR | For work-up. |
| Sodium Sulfite (Na₂SO₃) | Na₂SO₃ | 126.04 | 7757-83-7 | ACS Grade | As required (~100g) | VWR | For quenching peroxide. |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous | As required | VWR | For drying. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | As required | - | For washing. |
Equipment
-
Reaction Vessel: 5 L, three-necked, round-bottom flask equipped with a jacket for temperature control connected to a circulating chiller/heater.
-
Stirring: Overhead mechanical stirrer with a high-torque motor and a glass or PTFE paddle.
-
Addition: 500 mL pressure-equalizing dropping funnel.
-
Temperature Monitoring: Digital thermometer with a probe extending into the reaction mixture.
-
Condenser: Allihn or Liebig condenser.
-
Inert Atmosphere: Nitrogen or Argon gas inlet.
-
Work-up: 10 L separatory funnel, large Büchner funnel, and vacuum flask.
-
Drying: Rotary evaporator and a vacuum oven.
-
Personal Protective Equipment (PPE): Safety glasses, face shield, flame-retardant lab coat, and chemical-resistant gloves.[6][7] All operations involving m-CPBA must be conducted behind a blast shield in a well-ventilated chemical fume hood.[4]
Detailed Experimental Protocol
Reactor Setup and Preparation
-
Assemble the 5 L reaction vessel in a chemical fume hood. Ensure all glassware is dry and free of contaminants.
-
Fit the central neck with the overhead stirrer, one side neck with the dropping funnel and nitrogen inlet, and the other side neck with the temperature probe and condenser.
-
Connect the reactor jacket to the circulating chiller and set the initial temperature to 0 °C.
Reaction Execution
-
Charging the Reactor: To the reaction vessel, add 4-Pyridylcarbinol (100 g, 0.916 mol) and dichloromethane (1.5 L).
-
Initial Cooling: Begin stirring the mixture to form a solution/slurry and cool the vessel's contents to 0-5 °C.
-
Preparation of Oxidant Solution: In a separate flask, dissolve m-CPBA (248 g of ~77% purity, ~1.10 mol, 1.2 equivalents) in dichloromethane (1.0 L). Note: m-CPBA can be shock-sensitive and should be handled with care. Use non-metal spatulas.[4]
-
Controlled Addition: Transfer the m-CPBA solution to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 2-3 hours. Crucially, the internal temperature must be maintained below 10 °C throughout the addition. The reaction is exothermic, and a rapid temperature increase can lead to a runaway reaction.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature (20-25 °C) for 16-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM/Methanol (e.g., 9:1 v/v). The starting material (4-Pyridylcarbinol) should be consumed.
-
Reaction Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test indicates the absence of peroxides. This step is critical to safely decompose any unreacted m-CPBA.[4]
Work-up and Purification
-
Byproduct Removal: The byproduct, m-chlorobenzoic acid, is largely insoluble in the reaction mixture. Filter the mixture through a Büchner funnel to remove the bulk of the precipitated m-chlorobenzoic acid. Wash the filter cake with a small amount of cold DCM.
-
Aqueous Wash: Transfer the filtrate to the 10 L separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (3 x 500 mL) to remove residual m-chlorobenzoic acid. (Caution: CO₂ evolution).
-
Deionized water (2 x 500 mL).
-
Brine (1 x 500 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Crystallization: The resulting crude solid can be purified by crystallization. A common solvent system is ethyl acetate or a mixture of isopropanol and ether. Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form crystals.
-
Final Drying: Collect the crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C to a constant weight. Pyridine N-oxides are often hygroscopic, so proper drying and storage are essential.[8][9]
Expected Yield and Product Characterization
-
Expected Yield: 95-110 g (83-96%)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 124-127 °C.
-
Molecular Formula: C₆H₇NO₂.[10]
-
Molecular Weight: 125.13 g/mol .[10]
Process Safety and Scale-Up Considerations
Scaling up an exothermic reaction involving peroxides demands a rigorous approach to safety.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Key Consideration for Scale-Up |
| Heat Dissipation | High surface-area-to-volume ratio. Natural convection is often sufficient. | Low surface-area-to-volume ratio. Requires active cooling (jacketed reactor). | Heat removal capacity is the primary limiting factor for batch size. Ensure the cooling system can handle the total heat of reaction. |
| Addition Rate | Can be relatively fast (e.g., 15-30 min). | Must be slow and controlled (2-3 hours). | The rate of addition should not exceed the rate of heat removal. An automated dosing pump is recommended for larger scales. |
| Mixing | Magnetic stirring is usually adequate. | Overhead mechanical stirring is mandatory. | Inefficient mixing can create localized "hot spots" of high reactant concentration, increasing the risk of a runaway reaction. |
| Quenching | Performed in an open beaker. | Performed in the reactor under controlled cooling. | The quenching process is also exothermic and must be performed slowly and with adequate cooling. |
Visual Workflow and Safety Diagrams
Experimental Workflow Diagram
References
- 1. baranlab.org [baranlab.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. aksci.com [aksci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. reddit.com [reddit.com]
- 10. 4-吡啶基甲醇 N-氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: The Strategic Use of 4-Pyridylcarbinol N-oxide in the Design of Advanced Materials
Introduction: Unveiling the Potential of a Versatile Building Block
In the dynamic field of materials science, the rational design and synthesis of novel materials with tailored properties are of paramount importance. 4-Pyridylcarbinol N-oxide, a bifunctional aromatic compound, has emerged as a compelling building block for the construction of sophisticated supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). Its unique structural features—a pyridine N-oxide moiety for robust metal coordination and a carbinol group for hydrogen bonding and further functionalization—offer a dual-pronged approach to crystal engineering.
The N-oxide group significantly alters the electronic properties of the pyridine ring, enhancing its ability to coordinate with a wide range of metal ions through the oxygen atom. This coordination is a cornerstone in the assembly of extended crystalline networks. Concurrently, the hydroxylmethyl group provides a secondary interaction site, capable of forming intricate hydrogen-bonding networks that can direct the final topology of the material and impart additional stability. These attributes make this compound a valuable tool for researchers and scientists aiming to develop new materials for applications in gas storage, catalysis, sensing, and luminescent devices.
This comprehensive guide provides detailed application notes and validated protocols for the use of this compound in the development of new materials. The methodologies described herein are grounded in established principles of coordination chemistry and crystal engineering, offering a practical resource for both seasoned researchers and newcomers to the field.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in materials synthesis.
| Property | Value | Source |
| Chemical Formula | C₆H₇NO₂ | PubChem CID: 89666[1] |
| Molecular Weight | 125.13 g/mol | PubChem CID: 89666[1] |
| Appearance | Colorless to light yellow crystals | - |
| Melting Point | 124-127 °C | - |
| Solubility | Soluble in water, methanol, ethanol | - |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 89666[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 89666[1] |
Core Concepts in Material Design with this compound
The strategic application of this compound in materials synthesis hinges on the interplay of its two primary functional groups. The following diagram illustrates the key interactions that drive the self-assembly of new materials.
Caption: Key interactions of this compound in materials synthesis.
Application Note 1: Synthesis of Coordination Polymers
Coordination polymers are inorganic-organic hybrid materials formed by the self-assembly of metal ions and organic ligands. The use of this compound as a ligand can lead to the formation of one-, two-, or three-dimensional networks with diverse topologies and properties.
Causality Behind Experimental Choices
-
Metal Ion Selection: The choice of metal ion is critical as it dictates the coordination geometry and, consequently, the dimensionality of the resulting polymer. Transition metals with flexible coordination spheres, such as copper(II), zinc(II), and cadmium(II), are often employed.[2][3][4] Lanthanide ions are also of interest due to their potential for luminescent properties.[1][5][6][7][8]
-
Solvent System: The solvent plays a crucial role in the crystallization process. A solvent system that allows for the slow diffusion of reactants is often preferred to promote the growth of high-quality single crystals. Mixtures of polar solvents like water, methanol, or ethanol with less polar solvents can be used to control the solubility and crystallization rate.
-
Reaction Temperature: The reaction temperature influences the kinetics of crystal growth. Hydrothermal or solvothermal methods, which involve heating the reaction mixture in a sealed vessel, can facilitate the formation of thermodynamically stable phases and larger crystals.[9][10][11][12]
Protocol 1: General Procedure for the Hydrothermal Synthesis of a Coordination Polymer
This protocol provides a general method for the synthesis of a coordination polymer using this compound. The specific metal salt and reaction conditions may need to be optimized for different target materials.
Materials:
-
This compound
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Cd(NO₃)₂·4H₂O)
-
Solvent (e.g., deionized water, methanol, ethanol, or a mixture)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol, 12.5 mg) in 5 mL of the chosen solvent.
-
In a separate vial, dissolve the metal salt (e.g., 0.05 mmol) in 5 mL of the same solvent.
-
Slowly add the metal salt solution to the ligand solution with gentle stirring.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with the mother liquor, and then with a small amount of fresh solvent.
-
Air-dry the crystals.
Caption: Workflow for the hydrothermal synthesis of a coordination polymer.
Application Note 2: Development of Luminescent Materials
The incorporation of this compound into coordination frameworks, particularly with lanthanide ions, can lead to the development of novel luminescent materials. The organic ligand can act as an "antenna" that absorbs light and transfers the energy to the metal center, which then emits light at its characteristic wavelength.
Key Considerations for Luminescent Material Design
-
Lanthanide Ion Selection: Different lanthanide ions exhibit distinct emission profiles. For example, terbium(III) complexes often show green luminescence, while europium(III) complexes typically emit red light. The choice of lanthanide will determine the color of the emitted light.[5]
-
Energy Transfer Efficiency: The efficiency of energy transfer from the ligand to the metal ion is crucial for bright luminescence. This depends on the relative energy levels of the ligand's triplet state and the metal's emissive state.
-
Host-Guest Chemistry: The porosity of MOFs can be exploited to encapsulate luminescent guest molecules, leading to tunable and enhanced emission properties.
Protocol 2: Characterization of Luminescent Properties
Instrumentation:
-
Fluorometer or spectrofluorometer
Procedure:
-
Prepare a solid sample of the synthesized material or a dilute suspension in a suitable solvent.
-
Place the sample in the fluorometer.
-
Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength corresponding to the expected emission maximum of the material.
-
Record the emission spectrum by exciting the sample at the wavelength of maximum excitation and scanning the emission wavelengths.
-
Determine the quantum yield of the material by comparing its integrated emission intensity to that of a known standard.
Data Presentation: Characterization of a Hypothetical Zinc(II) Coordination Polymer
The following table presents hypothetical characterization data for a 1D coordination polymer synthesized using this compound and zinc(II) nitrate, based on typical results for similar structures.
| Parameter | Value |
| Formula | [Zn(C₆H₇NO₂)₂(NO₃)₂]n |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry of Zn(II) | Distorted Octahedral |
| Key Bond Lengths (Å) | Zn-O (N-oxide): ~2.1 |
| Supramolecular Interactions | Inter-chain O-H···O hydrogen bonds |
| Thermal Stability (TGA) | Stable up to ~250 °C |
Conclusion and Future Outlook
This compound stands as a highly promising and versatile ligand for the rational design and synthesis of new functional materials. Its dual-functional nature enables the construction of robust and intricate coordination polymers and MOFs through a combination of strong metal-ligand coordination and directional hydrogen bonding. The protocols and application notes provided in this guide offer a foundational framework for researchers to explore the potential of this valuable building block.
Future research in this area will likely focus on the synthesis of novel materials with enhanced properties for specific applications. This includes the development of highly porous MOFs for selective gas capture and separation, catalytically active coordination polymers for green chemistry, and highly efficient luminescent materials for sensing and imaging applications. The continued exploration of the rich coordination chemistry of this compound is poised to yield a new generation of advanced materials with significant scientific and technological impact.
References
- 1. researchgate.net [researchgate.net]
- 2. Coordination polymer based on Cu(II), Co(II) and 4,4'-bipyridine-2,6,2',6'-tetracarboxylate: synthesis, structure and adsorption properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Luminescent dinuclear lanthanide complexes of 5-Me-HXTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correction: Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoswitchable luminescent lanthanide complexes controlled and interrogated by four orthogonal wavelengths of light - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Hydrothermal Synthesis of ZnO Superstructures with Controlled Morphology via Temperature and pH Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Pyridylcarbinol N-oxide Derivatization
Welcome to the technical support center for the derivatization of 4-Pyridylcarbinol N-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot common issues, optimize reaction conditions, and achieve reliable, high-yield outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary goal of derivatizing this compound, particularly through acylation?
A1: The N-oxide moiety in this compound significantly alters the electronic properties of the pyridine ring compared to its parent pyridine. While the hydroxymethyl group can be derivatized using standard alcohol chemistry, more complex and powerful transformations are unlocked by activating the N-oxide. Acylation of the N-oxide oxygen atom turns it into an excellent leaving group, which facilitates a range of reactions that are otherwise difficult to achieve.[1] This activation can lead to:
-
Rearrangement reactions to introduce functional groups at other positions on the pyridine ring.
-
Nucleophilic substitution at the C2 and C6 positions.
-
Controlled functionalization of the 4-hydroxymethyl group through rearrangement pathways.
Q2: What is the general mechanism for the acylation-mediated derivatization of pyridine N-oxides?
A2: The reaction is mechanistically related to the Boekelheide reaction .[2] The process begins with the nucleophilic attack of the N-oxide oxygen onto the acylating agent (e.g., an anhydride). This forms a highly reactive O-acylated pyridinium intermediate. In the presence of a proton-abstracting base (which can be the anhydride's counter-ion), a proton is removed from a carbon adjacent to the ring. This sets the stage for a concerted, thermally or photochemically induced[3][3]-sigmatropic rearrangement, which ultimately leads to the functionalized pyridine product after hydrolysis.[2][4]
Q3: Why is Trifluoroacetic Anhydride (TFAA) often preferred over Acetic Anhydride (Ac₂O)?
A3: The choice of acylating agent is a critical optimization parameter. TFAA is significantly more electrophilic than Ac₂O due to the strong electron-withdrawing effect of the trifluoromethyl groups. This enhanced reactivity offers two key advantages:
-
Milder Reaction Conditions: Reactions with TFAA can often be conducted at room temperature or even lower, whereas Ac₂O typically requires heating, often to reflux temperatures (~140 °C).[2]
-
Higher Efficiency: The initial acylation of the N-oxide is much faster and more complete with TFAA, which can lead to cleaner reactions and higher yields of the desired intermediate.
However, TFAA is more expensive and aggressive, and the resulting trifluoroacetate byproducts require careful quenching and removal.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a moderately polar eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures). You should be able to visualize the consumption of the polar this compound starting material (which typically has a low Rf value) and the appearance of a new, less polar spot corresponding to your derivatized product. For more precise monitoring, especially when dealing with multiple products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.
Q5: What are the most common byproducts I should expect?
A5: Byproduct formation is a primary challenge. Common side products include:
-
Deoxygenated starting material: The parent 4-pyridylcarbinol can form if any reducing conditions are present.[5]
-
Ring-substituted isomers: The reaction of 4-substituted pyridine N-oxides with anhydrides can be complex, sometimes yielding 3-acetoxy derivatives as byproducts through addition-elimination pathways.[3]
-
Unreacted starting material: Due to incomplete reaction.
-
Poly-acylated products: If the hydroxymethyl group also reacts with the anhydride.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Problem: Low or No Product Yield
-
Q: My reaction with acetic anhydride is not proceeding, even with prolonged heating. What should I do? A: This indicates insufficient activation. First, ensure your acetic anhydride is fresh and anhydrous, as moisture will consume it. If the issue persists, the thermal energy may be insufficient. Before increasing the temperature further, which can promote side reactions, we recommend switching to the more reactive Trifluoroacetic Anhydride (TFAA) . TFAA can often facilitate the reaction at room temperature.[2]
-
Q: I'm still getting low yields even after optimizing temperature and time. What's next? A: Look at your solvent and stoichiometry. The solvent plays a crucial role in stabilizing intermediates. Screen a range of anhydrous solvents with varying polarities (e.g., Dichloromethane (DCM), Acetonitrile, Toluene, or even neat anhydride if appropriate). Also, ensure you are using a slight excess (1.1 to 1.5 equivalents) of the acylating agent to drive the initial N-oxide activation to completion.
Problem: Poor Selectivity / Multiple Products Observed
-
Q: My TLC and/or LC-MS analysis shows multiple spots/peaks. What are these likely side products? A: A complex product mixture is a classic sign of suboptimal conditions. The most likely culprits are:
-
A rearranged isomer: The acyl group may have migrated to the C3 position of the ring.[3]
-
The deoxygenated starting material: (4-pyridylcarbinol).
-
Di-acylated product: Where both the N-oxide intermediate and the C4-hydroxymethyl group have been acylated. Careful control of temperature is key; running the reaction at the lowest possible temperature that allows for conversion can significantly improve selectivity.
-
-
Q: How can I improve the regioselectivity of the acylation/rearrangement? A: Temperature control is paramount. Start at a low temperature (e.g., 0 °C) and allow the reaction to warm slowly to room temperature. Using TFAA at low temperatures often provides the cleanest results.[2] Additionally, precisely controlling the stoichiometry to avoid a large excess of the anhydride can prevent side reactions like the acylation of the carbinol group.
Problem: Product Decomposition or Deoxygenation
-
Q: My primary isolated product is the deoxygenated starting material, 4-pyridylcarbinol. How do I prevent this? A: Deoxygenation suggests either a reductive pathway or thermal instability of the N-O bond under your reaction conditions. Phosphorus-based reagents are known to cause deoxygenation, so ensure no such contaminants are present.[3] More commonly, excessively high temperatures or prolonged reaction times can lead to thermal deoxygenation. Use the mildest conditions possible (e.g., TFAA at RT) and monitor the reaction closely to stop it as soon as the starting material is consumed.
-
Q: The desired product appears to degrade during aqueous work-up or purification on silica gel. What precautions should I take? A: The acylated intermediates and some final products can be sensitive to hydrolysis or are acid/base labile.
-
Work-up: Use a cold, saturated sodium bicarbonate solution to quench the reaction. This neutralizes the acidic byproduct (acetic or trifluoroacetic acid) without being overly basic. Avoid strong acids or bases.
-
Purification: If you suspect instability on silica gel, you can try neutralizing the silica by pre-treating the slurry with a small amount of a non-nucleophilic base like triethylamine. Alternatively, consider purification by recrystallization or using a different stationary phase like alumina.
-
Problem: Analytical & Characterization Issues
-
Q: In my ESI or APCI mass spectrum, I see a significant peak for [M+H-16]⁺. Is this a reaction byproduct or an analytical artifact? A: This is a well-documented phenomenon for N-oxides. The loss of an oxygen atom (16 Da) is frequently observed as an in-source fragmentation artifact in mass spectrometry, especially with heated ionization sources like APCI or ESI with high ion-transfer tube temperatures.[6][7][8] While deoxygenation can be a real reaction byproduct, its presence in the mass spectrum alone is not definitive proof. To confirm, compare the relative intensity of the [M+H]⁺ and [M+H-16]⁺ ions under different source temperature conditions. A decrease in the artifact peak at lower temperatures is a strong indicator of in-source decay.[7]
Section 3: Optimized Experimental Protocols
Protocol 1: Derivatization using Trifluoroacetic Anhydride (TFAA) (Milder Conditions)
This protocol leverages the high reactivity of TFAA for a controlled, low-temperature derivatization.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add Trifluoroacetic Anhydride (1.2 eq.) dropwise over 15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) every 30-60 minutes. The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the final product.
Protocol 2: Derivatization using Acetic Anhydride (Ac₂O) (Classical Conditions)
This protocol uses the traditional, more cost-effective acylating agent, requiring thermal energy.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) and a significant excess of Acetic Anhydride (can be used as the solvent, or 5-10 eq. in a high-boiling solvent like toluene).
-
Reaction: Heat the mixture to reflux (typically 120-140 °C).
-
Monitoring: Monitor the reaction by TLC. Due to the high temperature, these reactions can be complete in 1-4 hours, but can also be prone to byproduct formation with longer times.[3]
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture over crushed ice to quench the excess anhydride. Then, cautiously add a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Work-up: Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous Na₂SO₄ and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude material often requires purification by column chromatography or recrystallization to remove byproducts.
Section 4: Data & Visualization
Table 1: Comparison of Acylating Agents and Typical Conditions
| Parameter | Acetic Anhydride (Ac₂O) | Trifluoroacetic Anhydride (TFAA) |
| Reactivity | Moderate | Very High |
| Typical Temp. | 120-140 °C (Reflux) | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Key Advantage | Low Cost | Milder Conditions, Higher Selectivity |
| Common Issues | Requires high heat, potential for thermal decomposition and side reactions.[3] | Higher cost, moisture sensitive, requires careful quenching. |
Diagram 1: General Troubleshooting Workflow for Derivatization Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting guide for reactions involving 4-Pyridylcarbinol N-oxide
Welcome to the technical support guide for 4-Pyridylcarbinol N-oxide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile bifunctional molecule. The inherent polarity of the N-oxide and the nucleophilicity of the primary alcohol present unique challenges and opportunities. This guide provides in-depth, experience-driven solutions to common experimental issues.
Section 1: General Troubleshooting Workflow
When an experiment with this compound does not proceed as expected, a systematic approach is crucial. The flowchart below outlines a logical progression from problem identification to resolution.
Caption: General troubleshooting decision tree.
Section 2: Symptom-Based FAQs
Q1: My acylation/esterification reaction has stalled, showing significant starting material on TLC. What are the primary causes?
A1: This is a common issue often rooted in reagent activity, reaction conditions, or the inherent reactivity of the starting material.
-
Cause 1: Deactivated Acylating Agent or Base. Acylating agents like acid chlorides or anhydrides are sensitive to moisture. Similarly, tertiary amine bases (e.g., triethylamine, pyridine) can be contaminated with water or their corresponding hydrochloride salts, reducing their effectiveness.
-
Solution: Use freshly opened or distilled reagents and ensure solvents are anhydrous. If using a base, consider adding it from a freshly opened bottle or after purification.
-
-
Cause 2: Insufficient Activation. The hydroxyl group of this compound is a moderately good nucleophile, but its reactivity is reduced by the electron-withdrawing nature of the N-oxide ring. Stronger activation may be needed.
-
Solution: For challenging acylations, include a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) at catalytic amounts (1-10 mol%). DMAP acts as an acyl transfer agent, significantly accelerating the reaction.
-
-
Cause 3: Temperature and Reaction Time. Standard room temperature conditions may be insufficient for complete conversion.
-
Solution: Gently heat the reaction mixture to 40-50 °C. Monitor by TLC every hour. If the reaction is slow but progressing, extending the reaction time overnight is a viable strategy.
-
Q2: My TLC shows a new, unexpected spot, sometimes as the major product, especially when using acetic anhydride at high temperatures. What is it?
A2: You are likely observing a product from the Boekelheide rearrangement . This is a characteristic reaction of pyridine N-oxides with alkyl groups in the 2- or 4-position when treated with acylating agents, particularly acetic anhydride at reflux.[1][2]
-
Mechanism: The N-oxide oxygen is first acylated by the anhydride. A subsequent deprotonation of the methylene group (the -CH2OH group) is followed by a[3][3]-sigmatropic rearrangement.[1][2] This process ultimately leads to the formation of an ester at the pyridine ring's 3-position or other rearranged products, not at the intended carbinol oxygen.
Caption: Competing pathways in acylation.
-
How to Avoid It:
-
Lower the Temperature: Perform the acylation at 0 °C to room temperature. Avoid refluxing with strong anhydrides like acetic anhydride or trifluoroacetic anhydride (TFAA).[1]
-
Use Milder Reagents: Opt for acyl chlorides with a non-nucleophilic base (like triethylamine) and a catalytic amount of DMAP instead of neat acetic anhydride.
-
Control Stoichiometry: Use of a large excess of the acylating agent can promote side reactions. Aim for 1.1 to 1.5 equivalents.
-
Q3: I'm struggling with purification. My compound streaks badly on silica gel or elutes with the solvent front even in highly polar solvent systems.
A3: The high polarity and basicity of the pyridine N-oxide moiety make standard silica gel chromatography challenging.[4]
-
Problem 1: Strong Adsorption to Silica. The acidic nature of standard silica gel can lead to strong, irreversible binding or significant tailing of basic compounds.
-
Solution A: Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine or ammonia (as a 7N solution in methanol) in a dichloromethane/methanol or ethyl acetate/methanol mobile phase will neutralize the acidic sites on the silica, leading to much better peak shape.
-
Solution B: Use Neutral or Basic Alumina: For very problematic compounds, switching the stationary phase to neutral or basic alumina can be highly effective.
-
Solution C: HILIC Chromatography: For analytical separations or very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to standard reverse-phase (C18) HPLC, where these compounds often show poor retention.[4]
-
-
Problem 2: High Water Solubility. The N-oxide group imparts significant water solubility, making aqueous workups tricky. The product may remain in the aqueous layer during extraction.
-
Solution: After an initial extraction with a standard organic solvent (e.g., dichloromethane, ethyl acetate), saturate the aqueous layer with sodium chloride (brine). This "salting out" effect decreases the polarity of the aqueous phase and can drive your product into the organic layer during subsequent extractions. Perform multiple (5-10) extractions with a large volume of solvent like 10:1 DCM/Isopropanol.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Acylation using an Acid Chloride
This protocol is optimized to favor the desired O-acylation while minimizing the Boekelheide rearrangement.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and a catalytic amount of DMAP (0.05 eq).
-
Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) via syringe and stir for 5 minutes.
-
Reagent Addition: Add the desired acid chloride (1.2 eq) dropwise over 10 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC (e.g., 10% Methanol in DCM with 1% triethylamine).
-
Quenching: Once complete, cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo at a low temperature (<40 °C).
-
Purification: Purify the crude material via column chromatography using the optimized solvent systems described in Q3.
Data Summary Tables
Table 1: Recommended Reagents for Acylation
| Reagent Class | Example | Base | Catalyst | Temperature | Notes |
| Acid Chloride | Acetyl Chloride | Triethylamine | DMAP | 0 °C to RT | Highly reliable, clean conversions. |
| Acid Anhydride | Acetic Anhydride | Pyridine | DMAP | 0 °C to RT | Use with caution; risk of rearrangement at high temps.[1][5] |
| Carboxylic Acid | Benzoic Acid | N/A | EDC/DMAP | 0 °C to RT | Standard esterification conditions; good for sensitive substrates. |
Table 2: Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase System | Basic Additive (if needed) |
| Silica Gel | 95:5 to 90:10 DCM / Methanol | 1% Triethylamine |
| Silica Gel | 80:20 to 50:50 Ethyl Acetate / Hexanes | 1% Triethylamine (if product is less polar) |
| Neutral Alumina | 98:2 DCM / Methanol | None |
| Reverse Phase C18 | Gradient of Water / Acetonitrile | 0.1% Formic Acid or Ammonium Acetate |
Section 4: References
-
Boekelheide, V.; Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. --INVALID-LINK--
-
Henry, R. A. (2009). Mechanism of the Boekelheide rearrangement. Journal of Molecular Structure: THEOCHEM, 903(1-3), 104-109. --INVALID-LINK--
-
Shaker, Y. M. (2020). The Boekelheide rearrangement on pyrimidine N‐oxides and its mechanism study. ChemistrySelect, 5(35), 10831-10839. --INVALID-LINK--
-
Katritzky, A. R., & Lagowski, J. M. (1967). Chemistry of the Heterocyclic N-Oxides. Academic Press. --INVALID-LINK--
-
Organic Syntheses. Pyridine-N-oxide. --INVALID-LINK--
-
ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. --INVALID-LINK--
-
Boekelheide, V., & Lehn, W. L. (1961). The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride. The Journal of Organic Chemistry, 26(2), 428–430. --INVALID-LINK--
-
Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551. --INVALID-LINK--
-
Youssif, S. (2001). Recent Progress on Pyridine N‐Oxide in Organic Transformations: A Review. ARKIVOC, 2001(5), 242-268. --INVALID-LINK--
-
Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. --INVALID-LINK--
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. --INVALID-LINK--
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. --INVALID-LINK--
-
ResearchGate. (2021). Acylation of pyridine N‐oxide derivative by α‐oxocarboxylic acid under optimized reaction condition. --INVALID-LINK--
-
Wikipedia. Pyridine-N-oxide. --INVALID-LINK--
-
Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. ECSOC-4. --INVALID-LINK--
References
Technical Support Center: A Guide to the Stable Storage of 4-Pyridylcarbinol N-oxide
Introduction
4-Pyridylcarbinol N-oxide is a valuable heterocyclic compound utilized in various research and development applications, including medicinal chemistry and materials science. As with many N-oxide derivatives, its stability is paramount to ensure experimental reproducibility and the integrity of research outcomes. The N-O bond and the carbinol functional group introduce specific vulnerabilities to environmental conditions. This guide provides a comprehensive, science-backed framework for the proper storage and handling of this compound, designed for researchers and drug development professionals. We will delve into the causality behind degradation pathways and offer actionable protocols to maintain compound purity.
Section 1: Frequently Asked Questions (FAQs) on Compound Stability
This section addresses the most common queries regarding the stability and handling of this compound.
Q1: What are the primary visual or analytical signs that my this compound has degraded? A1: The most common visual indicator of degradation is a color change. Pure this compound is typically a white to off-white crystalline solid. A shift to a yellow or brown hue suggests the formation of degradation products. Analytically, degradation is definitively identified by the appearance of new peaks in chromatographic analyses (e.g., HPLC, GC) or unexpected signals in spectroscopic data (e.g., NMR, MS). The most probable degradation products would be the deoxygenated parent compound, 4-pyridylcarbinol, or products resulting from the oxidation of the carbinol group.[1][2]
Q2: Why is moisture a critical concern for storing this compound? A2: this compound, like many pyridine N-oxides, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] This absorbed water can act as a medium to facilitate hydrolytic degradation pathways. Furthermore, moisture can accelerate decomposition by other mechanisms, making it crucial to store the compound in a dry environment.[6] The material safety data sheet for the parent compound, pyridine-N-oxide, explicitly lists moisture as a condition to avoid.[6]
Q3: How important is temperature control for long-term storage? A3: Temperature is a significant factor. While aromatic N-oxides are generally more thermally stable than their aliphatic counterparts, they can undergo thermal decomposition at elevated temperatures, typically above 150°C.[7][8] During a fire, hazardous decomposition products like nitrogen oxides and carbon monoxide can be generated.[9] For optimal long-term stability and to minimize the rate of any potential slow degradation, it is strongly recommended to store the compound under refrigerated conditions (e.g., 2-8°C).[9][10]
Q4: Is this compound sensitive to light? A4: Yes, pyridine N-oxides as a class are known to be photochemically active.[11] Exposure to light, particularly UV radiation, can induce complex molecular rearrangements and even deoxygenation, where the N-O bond is cleaved.[12][13] This light-induced degradation leads to the formation of impurities that can compromise your experiments. Therefore, protecting the compound from light at all times is a critical and non-negotiable storage parameter.
Q5: Do I really need to use an inert atmosphere for storage? A5: While not always mandatory for short-term handling, storage under an inert atmosphere (e.g., nitrogen or argon) is a best practice for ensuring long-term stability.[6] This practice serves two primary purposes: 1) It displaces atmospheric moisture, directly addressing the hygroscopicity issue. 2) It removes oxygen, which can participate in oxidative degradation of the carbinol (-CH₂OH) functional group. The material safety data sheet for pyridine-N-oxide specifically recommends storage under a nitrogen blanket.[6]
Section 2: Troubleshooting Guide for Stability Issues
| Observed Symptom | Potential Root Cause | Recommended Corrective Action |
| Compound has discolored (e.g., turned yellow/brown). | Photodegradation from light exposure; and/or oxidation from improper atmospheric control.[2] | 1. Immediately transfer the container to a dark, refrigerated location. 2. Verify that the container is properly sealed and, if possible, was backfilled with inert gas. 3. Perform a quality control check (e.g., HPLC-UV, ¹H NMR) to assess purity. 4. If significant degradation is confirmed, procure a new lot of the compound for sensitive applications. |
| Inconsistent or non-reproducible experimental results. | Partial degradation of the compound, leading to lower effective concentration and interference from impurities. Absorption of moisture, leading to inaccurate weighing. | 1. Prepare fresh stock solutions from the solid material for each experiment. 2. If hygroscopicity is suspected, dry a small amount of the compound under high vacuum before weighing. 3. Re-evaluate your entire storage protocol against the recommendations in this guide.[3][6][9] |
| Appearance of unexpected peaks in HPLC or NMR analysis. | Formation of degradation products. The most likely candidates are 4-pyridylcarbinol (deoxygenation) or 4-pyridinecarboxaldehyde N-oxide (oxidation).[1][2] | 1. Compare the new peaks to analytical standards of potential degradants if available. 2. Cease use of the current batch for quantitative or sensitive studies. 3. Review handling procedures—was the compound left on the benchtop, exposed to light, or stored in a loosely capped vial? |
Section 3: Protocols for Optimal Handling and Storage
Protocol 1: Recommended Long-Term Storage
This protocol is designed to maximize the shelf-life and preserve the purity of this compound.
-
Receiving the Compound: Upon receipt, immediately inspect the container seal for integrity. Do not open the primary container in an uncontrolled laboratory atmosphere.
-
Preparation for Storage: Transfer the manufacturer's container into a desiccator or a glove box flushed with nitrogen or argon to minimize exposure to ambient air and moisture.
-
Aliquoting (If Necessary): If you need to use small quantities over time, it is highly advisable to aliquot the material.
-
Inside the glove box or controlled atmosphere, weigh out the desired amounts into smaller, amber glass vials with PTFE-lined screw caps.
-
Backfill the headspace of each vial with nitrogen or argon before tightly sealing the cap.
-
Use paraffin film or a similar sealant around the cap for an extra barrier against moisture.
-
-
Labeling and Final Storage:
Protocol 2: Quality Control Assessment of Stability
This is a general protocol to periodically check the purity of your stored compound.
-
Sample Preparation:
-
Allow an aliquot of this compound to equilibrate to room temperature in a desiccator before opening to prevent water condensation.
-
Accurately prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
HPLC Analysis (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point.
-
Detection: UV detector set to a wavelength where the pyridine N-oxide chromophore absorbs (e.g., ~260-280 nm).
-
Injection: Inject a small volume (e.g., 5-10 µL).
-
-
Data Interpretation:
-
Compare the chromatogram to that of a freshly opened, reference sample if available.
-
Assess the purity by calculating the area percentage of the main peak. The appearance of new peaks, especially those with different retention times, indicates the presence of degradation products.
-
Section 4: Understanding the Science of Degradation
The stability of this compound is compromised by four primary environmental factors: moisture, heat, light, and atmospheric oxygen. The diagram below illustrates the relationship between these stressors and the potential degradation pathways.
Caption: Key environmental factors leading to the degradation of this compound.
The N-O bond is susceptible to cleavage via thermal or photochemical energy, leading to deoxygenation.[1] Light can also provide the energy needed for complex molecular rearrangements.[12][13] The carbinol group is a primary site for oxidation, which is accelerated by the presence of oxygen. Finally, moisture acts as a universal facilitator for these degradation reactions.[4]
Section 5: Summary of Recommended Storage Conditions
For quick reference, the optimal storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Minimizes thermal decomposition and slows the rate of all degradation reactions.[9] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents degradation from atmospheric moisture and oxygen.[6] |
| Light | Protect from Light (Amber Vials) | Prevents photochemical rearrangement and deoxygenation.[12][13] |
| Container | Tightly Sealed Glass Vial (PTFE-lined cap) | Provides a robust physical barrier against moisture and air ingress.[3][6] |
By adhering to these guidelines, researchers and scientists can significantly extend the shelf-life of this compound, ensuring the quality and reliability of their experimental work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Picoline N-oxide | C6H7NO | CID 13857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Pyridylcarbinol | 586-95-8 [chemicalbook.com]
- 11. Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Pyridylcarbinol N-oxide
Welcome to the technical support center for the purification of crude 4-Pyridylcarbinol N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a polar, often crystalline compound, that can be challenging to purify due to its hygroscopic nature and the presence of closely-related impurities from its synthesis.[1] The primary synthetic route involves the oxidation of 4-Pyridylcarbinol, typically using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[1][2] Understanding the potential impurities arising from these methods is the first step in developing a robust purification strategy.
This guide provides a structured approach to troubleshooting common issues, detailed purification protocols, and the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic method used. Common impurities include:
-
Unreacted Starting Material: 4-Pyridylcarbinol.
-
Oxidant Byproducts: If using m-CPBA, 3-chlorobenzoic acid is a major byproduct.
-
Over-oxidation Products: The hydroxymethyl group can be further oxidized to an aldehyde (4-pyridinecarboxaldehyde N-oxide) or a carboxylic acid (isonicotinic acid N-oxide).
-
Residual Solvents: Acetic acid or other solvents used in the reaction.
-
Water: Due to the hygroscopic nature of the product.[1]
Q2: My purified this compound is an oil or a sticky solid. What should I do?
A2: This is a common issue, often due to the presence of residual water or solvent, or impurities that depress the melting point. The hygroscopic nature of many pyridine N-oxides means they readily absorb atmospheric moisture.[1] Consider the following:
-
Drying: Ensure your product is rigorously dried. Azeotropic distillation with toluene is an effective method for removing water from hygroscopic compounds.[3] Alternatively, drying under high vacuum in the presence of a strong desiccant (e.g., phosphorus pentoxide) can be effective.
-
Recrystallization: If the issue persists, recrystallization from an appropriate solvent system can help remove impurities and promote the formation of a crystalline solid.
Q3: I am having trouble getting my this compound to crystallize. What are some tips?
A3: Crystallization can be challenging. Here are some strategies:
-
Solvent Selection: The choice of solvent is critical. You need a solvent in which your compound is soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[4] A solvent screen with small amounts of your crude material is recommended.
-
Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals. Allow the saturated solution to cool slowly to room temperature, and then in a refrigerator.[5]
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
Q4: Can I purify this compound by distillation?
A4: While some pyridine N-oxides can be distilled under high vacuum, it is generally not recommended for this compound.[6] The presence of the hydroxymethyl group increases the boiling point and the risk of thermal decomposition at the required temperatures.[6]
Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for purifying this compound, but its high polarity can present challenges.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | The solvent system is not polar enough. | Increase the polarity of the mobile phase. A gradient of methanol in dichloromethane (DCM) is a good starting point.[7] |
| Product streaks badly down the column | The compound is very polar and is interacting strongly with the acidic silica gel. The column may be overloaded. | Add a small amount of a basic modifier to the mobile phase, such as triethylamine (0.1-2.0%) or ammonium hydroxide (prepared by diluting concentrated ammonium hydroxide in methanol).[8] Ensure you are not overloading the column. |
| Product co-elutes with impurities | The selectivity of the solvent system is not sufficient. | Try a different solvent system. For example, ethyl acetate/methanol or acetonitrile/water. Consider using a different stationary phase, such as alumina (neutral or basic) or a reversed-phase silica gel (C18).[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is also an excellent option for highly polar compounds. |
| Product appears to decompose on the column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of triethylamine.[9] Alternatively, use a less acidic stationary phase like neutral alumina. |
Visualizing the Workflow for Troubleshooting Column Chromatography
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 3. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. How To [chem.rochester.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. silicycle.com [silicycle.com]
- 9. Purification [chem.rochester.edu]
Identifying and characterizing impurities in 4-Pyridylcarbinol N-oxide samples
Technical Support Center: Analysis of 4-Pyridylcarbinol N-oxide
Welcome to the technical support guide for identifying and characterizing impurities in this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of this compound. The following FAQs and troubleshooting guides are structured to provide not just procedural steps, but also the underlying scientific rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
The nature and prevalence of impurities are intrinsically linked to the synthesis route and storage conditions. Expect to encounter three main categories of impurities:
-
Process-Related Impurities: These originate from the manufacturing process.
-
Degradation Products: These form over time due to storage conditions or exposure to stress.
-
Residual Solvents & Reagents: Trace amounts of materials used during synthesis and purification.
Table 1: Potential Impurities in this compound
| Impurity Category | Specific Impurity/Class | Likely Origin |
| Process-Related | Unreacted 4-Pyridylcarbinol | Incomplete oxidation during synthesis. |
| Over-oxidation Products | Harsh oxidation conditions leading to ring or side-chain modification. | |
| Byproducts from Reagents | e.g., Acetamide if using H₂O₂ in acetonitrile.[1] | |
| Dimeric or Polymeric Species | Side-reactions occurring at elevated temperatures. | |
| Degradation | Deoxygenated Product (4-Pyridylcarbinol) | Photolytic or thermal stress causing loss of the N-oxide group. |
| Oxidized Side-Chain Products | Oxidation of the carbinol group to an aldehyde or carboxylic acid. | |
| Ring-Opened Products | Aggressive hydrolytic (acidic/basic) conditions. | |
| Residuals | Hydrogen Peroxide (H₂O₂) | Common oxidizing agent; difficult to remove due to hydrogen bonding with the N-oxide.[1] |
| Acetic Acid | Often used as a solvent or in the formation of peracetic acid for oxidation.[2][3] | |
| Other Organic Solvents | Used during reaction work-up and purification (e.g., Isopropyl alcohol, Ether).[2] |
Troubleshooting Analytical Methods
This section provides practical guidance for the most common analytical techniques used for impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC)
Q2: I am not getting any retention for this compound on my C18 column. What is happening?
This is a common issue. This compound is a highly polar molecule, and the N-O bond makes it particularly hydrophilic.[4] Standard reversed-phase columns like C18 rely on hydrophobic interactions, which are minimal for your analyte, causing it to elute in or near the solvent front.
Troubleshooting Steps:
-
Switch to a Different Stationary Phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best approach for very polar compounds.[4] HILIC columns use a polar stationary phase with a high organic content mobile phase, promoting retention through aqueous layer partitioning.
-
Polar-Embedded or Polar-Endcapped Columns: These are modified reversed-phase columns that offer enhanced retention for polar analytes compared to standard C18 phases.
-
-
Modify Your Mobile Phase (If Sticking with Reversed-Phase):
-
Use 100% Aqueous Mobile Phase: Eliminate all organic modifiers (like acetonitrile or methanol) from your starting conditions.
-
Adjust pH: The pKa of pyridine-N-oxide is around 0.5-2.[1] At typical acidic pH (e.g., 2-3), the molecule is protonated, which can alter its interaction with the stationary phase. Experiment with a higher pH (e.g., pH 7-8), but ensure it is compatible with your column's operating range.[4]
-
Caption: Troubleshooting workflow for poor HPLC retention.
Q3: How do I develop a stability-indicating HPLC method?
A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities and degradation products.[5] The key is to perform forced degradation studies.
Core Principle: You must intentionally degrade your sample under various stress conditions to generate potential impurities. These stressed samples are then used to develop an HPLC method that can separate all the resulting degradation peaks from the main analyte peak and from each other.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
Q4: Can I use GC-MS to analyze for impurities? My sample doesn't seem to chromatograph well.
Direct analysis is challenging. This compound has a high boiling point and is thermally labile; the N-O bond can break at the high temperatures of the GC inlet.[2] Furthermore, the polar hydroxyl (-OH) and N-oxide groups lead to poor peak shape and interaction with the column.
Solution: Derivatization
You must convert the polar functional groups into less polar, more volatile ones. The most common method is silylation .
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[7] A catalyst, such as pyridine, is often required, but be aware that this can introduce nitrogen-containing artifacts into your spectrum.[7]
-
Mechanism: These reagents will replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, creating a more volatile TMS-ether that is suitable for GC analysis.
Experimental Protocol: Silylation for GC-MS Analysis
-
Preparation: Ensure all glassware is scrupulously dry. Any moisture will consume the derivatizing reagent.[8]
-
Sample Preparation: Accurately weigh ~1 mg of your this compound sample into a 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) and 100 µL of BSTFA + 1% TMCS (trimethylchlorosilane, a catalyst).
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature and inject 1 µL into the GC-MS system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q5: An unknown peak is present in my HPLC chromatogram. How can I use NMR to identify it?
NMR is a powerful tool for structural elucidation. If you can isolate the impurity (e.g., via preparative HPLC), you can perform a suite of NMR experiments to determine its structure.
Even without isolation, comparing the ¹H and ¹³C NMR spectra of a pure reference standard with your impure sample can provide critical clues.
-
Key Spectroscopic Features: The introduction of the oxygen atom to the pyridine nitrogen causes a significant downfield shift (to higher ppm) for the adjacent protons and carbons (the α-positions) compared to the parent amine.[1][9]
-
Impurity Identification:
-
Unreacted Starting Material: Look for signals corresponding to 4-Pyridylcarbinol (without the N-oxide downfield shift).
-
Oxidized Side-Chain: The signal for the -CH₂OH protons (typically a singlet around 4.7 ppm) may disappear and be replaced by an aldehyde proton signal (~9-10 ppm) or a carboxylic acid proton signal (>10 ppm).
-
Residual Solvents: Look for characteristic peaks of solvents like acetic acid (~2.1 ppm), isopropanol (doublet ~1.2 ppm, septet ~4.0 ppm), etc.
-
Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Position | 4-Pyridylcarbinol | This compound | Rationale for Shift |
| α-protons (to N) | ~8.5 ppm (doublet) | ~8.2 ppm (doublet) | The N-oxide is electron-donating to these positions, causing a slight upfield shift. |
| β-protons (to N) | ~7.3 ppm (doublet) | ~7.4 ppm (doublet) | The N-oxide is electron-withdrawing from these positions, causing a downfield shift.[9] |
| -CH₂- protons | ~4.7 ppm (singlet) | ~4.7 ppm (singlet) | Minimally affected by N-oxidation. |
Note: Exact chemical shifts can vary based on solvent and concentration.
Workflow for Impurity Identification and Characterization
A systematic approach is crucial for efficiently identifying and characterizing unknown impurities.
Caption: Systematic workflow for impurity identification.
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding a drug's intrinsic stability and developing stability-indicating methods.[5][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
1M HCl (for acid hydrolysis)
-
1M NaOH (for base hydrolysis)
-
3% H₂O₂ (for oxidation)
-
HPLC-grade water and acetonitrile
-
Calibrated oven and photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Set Up Stress Conditions: For each condition, prepare a sample and a corresponding control (blank solution treated the same way without the API).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Keep at 60 °C. Pull time points at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature. Pull time points at 1, 2, 4, and 8 hours. (Base hydrolysis is often faster).
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Pull time points at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample of the API in a 70 °C oven. Pull time points at 1, 3, and 7 days. Also, heat a solution of the API under reflux.
-
Photolytic Degradation: Expose a solid sample and a solution of the API to light conditions as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples to stop the reaction (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a developing stability-indicating HPLC-UV/PDA method. The PDA detector is crucial for assessing peak purity.
-
Caption: Logic of a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 5. longdom.org [longdom.org]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. jddtonline.info [jddtonline.info]
Technical Support Center: Strategies for Enhancing the Reactivity of 4-Pyridylcarbinol N-oxide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Pyridylcarbinol N-oxide. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to explore the underlying principles governing its reactivity, offering detailed troubleshooting guides and frequently asked questions to navigate the common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common inquiries regarding this compound.
Q1: What is this compound, and why is the N-oxide functionality so important?
This compound, also known as (1-oxido-4-pyridinyl)methanol, is a heterocyclic compound featuring a pyridine ring that has been oxidized at the nitrogen atom.[1][2] This N-oxide moiety is not merely an artifact of synthesis; it is a powerful functional group that fundamentally alters the chemical properties of the pyridine ring. The N-O bond possesses a significant dipole, which can be represented by resonance structures showing a positive charge on the nitrogen and a negative charge on the oxygen.[3][4] This electronic feature is critical for modulating the molecule's reactivity, solubility, and biological interactions.[5]
Q2: How does N-oxidation specifically alter the reactivity of the pyridine ring?
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it sluggish in electrophilic aromatic substitution (EAS) and more amenable to nucleophilic aromatic substitution (SNAr). N-oxidation dramatically changes this dynamic:
-
Enhanced Electrophilic Substitution: The N-oxide group acts as a strong electron-donating group through resonance, pushing electron density into the ring.[6] This significantly increases the electron density at the C2 (ortho) and C4 (para) positions, making the ring much more reactive towards electrophiles like nitrating or halogenating agents.[3][7]
-
Activated Nucleophilic Substitution: While seemingly counterintuitive, the N-oxide also activates the ring for nucleophilic attack, particularly at the C2 and C4 positions.[4][8] This is achieved by first treating the N-oxide oxygen with an electrophilic activator (e.g., POCl₃, Ac₂O, PyBroP). This turns the oxygen into a good leaving group, rendering the C2/C4 positions highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][9][10]
Caption: Reactivity comparison of Pyridine vs. Pyridine N-oxide.
Q3: What are the common challenges when working with this compound?
Researchers may encounter several issues:
-
Hygroscopicity: The polar N-O bond makes the compound, like many N-oxides, hygroscopic, meaning it can absorb moisture from the air.[1] This can affect reagent stoichiometry and introduce water into sensitive reactions.
-
Thermal Stability: While generally stable, pyridine N-oxides can decompose exothermically at very high temperatures, a caution for reaction and distillation scale-up.[11]
-
Side Reactions: The presence of multiple reactive sites (the N-oxide oxygen, the carbinol -OH, and the activated ring) can lead to undesired side reactions, such as the Boekelheide rearrangement, if conditions are not carefully controlled.[12][13]
Q4: How should I properly store and handle this compound?
Given its properties, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption. When weighing and transferring the material, it is advisable to work quickly and in a low-humidity environment if possible.
Section 2: Troubleshooting Guides for Key Reactions
This section provides in-depth, issue-focused guides for common transformations involving this compound.
Guide 1: Acylation of the Carbinol (-CH₂OH) Group
The conversion of the primary alcohol to an ester is a common synthetic step. However, achieving high yields without side reactions requires careful optimization.
Problem: Low yield or incomplete acylation.
This often points to issues with the acylating agent, catalyst, or reaction conditions.
Troubleshooting Workflow: Acylation
Caption: Troubleshooting workflow for acylation of this compound.
Experimental Protocol: Acylation with Acetic Anhydride
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in an appropriate anhydrous solvent (e.g., Dichloromethane or Acetonitrile).
-
Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Causality Behind Choices:
-
Acetic Anhydride: Less aggressive than acetyl chloride, reducing potential side reactions with the N-oxide.[14]
-
DMAP: A highly effective nucleophilic catalyst that activates the anhydride, significantly accelerating the acylation of the alcohol.[14]
-
Low Temperature Start: Helps to control the initial exotherm and minimizes the risk of undesired side reactions like the Boekelheide rearrangement, which can be promoted by heat when an acylating agent is present.[13][15]
| Parameter | Recommendation | Rationale |
| Acylating Agent | Carboxylic Anhydride > Acyl Halide | Anhydrides are generally sufficient and present a lower risk of side reactions with the N-oxide functionality. |
| Catalyst | DMAP (catalytic) | Highly effective for activating anhydrides for acylation of alcohols.[14] |
| Base | Triethylamine, DIPEA (for Acyl Halides) | Scavenges HCl byproduct without competing as a nucleophile. |
| Solvent | Aprotic (DCM, THF, MeCN) | Prevents reaction with the solvent. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing potential side reactions. |
Guide 2: Nucleophilic Substitution at the Pyridine Ring
A key strategy for functionalizing the pyridine ring is to activate the N-oxide and introduce a nucleophile.
Problem: Failure to substitute the ring; the reaction stalls or returns starting material.
This is almost always due to insufficient activation of the N-oxide oxygen, turning it into a poor leaving group.
Mechanism: Activation and Nucleophilic Attack
The process occurs in two main stages:
-
Activation: The nucleophilic oxygen of the N-oxide attacks an electrophilic activating agent (e.g., POCl₃, TsCl, PyBroP), forming an activated intermediate. This makes the C2 and C4 positions of the pyridine ring highly electrophilic.[1][10]
-
Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alkoxide) attacks the electron-deficient C2 or C4 position, followed by elimination to restore aromaticity and cleave the O-activator bond.[9]
Caption: General workflow for activated nucleophilic substitution.
Experimental Protocol: Mild Amination using PyBroP
This protocol provides a modern and mild alternative to harsh reagents like POCl₃.[10]
-
Setup: In a dry flask under an inert atmosphere, combine this compound (1.0 eq), the desired amine nucleophile (1.25 eq), and Diisopropylethylamine (DIPEA) (3.75 eq) in anhydrous Dichloromethane (0.25 M).
-
Activation: Add Bromo-tris-pyrrolidino phosphonium hexafluorophosphate (PyBroP) (1.3 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture for 15 hours at room temperature. Monitor the reaction by TLC or LC-MS.
-
Workup & Purification: Upon completion, concentrate the reaction mixture and purify directly by silica gel chromatography to isolate the 2-amino-substituted product.
Causality Behind Choices:
-
PyBroP: A powerful phosphonium-based activating agent that functions under very mild conditions, avoiding the high temperatures and harsh acidity associated with older methods.[9][10] It is particularly effective for amine nucleophiles.
-
DIPEA: A bulky, non-nucleophilic base used to scavenge any acid generated during the reaction without interfering with the primary transformation.
-
Stoichiometry: A slight excess of the nucleophile and a larger excess of base are used to drive the reaction to completion.
| Activating Agent | Common Nucleophiles | Conditions | Key Considerations |
| POCl₃ / PCl₃ | Halides (Cl⁻), Amines | High Temp (reflux) | Harsh, can be low yielding, risk of chlorinating the carbinol group.[1][7] |
| Tosyl Chloride (TsCl) | Amines, Alkoxides | RT to mild heat | Good for many nucleophiles, generates tosylate byproducts. |
| Acetic Anhydride | Cyanide, Azide | Mild heat | Can lead to Boekelheide rearrangement as a side reaction.[12] |
| PyBroP | Amines, Thiols, Grignards | Room Temperature | Very mild and highly efficient, especially for sensitive substrates.[10] |
Guide 3: Deoxygenation of the N-oxide
After using the N-oxide to direct substitution, it often needs to be removed to yield the final pyridine product.
Problem: Incomplete deoxygenation or undesired reduction of other functional groups.
The choice of reagent is critical for achieving clean and chemoselective deoxygenation.
Troubleshooting & Reagent Selection
-
For Robust Substrates (PCl₃ or PPh₃):
-
Phosphorus trichloride (PCl₃) is a very effective but aggressive reagent.[7] It can react with other functional groups, such as alcohols or acids.
-
Triphenylphosphine (PPh₃) is milder and often requires heating. The reaction is driven by the formation of the very stable triphenylphosphine oxide byproduct.
-
-
For Sensitive Substrates (Zinc Dust or Catalytic Hydrogenation):
Experimental Protocol: Deoxygenation with PCl₃
-
Setup: Dissolve the substituted this compound (1.0 eq) in a suitable aprotic solvent like Chloroform or Dichloromethane in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C. Add phosphorus trichloride (PCl₃) (1.1 eq) dropwise. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly pouring it into an ice-cold solution of saturated sodium bicarbonate.
-
Extraction & Purification: Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or crystallization.
References
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 22346-75-4 | Benchchem [benchchem.com]
- 7. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 8. youtube.com [youtube.com]
- 9. Mild addition of nucleophiles to pyridine-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chemtube3d.com [chemtube3d.com]
- 16. arkat-usa.org [arkat-usa.org]
Technical Support Center: Overcoming Challenges in the Scale-Up of 4-Pyridylcarbinol N-oxide Production
Welcome to the technical support center for the production of 4-Pyridylcarbinol N-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis from laboratory to pilot and production scales. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to ensure your scale-up process is efficient, safe, and yields a high-purity product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Reaction Yield During N-Oxidation
Q: We are experiencing significantly lower yields of this compound upon scaling up the N-oxidation of 4-pyridylcarbinol. What are the common causes and how can we mitigate them?
A: Low yield during scale-up is a frequent challenge, often stemming from issues with reaction kinetics, mass transfer limitations, and thermal management. The N-oxidation of pyridines is typically an exothermic process, and improper heat dissipation can lead to side reactions and degradation of both the product and reagents.[1]
Potential Causes & Solutions:
-
Inadequate Temperature Control:
-
Causality: The oxidation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature rises significantly, promoting the formation of byproducts or decomposition.
-
Troubleshooting Protocol:
-
Monitor Internal Temperature: Ensure your reactor is equipped with a calibrated internal temperature probe. Do not rely solely on the jacket temperature.
-
Controlled Reagent Addition: Add the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) slowly and sub-surface to ensure it reacts before accumulating.[2]
-
Efficient Cooling: Verify that your reactor's cooling system is adequate for the heat load of the reaction at scale. Consider using a more efficient heat transfer fluid if necessary.
-
-
-
Poor Mixing and Mass Transfer:
-
Causality: In a large reactor, inefficient mixing can lead to localized high concentrations of the oxidizing agent, causing side reactions. It also hinders the interaction between the reactants, slowing down the desired reaction.
-
Troubleshooting Protocol:
-
Optimize Agitation: Evaluate the stirrer design (e.g., turbine, pitched blade) and agitation speed to ensure proper mixing for the vessel geometry.
-
Solvent Selection: Ensure the chosen solvent provides good solubility for 4-pyridylcarbinol throughout the reaction.
-
-
-
Oxidizing Agent Decomposition:
-
Causality: Some oxidizing agents, like hydrogen peroxide, can decompose, especially in the presence of trace metal impurities or at elevated temperatures. This reduces the effective amount of oxidant available for the N-oxidation.
-
Troubleshooting Protocol:
-
Use High-Purity Reagents: Ensure all reagents and solvents are of appropriate quality and free from metal contaminants.
-
Catalyst Selection: When using catalytic systems (e.g., H₂O₂ with a catalyst), ensure the catalyst is stable under the reaction conditions.[3][4] A continuous flow microreactor with a packed-bed catalyst can offer superior control and efficiency.[4]
-
-
Issue 2: Formation of Impurities and Product Discoloration
Q: Our final product of this compound is off-color (yellow to brown) and contains several impurities detected by HPLC. What are the likely side reactions, and how can they be minimized?
A: Discoloration and impurity formation are often linked to over-oxidation or rearrangement reactions. The N-O bond in pyridine N-oxides activates the ring for certain nucleophilic and electrophilic substitutions, which can be a source of impurities if not controlled.[5][6]
Likely Impurities and Their Prevention:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Over-oxidation Products | Excess oxidizing agent, high reaction temperature, or prolonged reaction time. | 1. Use a slight excess (1.1-1.5 eq) of the oxidizing agent and monitor the reaction closely by TLC or HPLC.[2]2. Maintain strict temperature control.3. Quench the reaction promptly upon completion. |
| Ring-Substituted Byproducts | Under certain acidic conditions (e.g., with peracetic acid), rearrangement and substitution can occur at the 2- or 3-positions.[7] | 1. Control the pH of the reaction mixture.2. Consider using a milder oxidizing agent like m-CPBA in a neutral solvent like dichloromethane (DCM).[2] |
| Degradation Products | Instability of the product at high temperatures or in the presence of strong acids/bases during workup. | 1. Perform workup and purification at lower temperatures.2. Use a mild quenching agent like sodium bicarbonate.[2] |
Experimental Workflow: Minimizing Impurity Formation
Caption: Controlled N-Oxidation Workflow.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up the production of this compound?
A: Safety is paramount. Key considerations include:
-
Handling of Oxidizing Agents: Strong oxidizing agents like m-CPBA can be explosive in pure form.[2] Hydrogen peroxide solutions can also pose a hazard. Always handle them with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Exothermic Reaction: As mentioned, the reaction is exothermic. A failure in cooling or an uncontrolled addition of the oxidant can lead to a thermal runaway. Ensure a robust process safety management plan is in place, including emergency cooling procedures.
-
Product Hazards: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[10][11] Ensure adequate ventilation and use appropriate PPE during handling and purification.[1][9] Minimize dust generation when handling the solid product.[12]
-
Waste Disposal: Dispose of all chemical waste according to approved waste disposal plant procedures.[8]
Q2: What is the recommended purification method for large-scale production?
A: For large-scale purification, recrystallization is generally preferred over column chromatography due to its cost-effectiveness and scalability.[13]
-
Solvent Selection: The choice of solvent is critical. A suitable solvent system should fully dissolve the product at an elevated temperature and allow for high recovery of pure crystals upon cooling, while keeping impurities in the solution.
-
Protocol for Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of toluene and heptane has been reported for similar compounds).[14]
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to form well-defined crystals.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified product under vacuum.
-
Q3: How can we confirm the purity of the final product?
A: A combination of analytical techniques should be used to confirm the purity and identity of the final product:
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying impurities.[14]
-
Melting Point: A sharp melting point range close to the literature value (124-127 °C) indicates high purity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of significant impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (125.13 g/mol ).[11]
Q4: What are the optimal storage conditions for this compound?
A: Pyridine N-oxides can be hygroscopic (tend to absorb moisture from the air).[1] Therefore, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[1][9][12] Storing under an inert atmosphere, such as nitrogen, is recommended to maintain product quality over long periods.[1][9]
Logical Relationship: From Synthesis to Pure Product
Caption: Key Stages in Product Realization.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 5. baranlab.org [baranlab.org]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. This compound | 22346-75-4 [amp.chemicalbook.com]
- 11. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Solvent effects on the stability and reactivity of 4-Pyridylcarbinol N-oxide
Welcome to the Technical Support Center for 4-Pyridylcarbinol N-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this versatile molecule. Here, we address common challenges related to its stability and reactivity, with a focus on the critical role of solvent selection. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in low yields. What are the common pitfalls and how can I optimize the reaction?
Low yields in the N-oxidation of 4-pyridylcarbinol are often traced back to suboptimal reaction conditions or the choice of oxidizing agent and solvent. The most common method for this synthesis is the oxidation of 4-pyridylcarbinol using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[1][2]
Common Causes and Solutions:
-
Incomplete Reaction: Ensure the reaction is monitored to completion using an appropriate technique like Thin Layer Chromatography (TLC). Insufficient reaction time or temperature can lead to unreacted starting material.
-
Degradation of Product: Pyridine N-oxides can be sensitive to high temperatures and strong acidic or basic conditions.[3] Avoid excessive heating during the reaction and workup.
-
Choice of Oxidizing Agent: While m-CPBA is effective, it can sometimes lead to side reactions. Using hydrogen peroxide in glacial acetic acid is a common alternative.[1] The choice of oxidant can be critical and may require optimization for your specific setup.
-
Solvent Selection: The choice of solvent is crucial. Chlorinated solvents like dichloromethane (DCM) are often used for m-CPBA oxidations.[2] For reactions with hydrogen peroxide, acetic acid often serves as both the solvent and a catalyst.
Troubleshooting Workflow for Synthesis Optimization:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q2: I am observing the degradation of my this compound sample during storage and in solution. What are the likely degradation pathways and how can I improve its stability?
The stability of this compound is significantly influenced by the solvent and storage conditions. The N-oxide functional group can be susceptible to reduction, and the presence of the carbinol group introduces other potential reaction pathways.
Likely Degradation Pathways:
-
Reduction to 4-Pyridylcarbinol: This is a common degradation pathway for N-oxides, especially in the presence of reducing agents or under certain catalytic conditions.
-
Oxidation of the Carbinol Group: The primary alcohol of the carbinol group can be oxidized to an aldehyde or a carboxylic acid, particularly in the presence of oxidizing agents or under harsh conditions.
-
Solvent-Mediated Decomposition: Protic solvents, especially under acidic or basic conditions, can facilitate decomposition.
Strategies for Enhancing Stability:
-
Solvent Choice for Storage: For long-term storage in solution, consider a polar aprotic solvent like acetonitrile or acetone. These solvents are less likely to participate in hydrogen bonding that can activate the N-oxide for degradation.[4]
-
pH Control: Maintaining a neutral pH is critical. The N-oxide is more susceptible to degradation under both acidic and basic conditions.
-
Inert Atmosphere: Storing samples under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the carbinol group.
-
Low Temperature: Storing solutions at low temperatures (-20°C or below) will significantly slow down the rate of degradation.
Q3: How does the choice of a protic versus an aprotic solvent affect the reactivity of this compound in my experiments?
The choice between a protic and an aprotic solvent can have a profound impact on the reactivity of this compound due to the ability of protic solvents to form hydrogen bonds.[5]
Impact of Protic Solvents (e.g., water, methanol, ethanol):
-
Hydrogen Bonding: Protic solvents can form strong hydrogen bonds with the oxygen atom of the N-oxide group. This interaction can stabilize the ground state of the molecule, potentially decreasing its nucleophilicity.
-
Solvation of Nucleophiles: In reactions where this compound acts as an electrophile, protic solvents can solvate the incoming nucleophile, potentially reducing its reactivity.
Impact of Aprotic Solvents (e.g., acetonitrile, DMF, DMSO, acetone):
-
Enhanced Nucleophilicity: In the absence of hydrogen bonding from the solvent, the lone pairs on the N-oxide oxygen are more available, potentially increasing the molecule's nucleophilicity.
-
"Naked" Nucleophiles: When using a nucleophile to react with this compound, aprotic solvents do not form a strong solvation shell around the nucleophile, leaving it more reactive.
Solvent Selection Guide for Reactivity:
| Reaction Type | Recommended Solvent Type | Rationale |
| Nucleophilic attack by the N-oxide | Polar Aprotic (e.g., Acetonitrile, DMF) | Maximizes the availability of the N-oxide's lone pair electrons. |
| Electrophilic attack on the pyridine ring | Dependent on the electrophile and reaction mechanism. | Protic solvents may be suitable if they help to activate the electrophile. |
| Reactions involving the carbinol group | Aprotic to avoid side reactions. | Protic solvents could act as competing nucleophiles. |
Decision Tree for Solvent Selection:
Caption: A decision tree to guide solvent selection based on the intended reaction.
Troubleshooting Guides
Issue 1: Unexpected Side Products Observed in a Reaction
Scenario: You are performing a reaction with this compound and observe unexpected spots on your TLC plate or peaks in your LC-MS analysis.
Possible Causes & Investigation Protocol:
-
Solvent Participation:
-
Hypothesis: Your solvent may be participating in the reaction. For example, in the presence of an activating agent, the carbinol group could be displaced by a nucleophilic solvent.
-
Action: Rerun the reaction in a non-nucleophilic solvent of similar polarity. For example, if you were using methanol, try acetonitrile.
-
-
Deoxygenation:
-
Hypothesis: The N-oxide may be undergoing deoxygenation to 4-pyridylcarbinol, which could then react differently.
-
Action: Analyze your crude reaction mixture for the presence of 4-pyridylcarbinol using a co-spotted TLC or by comparing retention times in LC-MS with an authentic sample.
-
-
Rearrangement Reactions:
-
Hypothesis: Pyridine N-oxides can undergo rearrangement reactions under certain conditions (e.g., in the presence of acetic anhydride).[6]
-
Action: Carefully review your reaction conditions. If you are using reagents known to induce rearrangements in pyridine N-oxides, consider alternative, milder reagents.
-
Experimental Protocol: Side Product Identification
-
Isolate the Side Product: Use preparative TLC or column chromatography to isolate the major side product.
-
Characterize the Side Product: Obtain spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for the isolated compound.[7]
-
Compare with Known Compounds: Compare the spectroscopic data with that of potential side products, such as 4-pyridylcarbinol or the product of solvent addition.
Issue 2: Poor Solubility of this compound in the Chosen Reaction Solvent
Scenario: You are having difficulty dissolving this compound in your desired reaction solvent, leading to a heterogeneous mixture and potentially poor reaction kinetics.
Solubility Profile and Optimization:
This compound is a polar molecule due to the N-oxide and hydroxyl functional groups. Its solubility will be highest in polar solvents.
Solvent Polarity and Solubility:
| Solvent Category | Examples | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | High |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High |
| Nonpolar | Hexane, Toluene | Low |
Troubleshooting Steps:
-
Increase Solvent Polarity: If you are using a solvent with low to moderate polarity, try switching to a more polar solvent.
-
Use a Co-solvent: If you need to use a less polar solvent for reactivity reasons, consider adding a small amount of a polar co-solvent (e.g., DMSO or DMF) to aid in dissolution. Be mindful that the co-solvent could affect the reaction.
-
Gentle Heating: Gentle heating can often improve solubility. However, be cautious of the thermal stability of your compound and other reagents.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and improve the rate of dissolution.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Pyridine-4-carboxamidoxime N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Pyridylcarbinol N-oxide Determination
In the landscape of pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. 4-Pyridylcarbinol N-oxide, a potential impurity or metabolite, requires a robust and validated analytical method for its accurate determination. This guide provides an in-depth comparison of potential analytical strategies and a comprehensive walkthrough of the method validation process, grounded in scientific principles and regulatory expectations.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering practical insights into the nuances of method validation for a polar, potentially challenging analyte like this compound.
The Analytical Challenge: Understanding this compound
This compound (C₆H₇NO₂) is a polar molecule with a molecular weight of 125.13 g/mol and a melting point of 124-127 °C.[3] Its polarity, stemming from the N-oxide and hydroxyl functional groups, presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC), where poor retention is a common issue for such compounds.[4] This necessitates a careful selection and optimization of the analytical technique.
Strategic Selection of the Analytical Technique: A Comparative Overview
The choice of analytical methodology is the first critical decision in the validation process.[5] While several techniques can be employed for impurity determination, their suitability for this compound varies.[6][7]
| Analytical Technique | Principle | Advantages for this compound | Disadvantages & Mitigation Strategies |
| Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) | Separation based on hydrophobicity. | Ubiquitous in QC labs, cost-effective, straightforward. | Poor retention due to high polarity. Mitigation: Use of highly aqueous mobile phases, polar-embedded or polar-endcapped columns, or ion-pair chromatography. However, ion-pairing agents are not compatible with mass spectrometry.[8] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | Excellent retention for polar compounds like this compound.[4] Good compatibility with mass spectrometry. | Can be less robust than RP-HPLC, requires careful mobile phase preparation and column equilibration. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Suitable for volatile impurities.[5] | This compound is not sufficiently volatile without derivatization, which adds complexity and potential for variability. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation coupled with highly selective and sensitive mass detection. | High specificity and sensitivity , allowing for trace-level quantification.[9] Can overcome co-elution issues. | Higher cost and complexity. May require derivatization to enhance ionization.[9] |
For the purpose of this guide, we will focus on the validation of a HILIC-UV method as a robust and suitable approach for the quantitative determination of this compound.
The Blueprint for Validation: Adhering to ICH Q2(R2) Guidelines
The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures.[10][11][12] The validation process is a systematic demonstration that the method is fit for its intended purpose.
A Visual Roadmap: The Analytical Method Validation Workflow
Caption: A flowchart illustrating the key stages of analytical method validation.
Experimental Protocol: Validation of a HILIC-UV Method for this compound
This section details the experimental procedures for validating a hypothetical HILIC-UV method.
System Suitability
Causality: System suitability testing is not a validation parameter itself, but an integral part of the analytical procedure to ensure the system is performing adequately on the day of analysis.
Protocol:
-
Prepare a system suitability solution containing this compound at the target concentration (e.g., the specification limit for an impurity).
-
Inject the solution six replicate times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.
-
Determine the theoretical plates (N) and tailing factor (T).
Acceptance Criteria:
-
%RSD of peak areas ≤ 2.0%
-
%RSD of retention times ≤ 1.0%
-
Theoretical plates (N) ≥ 2000
-
Tailing factor (T) ≤ 2.0
Specificity
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13]
Protocol:
-
Placebo Analysis: Analyze a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Forced Degradation: Subject the drug substance or product to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the this compound peak is resolved from any degradants.
-
Peak Purity (if using a photodiode array detector): Evaluate the peak purity of the this compound peak in the presence of its degradants.
Linearity and Range
Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the analytical response over a defined range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a series of at least five standard solutions of this compound spanning the expected concentration range (e.g., from the reporting threshold to 120% of the specification limit).
-
Inject each standard in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r) ≥ 0.999
-
The y-intercept should be close to zero.
Accuracy
Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is typically assessed by recovery studies.
Protocol:
-
Spike a placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Causality: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the drug product spiked with this compound at the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both studies.
-
Acceptance Criteria:
-
%RSD for repeatability ≤ 5.0%
-
%RSD for intermediate precision ≤ 10.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations to confirm the ratios.
Protocol (based on the standard deviation of the response and the slope):
-
LOD = 3.3 * (SD of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (SD of the y-intercept / Slope of the calibration curve)
Robustness
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]
Protocol:
-
Introduce small, deliberate variations to the HILIC method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the impact on system suitability parameters.
Acceptance Criteria:
-
System suitability criteria should be met under all varied conditions.
Interconnectivity of Validation Parameters
Caption: The logical relationship and dependency between key analytical method validation parameters.
Conclusion
The validation of an analytical method for this compound is a multifaceted process that demands a thorough understanding of the analyte's physicochemical properties, the chosen analytical technique, and the stringent requirements of regulatory bodies. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a laboratory can ensure the generation of reliable and defensible data. This guide serves as a comprehensive framework, empowering researchers and scientists to navigate the complexities of method validation with confidence and scientific rigor. The principles and protocols outlined herein are designed to be adapted to the specific needs of a given product and analytical environment, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. This compound 98 22346-75-4 [sigmaaldrich.com]
- 4. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. rroij.com [rroij.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Official web site : ICH [ich.org]
- 13. propharmagroup.com [propharmagroup.com]
A Comparative Analysis of the Biological Activity of 4-Pyridylcarbinol and its N-oxide Metabolite
Introduction: The Significance of N-Oxidation in Pyridine Bioactivity
In the realm of medicinal chemistry and drug development, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] The biological activity of pyridine-containing compounds can be profoundly influenced by their metabolic fate. One of the key metabolic transformations is N-oxidation, catalyzed by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes.[2] This process, which converts the pyridine nitrogen to a pyridine N-oxide, can dramatically alter the physicochemical and pharmacological properties of the parent molecule.[3][4]
This guide provides a comparative overview of 4-Pyridylcarbinol (also known as 4-pyridinemethanol) and its corresponding metabolite, 4-Pyridylcarbinol N-oxide. While 4-Pyridylcarbinol serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, its N-oxide is a potential in vivo metabolite that may possess its own distinct biological profile.[5] Understanding the differences between the parent pyridine and its N-oxide is crucial for predicting drug metabolism, potential toxicities, and overall efficacy. Although direct comparative studies on these specific molecules are limited, we can extrapolate from the well-established principles of pyridine chemistry and metabolism to frame a comparative analysis and provide robust protocols for empirical validation.
Physicochemical and Electronic Profile: The Impact of the N-O Bond
The introduction of an oxygen atom to the pyridine nitrogen results in the formation of a highly polar N+–O– dative bond.[6] This single structural modification has significant consequences for the molecule's properties, which in turn affect its biological activity.
| Property | 4-Pyridylcarbinol | This compound | Rationale for Change |
| Molecular Weight | 109.13 g/mol | 125.13 g/mol | Addition of an oxygen atom. |
| Polarity | Moderately Polar | Highly Polar | The N+–O– bond introduces a significant dipole moment.[6] |
| Water Solubility | Soluble | Expected to be more soluble | Increased polarity and hydrogen bonding potential enhance aqueous solubility.[6] |
| Hydrogen Bonding | Nitrogen is an H-bond acceptor. | N-oxide oxygen is a strong H-bond acceptor. | The N-oxide group is a better hydrogen bond acceptor than the parent pyridine nitrogen.[7] |
| Basicity (pKa) | pKa of conjugate acid is ~5.6 | pKa of conjugate acid is lower | The electron-withdrawing effect of the N-O bond reduces the basicity of the nitrogen. |
These changes in physicochemical properties can lead to altered membrane permeability, different interactions with biological targets, and modified metabolic stability. For instance, the increased polarity of the N-oxide may decrease its ability to cross the blood-brain barrier but could enhance its renal clearance.
Comparative Biological Activity: A Framework for Investigation
Cytotoxicity Profile
Antimicrobial Potential
Pyridine derivatives are known to possess a wide range of antimicrobial activities.[10] The mechanism of action for some amine oxides involves the disruption of the bacterial cell membrane, an effect that is dependent on the hydrophobic alkyl chain.[11] While 4-Pyridylcarbinol lacks a long alkyl chain, the overall polarity change upon N-oxidation could influence its interaction with microbial cell walls and membranes. The N-oxide group itself is a feature in some bioactive antimicrobial compounds. Therefore, it is conceivable that this compound could exhibit a different spectrum or potency of antimicrobial activity compared to 4-Pyridylcarbinol.
Experimental Protocols for Comparative Analysis
To provide a definitive comparison of the biological activities of 4-Pyridylcarbinol and this compound, the following detailed experimental protocols are recommended.
Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of 4-Pyridylcarbinol and this compound in a selected cancer cell line (e.g., HeLa - cervical cancer).
Materials:
-
4-Pyridylcarbinol and this compound
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count HeLa cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare 10 mM stock solutions of 4-Pyridylcarbinol and this compound in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include control wells: cells with medium only (positive control for viability) and cells with medium containing the highest concentration of DMSO used (vehicle control).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.[12]
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value for each compound using non-linear regression analysis.
-
Protocol 2: Comparative Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[14]
Objective: To determine and compare the MIC of 4-Pyridylcarbinol and this compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Materials:
-
4-Pyridylcarbinol and this compound
-
Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, inoculate a single colony of each bacterium into separate tubes of MHB.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to obtain a range of concentrations (e.g., 512 µg/mL down to 1 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted compounds. The final volume in each well will be 200 µL.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Seal the plates and incubate at 37°C for 18-24 hours.[12]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
-
Visualizing the Comparison: Structures and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Chemical structures of 4-Pyridylcarbinol and its N-oxide.
Caption: Proposed metabolic pathway of 4-Pyridylcarbinol to its N-oxide.
Caption: Experimental workflow for the comparative biological evaluation.
Conclusion and Future Directions
The N-oxidation of 4-Pyridylcarbinol introduces significant changes to its physicochemical properties, which are expected to translate into a distinct biological activity profile compared to the parent compound. While direct comparative data is sparse, this guide provides a scientifically grounded framework for such a comparison, rooted in the established principles of medicinal chemistry and supported by detailed, actionable experimental protocols. By systematically evaluating the cytotoxicity and antimicrobial activity of both 4-Pyridylcarbinol and its N-oxide, researchers can elucidate the structure-activity relationships governed by N-oxidation. This knowledge is invaluable for drug development professionals in predicting metabolic outcomes, understanding potential off-target effects, and designing safer, more effective therapeutic agents. The provided protocols offer a clear path for generating the empirical data needed to make these critical assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Comparison of pyridyl and pyridyl N-oxide groups as acceptor in hydrogen bonding with carboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Comparison of the effects of pyridine and its metabolites on rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Pyridylcarbinol N-oxide Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Versatility of 4-Pyridylcarbinol N-oxide
This compound (4-PCNO), also known as (4-(hydroxymethyl)pyridine 1-oxide), is a bifunctional organic ligand of significant interest in coordination chemistry and crystal engineering.[1] Its structure features two key functionalities: the N-oxide group, a potent metal coordination site and hydrogen bond acceptor, and the hydroxyl group of the carbinol moiety, which acts as a hydrogen bond donor.[1][2] This dual capacity allows 4-PCNO to form intricate and predictable supramolecular architectures, making it a valuable building block for designing novel materials with tailored properties.
X-ray crystal structure analysis stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For 4-PCNO complexes, this technique is indispensable. It not only confirms the coordination geometry around the metal center but also reveals the subtle interplay of non-covalent interactions, such as hydrogen bonds and π-π stacking, which dictate the overall crystal packing and, consequently, the material's bulk properties. This guide will compare the crystallographically determined structures of various 4-PCNO complexes, providing insights into their synthesis, structural features, and the logic behind their formation.
The Cornerstone of Structural Elucidation: X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) is an analytical technique that provides the most precise information about the three-dimensional structure of a molecule. The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered crystal lattice.
Causality in the Workflow: The choice to pursue SC-XRD is driven by the need for unambiguous structural data. Unlike spectroscopic methods that provide averaged information, crystallography offers a static, detailed snapshot of a single molecule's conformation and its interactions with neighbors in the solid state.
Experimental Workflow:
-
Crystal Selection: A high-quality, single crystal with well-defined faces and no visible defects is selected under a microscope. The quality of the crystal is the single most critical factor determining the success of the analysis.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected. Each spot in the pattern corresponds to the constructive interference of X-rays scattered by specific planes of atoms within the crystal lattice.
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group. Sophisticated software then employs mathematical methods (e.g., Fourier transforms) to convert the diffraction data into an electron density map. An atomic model is built into this map and refined to achieve the best possible fit with the experimental data, yielding precise atomic coordinates, bond lengths, and angles.
Synthesis and Crystallization: From Solution to Structure
The formation of high-quality single crystals is a prerequisite for X-ray diffraction analysis. This requires careful control over the synthesis and crystallization conditions.
General Synthetic Protocol
The synthesis of metal complexes with 4-PCNO typically involves the reaction of a metal salt (e.g., chlorides, nitrates, acetates) with the 4-PCNO ligand in a suitable solvent or solvent mixture.[3] The stoichiometry of the reactants can be varied to target different coordination numbers and structures.
A Self-Validating Protocol for a Representative Complex (e.g., a hypothetical Co(II)-4PCNO complex):
-
Reactant Preparation: Accurately weigh Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (e.g., 0.1 mmol) and this compound (0.2 mmol, 2 equivalents). The use of a slight excess of the ligand can often favor the formation of higher-coordinate complexes.
-
Dissolution: Dissolve the CoCl₂·6H₂O in a minimal amount of methanol (e.g., 5 mL). Separately, dissolve the 4-PCNO in methanol (e.g., 5 mL). Methanol is chosen for its ability to dissolve both the metal salt and the organic ligand.
-
Reaction: Slowly add the ligand solution to the metal salt solution with constant stirring. A color change (e.g., from light pink to deep purple) is a primary indicator that coordination has occurred.
-
Crystallization Setup (Slow Evaporation):
-
Transfer the resulting solution to a clean, small beaker.
-
Cover the beaker with parafilm and pierce it with a few small holes using a needle. This is a critical step to control the rate of solvent evaporation. Evaporation that is too rapid will lead to the formation of powder or microcrystals, while slow, controlled evaporation promotes the growth of larger, X-ray quality single crystals.
-
Place the beaker in a vibration-free environment at room temperature.
-
-
Crystal Harvesting: Monitor the beaker over several days to weeks. Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of a solvent in which they are sparingly soluble (e.g., diethyl ether) to remove any surface impurities.
Comparative Structural Analysis of Pyridine N-Oxide Complexes
While specific crystal structures of this compound complexes are not abundantly available in publicly indexed literature, we can draw authoritative comparisons from closely related and structurally well-characterized pyridine N-oxide derivatives. These serve as excellent models for understanding the coordination behavior of 4-PCNO. The primary coordination occurs through the N-oxide oxygen atom.[4] The carbinol group of 4-PCNO primarily engages in directing the supramolecular assembly via hydrogen bonding.[2]
Coordination Modes and Geometries
Pyridine N-oxides are versatile ligands that can adopt several coordination modes, influencing the final structure.
-
Monodentate Coordination: The most common mode, where the N-oxide oxygen binds to a single metal center. This is observed in numerous transition metal complexes, often leading to discrete molecular units like the octahedral [M(ONC₅H₅)₆]²⁺ (where M = Mn, Fe, Co, Ni).[4]
-
Bridging Coordination: The N-oxide group can bridge two metal centers (μ₂-O), leading to the formation of one-dimensional coordination polymers or dimeric structures.[5]
The choice of metal ion, its preferred coordination number, and the counter-anions all play a crucial role in determining the final geometry. For instance, Sn(II) chloride forms a 1D coordination polymer with 4-methylpyridine N-oxide where the ligand acts as a bridge, but forms a discrete molecular complex when two equivalents of the ligand are present.[5]
The Role of Hydrogen Bonding
The defining feature of 4-PCNO, compared to simpler pyridine N-oxides, is its -CH₂OH group. This group is a strong hydrogen bond donor, capable of forming robust interactions with anions, solvent molecules, or the N-oxide oxygen of an adjacent complex. This leads to the formation of extended supramolecular networks.
Studies on related systems show that the N-oxide oxygen is a powerful hydrogen bond acceptor, often forming strong O-H···O bonds with carboxylic acids or alcohols.[6][7] In 4-PCNO complexes, we can predict a strong propensity for the hydroxyl group of one ligand to form a hydrogen bond with the N-oxide oxygen of a neighboring molecule, creating chains or layers.
Comparative Data of Representative Pyridine N-Oxide Complexes
The following table summarizes crystallographic data for selected metal complexes with 4-substituted pyridine N-oxide ligands, illustrating the structural diversity.
| Complex | Metal Ion | Coordination Geometry | Crystal System | Space Group | Key Structural Features & Supramolecular Interactions | Reference |
| [SnCl₂(C₆H₇NO)]ₙ | Sn(II) | Seesaw | Orthorhombic | Pbca | 1D coordination polymer via μ₂-bridging 4-methylpyridine N-oxide ligands. | [5] |
| [SnCl₂(C₆H₇NO)₂] | Sn(II) | Seesaw | Monoclinic | P2₁/c | Discrete molecular structure with terminal 4-methylpyridine N-oxide ligands. Weak O···Sn interactions form dimers. | [5] |
| [VO(sal-ph-tsc)(4-MePyNO)] | V(IV) | Tetragonal Pyramidal | Triclinic | Pī | Discrete monomeric complex. Molecules held together by N-H···S hydrogen bonds and π-π stacking. | [8] |
| --INVALID-LINK--₂ | Ni(II) | Octahedral | Rhombohedral | R3 | Discrete hexakis(pyridine-N-oxide)nickel(II) cations with tetrafluoroborate anions. | [4] |
Note: C₆H₇NO = 4-methylpyridine N-oxide; sal-ph-tsc = salicylaldehyde 4-phenylthiosemicarbazone.
Conclusion: A Guide to Rational Design
The X-ray crystal structure analysis of this compound complexes and their analogues reveals a rich and varied structural landscape. The primary coordination through the N-oxide oxygen can result in either discrete molecules or extended polymeric arrays, largely dictated by the metal-to-ligand ratio and the nature of the metal ion.
The true value of 4-PCNO as a ligand lies in its hydroxyl group, which provides a reliable and directional tool for assembling these coordination units into higher-order supramolecular structures through hydrogen bonding. By understanding the interplay between strong metal-ligand coordination and weaker, yet structurally definitive, hydrogen bonds, researchers can rationally design and synthesize novel crystalline materials. This comparative guide serves as a foundational tool for professionals in materials science and drug development, enabling the prediction and construction of functional materials with precisely engineered solid-state architectures.
References
- 1. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of pyridyl and pyridyl N-oxide groups as acceptor in hydrogen bonding with carboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]
- 5. Two coordination compounds of SnCl2 with 4-methylpyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-4-carboxamidoxime N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Differentiation of 4-Pyridylcarbinol N-oxide and Its Precursors
This guide provides a detailed comparative analysis of 4-Pyridylcarbinol N-oxide and its synthetic precursors, 4-Picoline and 4-Pyridylcarbinol. Designed for researchers in medicinal chemistry, organic synthesis, and drug development, this document elucidates the distinct spectroscopic signatures that arise from the subtle yet significant structural transformations during the synthesis process. By grounding our discussion in experimental data and established spectroscopic principles, we aim to equip scientists with the practical knowledge required to monitor reaction progress, confirm product identity, and ensure sample purity with confidence.
Introduction: The Chemical Journey from Picoline to N-oxide
In the landscape of heterocyclic chemistry, pyridine N-oxides are valuable intermediates, prized for their unique reactivity and role in the synthesis of pharmacologically active compounds. The N-oxide functional group fundamentally alters the electronic properties of the pyridine ring, enhancing its susceptibility to both nucleophilic and electrophilic substitution, thereby unlocking synthetic pathways not readily accessible from the parent pyridine.
This compound is a prime example of such an intermediate. Its synthesis typically originates from 4-picoline (4-methylpyridine), a common building block. The synthetic route involves two key transformations: the functionalization of the methyl group to a hydroxymethyl group to form 4-pyridylcarbinol, followed by the selective oxidation of the pyridine nitrogen.
This guide focuses on the critical role of spectroscopic methods—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—in tracking this synthetic journey. Each step introduces distinct changes to the molecule's structure and electron distribution, which are directly reflected in its spectroscopic output. Understanding these changes is not merely academic; it is essential for process control and quality assurance in any synthetic chemistry workflow.
Synthetic Workflow: From Precursor to Product
The conversion of 4-picoline to this compound is a multi-step process. While various methods exist for the initial hydroxymethylation, the subsequent N-oxidation is commonly achieved using oxidizing agents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). The logical progression is illustrated below.
Caption: Synthetic pathway from 4-Picoline to this compound.
Experimental Protocols
The protocols provided below are representative methods for the synthesis and spectroscopic characterization of the target compounds.
Protocol 3.1: Synthesis of this compound from 4-Pyridylcarbinol
This protocol details the N-oxidation of 4-pyridylcarbinol using hydrogen peroxide and acetic acid, a common and effective method.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.9 g (0.1 mol) of 4-pyridylcarbinol in 50 mL of glacial acetic acid.
-
Addition of Oxidant: To the stirring solution, carefully add 11.3 mL (0.11 mol) of 30% aqueous hydrogen peroxide dropwise. The addition should be controlled to maintain the reaction temperature below 80°C.
-
Reaction: Heat the mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a mobile phase of 10:1 Dichloromethane:Methanol). The disappearance of the starting material spot indicates reaction completion.
-
Workup: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous solution three times with 50 mL portions of chloroform or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield pure this compound as crystals.[1]
Protocol 3.2: Spectroscopic Sample Preparation
-
NMR Spectroscopy: Prepare samples by dissolving approximately 5-10 mg of each compound (4-picoline, 4-pyridylcarbinol, and this compound) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
IR Spectroscopy: For solid samples (4-pyridylcarbinol, this compound), acquire spectra using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the crystal. For the liquid sample (4-picoline), a thin film can be prepared between two KBr plates.
-
UV-Vis Spectroscopy: Prepare dilute solutions of each compound (~10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent such as ethanol or methanol. Use a quartz cuvette with a 1 cm path length for analysis, using the pure solvent as a blank reference.
Spectroscopic Analysis and Comparison
The transformation from a simple alkylpyridine to a hydroxymethyl derivative and finally to an N-oxide imparts dramatic and predictable changes in the spectroscopic data.
¹H NMR Spectroscopy
¹H NMR is arguably the most powerful tool for monitoring this reaction sequence. The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents and the N-oxide group.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Aromatic Protons (H2, H6) | Aromatic Protons (H3, H5) | Substituent Protons | Solvent |
| 4-Picoline | ~8.46 | ~7.10 | ~2.35 (-CH₃) | CDCl₃[2] |
| 4-Pyridylcarbinol | ~8.50 | ~7.25 | ~4.70 (-CH₂-), ~5.40 (-OH) | DMSO-d₆[3] |
| This compound | ~8.15 | ~7.30 | ~4.60 (-CH₂-), ~5.50 (-OH) | D₂O |
Note: Chemical shifts can vary slightly based on solvent and concentration.
Analysis & Interpretation:
-
From 4-Picoline to 4-Pyridylcarbinol: The replacement of the methyl group (-CH₃) with a hydroxymethyl group (-CH₂OH) results in a slight downfield shift of the aromatic protons, consistent with the introduction of a more electronegative oxygen atom. The appearance of a singlet for the methylene protons (-CH₂-) around 4.70 ppm and a broad singlet for the hydroxyl proton (-OH) are key indicators of this transformation.
-
From 4-Pyridylcarbinol to this compound: The N-oxidation step introduces the most profound changes. The N-oxide group is strongly electron-donating through resonance but electron-withdrawing through induction. This dual nature complicates predictions, but experimentally, a distinct pattern emerges. The protons ortho to the nitrogen (H2, H6) shift significantly upfield (to a lower ppm value), while the protons meta to the nitrogen (H3, H5) shift slightly downfield.[4] This is a classic diagnostic for pyridine N-oxide formation. The N-O bond increases electron density at the ortho and para positions, causing the shielding (upfield shift) of the ortho protons.
References
Purity Assessment of Commercially Available 4-Pyridylcarbinol N-oxide: A Comparative Guide for Researchers
An In-Depth Technical Guide
For professionals engaged in pharmaceutical research and drug development, the chemical purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reproducible, reliable, and safe science is built. 4-Pyridylcarbinol N-oxide is a versatile building block in medicinal chemistry, valued for the unique reactivity conferred by its N-oxide and carbinol functionalities. However, impurities—even at trace levels—can have profound downstream consequences, leading to aberrant reaction pathways, diminished yields, and the introduction of potentially toxic byproducts into drug candidates.
This guide offers a comprehensive framework for the purity assessment of commercially available this compound. We move beyond simple protocol recitation to explain the scientific rationale behind the selection of a multi-modal analytical approach, providing detailed, self-validating methodologies and a practical guide to data interpretation.
The Landscape of Potential Impurities
A robust purity assessment begins with an understanding of what impurities might be present. The synthesis of this compound typically involves the N-oxidation of 4-Pyridylcarbinol, often using an oxidizing agent like hydrogen peroxide or a peroxy acid.[1] This process can lead to several classes of impurities:
-
Unreacted Starting Materials: The most common impurity is often the precursor, 4-Pyridylcarbinol.
-
Related Pyridine Derivatives: Impurities in the 4-Pyridylcarbinol starting material, such as 4-picoline or pyridine itself, can carry through the synthesis.
-
Over-oxidation Products: The carbinol group could be oxidized to an aldehyde or carboxylic acid under harsh conditions.
-
Residual Solvents: Solvents used during reaction and purification may be present in the final product.
A Multi-Pronged Strategy for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. We advocate for an orthogonal, multi-technique approach to ensure all potential impurities are detected, identified, and quantified.
Caption: Orthogonal workflow for comprehensive purity assessment of this compound.
Causality Behind Experimental Choices:
-
High-Performance Liquid Chromatography (HPLC): Chosen for its high resolution and quantitative accuracy for non-volatile compounds. A UV detector is selected based on the chromophore present in the pyridine ring. The challenge with pyridine N-oxides is their high polarity, which can lead to poor retention on standard C18 columns.[2] Our method addresses this by using a polar-embedded column and an acidic mobile phase to ensure robust retention and sharp peak shapes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile and semi-volatile impurities. Its sensitivity is crucial for detecting residual solvents that could be detrimental to subsequent reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides an unambiguous confirmation of the molecular structure.[3][4] Unlike chromatographic techniques that rely on comparison to a reference standard, NMR can identify structural discrepancies and impurities without prior knowledge, making it a powerful tool for identity and purity verification.
Detailed Experimental Protocols
The following protocols include system suitability testing (SST) criteria, a core component of a self-validating system that ensures the analytical setup is performing correctly before sample analysis.
Protocol 1: Quantitative Purity by HPLC-UV
Objective: To quantify this compound and separate it from non-volatile impurities.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | Provides high pressure tolerance for efficient separations. |
| Column | Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm | The BEH particle offers stability across a wide pH range, crucial for method development.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier protonates silanols, reducing peak tailing for basic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B for 1 min, ramp to 40% B over 8 min, hold 2 min | A shallow gradient ensures good resolution between the polar main peak and related impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to maintain efficiency. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 2 µL | Small volume prevents column overloading and peak distortion. |
| Detection | UV at 265 nm | Wavelength of maximum absorbance for the pyridine N-oxide moiety. |
Procedure:
-
Sample Preparation: Accurately weigh ~10 mg of each vendor's sample and dissolve in 10 mL of 95:5 Water:Acetonitrile to make a 1.0 mg/mL stock. Dilute 1:10 for a final concentration of 0.1 mg/mL.
-
System Suitability Test (SST): Perform five replicate injections of a reference standard solution. The test passes if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the USP tailing factor is between 0.9 and 1.5.
-
Analysis: Inject each vendor sample in duplicate.
Protocol 2: Volatile Impurity Screening by GC-MS
Objective: To identify and semi-quantify volatile impurities, including residual solvents and starting materials.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | Standard, robust system for routine volatile analysis. |
| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar 5% phenyl-methylpolysiloxane column is a general-purpose choice for separating a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 40 °C (hold 3 min), ramp 15 °C/min to 280 °C (hold 2 min) | The initial hold allows for separation of very volatile solvents, while the ramp elutes higher-boiling impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| MS Ion Source | 230 °C (Electron Ionization, 70 eV) | Standard ionization energy for creating reproducible mass spectra for library matching. |
| Scan Range | 35 - 500 m/z | Covers the mass range for common solvents and likely impurities. |
Procedure:
-
Sample Preparation: Accurately weigh ~5 mg of each sample and dissolve in 1 mL of Dichloromethane.
-
Analysis: Inject 1 µL of each sample.
-
Data Processing: Integrate all peaks and perform a library search (e.g., NIST) on any impurity peak representing >0.05% of the total area.
Protocol 3: Structural Confirmation by NMR Spectroscopy
Objective: To confirm the identity of the bulk material and identify any major impurities.
Instrumentation and Conditions:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker 400 MHz Avance III or equivalent | Bruker 100 MHz Avance III or equivalent |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
Procedure:
-
Sample Preparation: Dissolve ~15 mg of each sample in 0.7 mL of DMSO-d₆.
-
Acquisition: Acquire standard ¹H and ¹³C spectra.
-
Analysis: Compare the chemical shifts and coupling constants to known literature values or reference spectra for this compound.[3] Integrate all signals in the ¹H spectrum to assess the relative molar ratios of impurities.
Comparative Data Analysis (Hypothetical Results)
Samples from three fictional suppliers (Vendor A, Vendor B, Vendor C) were analyzed using the protocols above.
Table 1. Quantitative Purity Comparison by HPLC-UV
| Vendor | Main Peak Area % | Impurity at RRT 0.85 (Area %) | Impurity at RRT 1.21 (Area %) | Total Impurities (Area %) |
| Vendor A | 99.91% | Not Detected | 0.09% | 0.09% |
| Vendor B | 98.65% | 1.10% | 0.25% | 1.35% |
| Vendor C | 99.52% | 0.38% | 0.10% | 0.48% |
| RRT = Relative Retention Time |
Table 2. Volatile Impurity Profile by GC-MS
| Vendor | Major Volatile Impurity Identified | Estimated Area % | NIST Match Score |
| Vendor A | None Detected (>0.05%) | - | - |
| Vendor B | Pyridine | 0.15% | 97% |
| Vendor C | 4-Picoline (4-methylpyridine) | 0.08% | 95% |
Table 3. Summary of ¹H NMR Spectroscopy Findings
| Vendor | Structural Confirmation | Key Impurity Signals |
| Vendor A | Spectrum matches reference standard. No extraneous peaks observed. | None. |
| Vendor B | Major signals consistent with this compound. | Small multiplet at ~8.6 ppm and ~7.4 ppm, consistent with pyridine. |
| Vendor C | Major signals consistent with this compound. | Small singlet at ~2.3 ppm, consistent with the methyl group of 4-picoline. |
Expert Interpretation and Recommendations
This orthogonal analysis provides a clear differentiation between the suppliers:
-
Vendor A: This material exhibits exceptional purity across all methods. The HPLC profile is clean, and no volatile or NMR-active impurities are detected. This grade of material is highly recommended for sensitive applications, such as late-stage process development, reference standard qualification, and studies where impurity interference cannot be tolerated.
-
Vendor B: The material from Vendor B shows significantly lower purity. The major impurity at RRT 0.85 in the HPLC corresponds to the pyridine detected by GC-MS and NMR. The presence of pyridine, a common precursor in the synthesis of pyridine derivatives, suggests an incomplete reaction or inefficient purification.[5] This material may be acceptable for early-stage discovery where cost is a primary driver, but the high level of a reactive impurity poses a risk for subsequent chemistry.
-
Vendor C: This sample demonstrates good, but not exceptional, purity. The presence of 4-picoline, likely an impurity from the synthesis of the 4-pyridylcarbinol precursor, is confirmed by two orthogonal techniques.[6] This material could be a cost-effective option for routine synthetic work, provided the 4-picoline impurity is not detrimental to the intended reaction.
Trustworthiness Through Self-Validation: The alignment of data across HPLC, GC-MS, and NMR provides a high degree of confidence in the impurity identification. For example, the impurity suspected to be pyridine from the GC-MS data of Vendor B's material was confirmed by the characteristic signals in the ¹H NMR spectrum. This cross-validation is the hallmark of a robust analytical assessment.
Conclusion
The purity of this compound from commercial suppliers can vary significantly. A comprehensive, multi-technique approach as outlined in this guide is essential for making an informed purchasing decision tailored to the specific demands of your research or development program. We strongly advise researchers to perform, at a minimum, a confirmatory identity and purity check on all new batches of critical reagents to ensure the integrity and reproducibility of their work.
References
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 3. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Efficiency of 4-Pyridylcarbinol N-oxide Derivatives
This guide provides an in-depth analysis of the catalytic efficiency of 4-Pyridylcarbinol N-oxide derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. By objectively comparing their performance with alternative catalysts and providing supporting experimental data, this document aims to facilitate informed decisions in catalyst selection and reaction optimization.
Introduction: The Versatility of Pyridine N-Oxides in Catalysis
Pyridine N-oxides are a versatile class of compounds that have garnered significant attention in organic synthesis due to their unique electronic properties. The N-oxide functional group acts as an electron-donating group, increasing the electron density of the pyridine ring, particularly at the 2- and 4-positions. This activation makes pyridine N-oxides more susceptible to both electrophilic and nucleophilic substitution reactions compared to their parent pyridines[1]. Consequently, they have found widespread application as mild oxidants, Lewis basic organocatalysts, and ligands in metal complexes[1].
The introduction of a carbinol (hydroxymethyl) group at the 4-position, yielding this compound, offers further opportunities for catalyst design and application. The hydroxyl group can participate in hydrogen bonding, influence the steric environment around the catalytic center, and serve as a handle for further functionalization to create a diverse library of derivatives. This guide will delve into the catalytic applications of these derivatives, with a focus on benchmarking their efficiency.
Benchmarking Catalytic Performance in Asymmetric Allylation
A prominent application of chiral pyridine N-oxide derivatives is in asymmetric catalysis, where they serve as highly effective Lewis base catalysts. One of the benchmark reactions to evaluate their efficiency is the asymmetric allylation of aldehydes with allyltrichlorosilane. This reaction is crucial for the stereoselective formation of homoallylic alcohols, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.
The catalytic cycle, as illustrated below, involves the activation of the silicon-chlorine bond by the nucleophilic N-oxide, leading to a more reactive allylicating agent. The chiral environment provided by the catalyst directs the enantioselective addition of the allyl group to the aldehyde.
Caption: Catalytic cycle for asymmetric allylation.
Comparative Analysis of 4-Aryl-Pyridine N-Oxide Catalysts
While direct comparative studies on a series of this compound derivatives are not extensively available in the literature, we can benchmark the performance of structurally related chiral 4-aryl-pyridine N-oxides to understand the impact of substituents on catalytic efficiency. A highly efficient enantioselective N-acylative desymmetrization of sulfonimidamides with chloroformates has been reported using chiral 4-arylpyridine-N-oxide as the catalyst, affording products in high yields and excellent enantioselectivities[2]. The data from studies on asymmetric allylation using various chiral N,N'-dioxides also provides valuable insights into structure-activity relationships[3].
The following table summarizes the performance of different chiral pyridine N-oxide catalysts in the asymmetric allylation of benzaldehyde, showcasing the influence of the catalyst structure on yield and enantioselectivity.
| Catalyst | Aldehyde | Yield (%) | ee (%) | Reference |
| (S)-4-(3,5-Dimethylphenyl)-pyridine N-oxide derivative | Benzaldehyde | 95 | 98 | [2] |
| Chiral Biscarboline N,N'-dioxide (4a) | Benzaldehyde | Quantitative | 95 | [3] |
| Chiral Biscarboline N,N'-dioxide (5) | Benzaldehyde | Quantitative | 82 (moderate) | [3] |
| Axially-chiral 2,2′-biquinoline N,N'-dioxide (8a) | 4-Methoxybenzaldehyde | >83 (conversion) | 96 | [3] |
Analysis of the Data:
The data clearly indicates that the nature of the substituent at the 4-position of the pyridine N-oxide and the overall chirality of the ligand play a crucial role in determining the catalytic efficiency. The (S)-4-(3,5-Dimethylphenyl)-pyridine N-oxide derivative demonstrates excellent performance in a related acylative desymmetrization, suggesting that aryl substitution at the 4-position is a promising strategy for developing highly effective catalysts[2]. The high yields and enantioselectivities observed with the biscarboline and biquinoline N,N'-dioxides further underscore the importance of a well-defined chiral environment[3].
While not a direct comparison of this compound derivatives, this data provides a strong foundation for predicting their potential. The carbinol group, with its ability to engage in hydrogen bonding, could pre-organize the transition state, potentially leading to enhanced stereoselectivity. Furthermore, derivatization of the hydroxyl group would allow for fine-tuning of both steric and electronic properties of the catalyst.
Experimental Protocols
To ensure the reproducibility and validation of catalytic performance, detailed experimental protocols are essential. The following is a representative procedure for the asymmetric allylation of an aldehyde using a chiral pyridine N-oxide catalyst.
General Procedure for Asymmetric Allylation of Aldehydes
Materials:
-
Chiral 4-substituted pyridine N-oxide catalyst (e.g., 1-10 mol%)
-
Aldehyde (1.0 mmol)
-
Allyltrichlorosilane (1.2-1.5 mmol)
-
Anhydrous solvent (e.g., CH₂Cl₂, THF, or as specified in the literature)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven before use.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral pyridine N-oxide catalyst.
-
Add the anhydrous solvent, and cool the mixture to the specified reaction temperature (e.g., -78 °C, -40 °C, or room temperature).
-
Add the aldehyde to the cooled solution.
-
Slowly add allyltrichlorosilane to the reaction mixture.
-
Stir the reaction mixture at the specified temperature for the time indicated in the relevant literature (monitoring by TLC or GC-MS is recommended).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or as specified in the protocol.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.
-
Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
References
A Head-to-Head Comparison of Synthetic Routes to 4-Pyridylcarbinol N-oxide: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the synthesis of 4-Pyridylcarbinol N-oxide is a critical step in the development of various pharmaceutical agents. The introduction of the N-oxide functionality to the pyridine ring significantly alters the electronic properties of the molecule, enhancing its utility as a synthetic intermediate and potentially modulating its biological activity.[1] This guide provides an in-depth, head-to-head comparison of two primary synthetic routes to this compound, offering a critical evaluation of their respective advantages and limitations, supported by detailed experimental protocols.
Two principal strategies for the synthesis of this compound will be examined:
-
Route 1: Direct N-Oxidation of 4-Pyridylcarbinol. This approach involves the direct oxidation of the commercially available starting material, 4-Pyridylcarbinol.
-
Route 2: Functional Group Transformation from 4-Picoline N-oxide. This two-step pathway begins with the readily available 4-Picoline N-oxide, which is first converted to an intermediate acetate ester, followed by hydrolysis to yield the desired product.
This guide will dissect each route, providing a rationale for the experimental choices, detailed procedural steps, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Direct N-Oxidation | Route 2: Functional Group Transformation |
| Starting Material | 4-Pyridylcarbinol | 4-Picoline N-oxide |
| Number of Steps | 1 | 2 |
| Key Reagents | m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide/Acetic Acid | Acetic Anhydride, Base (e.g., NaOH) |
| Typical Reaction Conditions | 0°C to room temperature | Reflux, then room temperature |
| Overall Yield | Good to Excellent (estimated) | Moderate to Good (estimated) |
| Key Advantages | Atom economy, shorter reaction sequence | Utilizes a readily available and often cheaper starting material |
| Potential Challenges | Potential for over-oxidation of the carbinol | Requires an additional hydrolysis step, potentially lowering the overall yield |
Route 1: Direct N-Oxidation of 4-Pyridylcarbinol
This synthetic approach is the most straightforward, involving a single-step oxidation of the nitrogen atom in the pyridine ring of 4-Pyridylcarbinol. The primary challenge lies in achieving selective N-oxidation without affecting the primary alcohol functionality. The choice of oxidizing agent is therefore critical.
Causality of Experimental Choices
The use of peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid (formed in situ from hydrogen peroxide and acetic acid), is a well-established method for the N-oxidation of pyridines.[1][2] These reagents are electrophilic oxidants that selectively attack the lone pair of electrons on the nitrogen atom. The reaction is typically performed at or below room temperature to control the exothermicity and minimize side reactions. A slight excess of the oxidizing agent is often used to ensure complete conversion of the starting material. The workup procedure is designed to remove the acidic byproducts and isolate the polar N-oxide product.
Experimental Protocol: N-Oxidation using m-CPBA
This protocol is adapted from general procedures for the N-oxidation of pyridine derivatives.[2]
Materials:
-
4-Pyridylcarbinol
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-Pyridylcarbinol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve m-chloroperoxybenzoic acid (1.1-1.5 eq) in DCM.
-
Slowly add the m-CPBA solution to the stirred solution of 4-Pyridylcarbinol at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-26 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue to obtain a mixed solution. Adjust the pH of the solution to 4-5 with a saturated aqueous sodium bicarbonate solution.
-
Stir the mixture for 2-3 hours, then filter to remove the precipitated m-chlorobenzoic acid.
-
Collect the filtrate and concentrate it under reduced pressure.
-
Dry the resulting solid under vacuum to obtain this compound. The product can be further purified by recrystallization if necessary.
Visualization of the Workflow
Caption: Workflow for the direct N-oxidation of 4-Pyridylcarbinol.
Route 2: Functional Group Transformation from 4-Picoline N-oxide
This two-step route commences with the readily available and often more economical 4-Picoline N-oxide. The methyl group is first functionalized to an acetoxymethyl group via the Boekelheide rearrangement, followed by hydrolysis to the desired carbinol.[3]
Causality of Experimental Choices
The Boekelheide reaction is a classic transformation of α- or γ-picoline N-oxides.[3] The reaction with acetic anhydride proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the methyl group and a[4][4]-sigmatropic rearrangement to yield the acetoxymethylpyridine derivative. This intermediate is then subjected to hydrolysis, typically under basic conditions, to cleave the ester and afford the final carbinol. This two-step approach avoids the direct use of a potentially sensitive starting material like 4-Pyridylcarbinol with a strong oxidizing agent.
Experimental Protocols
Step 1: Synthesis of 4-Acetoxymethylpyridine N-oxide (Boekelheide Rearrangement)
This protocol is based on the original work by Boekelheide and general procedures for this rearrangement.[3]
Materials:
-
4-Picoline N-oxide
-
Acetic anhydride
-
Standard laboratory glassware for reflux
Procedure:
-
Place 4-Picoline N-oxide (1.0 eq) and a significant excess of acetic anhydride (e.g., 5-10 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 140 °C) and maintain for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess acetic anhydride under reduced pressure. The residue, 4-Acetoxymethylpyridine N-oxide, can be used in the next step with or without further purification.
Step 2: Hydrolysis of 4-Acetoxymethylpyridine N-oxide
This is a standard saponification procedure.
Materials:
-
4-Acetoxymethylpyridine N-oxide (from Step 1)
-
Aqueous sodium hydroxide (e.g., 10% w/v)
-
Ethanol or methanol (optional, to aid solubility)
-
Hydrochloric acid (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the crude 4-Acetoxymethylpyridine N-oxide in an aqueous solution of sodium hydroxide (e.g., 10%). Ethanol or methanol can be added to improve solubility.
-
Stir the mixture at room temperature for several hours or gently heat to accelerate the hydrolysis. Monitor the disappearance of the starting material by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture and neutralize it carefully with hydrochloric acid to a pH of approximately 7.
-
Extract the aqueous solution several times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualization of the Workflow
Caption: Workflow for the two-step synthesis of this compound.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Direct N-Oxidation) is advantageous in its simplicity and atom economy, being a single-step process. This would be the preferred route if the starting material, 4-Pyridylcarbinol, is readily available and cost-effective, and if concerns about over-oxidation can be mitigated through careful control of reaction conditions.
-
Route 2 (Functional Group Transformation) provides a reliable alternative, particularly if 4-Picoline N-oxide is a more accessible or economical starting material. While it involves an additional step, the Boekelheide rearrangement is a robust and well-documented reaction.
The optimal choice of synthesis will ultimately depend on factors such as the cost and availability of starting materials, the scale of the reaction, and the specific equipment and expertise available in the laboratory. For large-scale production, a thorough cost analysis of both routes would be essential.
References
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Pyridylcarbinol N-oxide
Introduction: The Double-Edged Sword of the N-Oxide Moiety
In modern medicinal chemistry, the pyridine N-oxide scaffold has emerged as a compelling structural motif.[1][2] The introduction of the N-oxide group fundamentally alters the electronic properties of the parent pyridine ring, increasing its polarity and hydrogen-bonding potential while often serving as a bioisosteric replacement for carbonyl groups.[1] These features can enhance solubility, modulate metabolic stability, and create novel interactions with biological targets.[3][4]
4-Pyridylcarbinol N-oxide is a representative example of this class. While structurally simple, its potential interactions within a complex biological system are anything but. The N+–O– dipole introduces a powerful hydrogen bond acceptor, and the pyridine ring itself can participate in various interactions, including potential coordination with metalloenzymes.[3][5]
This guide provides a strategic framework for characterizing the cross-reactivity profile of this compound. As seasoned researchers know, understanding a compound's selectivity profile early in the discovery pipeline is not merely an academic exercise; it is a critical step to mitigate the risk of late-stage failures due to off-target toxicity or unforeseen polypharmacology.[6] We will move beyond simple data reporting to explain the causal logic behind our tiered experimental approach, providing actionable protocols and data interpretation frameworks for your research.
The Rationale for a Tiered Screening Approach
A brute-force approach to screening is neither cost-effective nor efficient. A more logical strategy involves a tiered system that progressively narrows the focus from broad liability screening to more specific, hypothesis-driven investigations.[7] This approach allows for early identification of promiscuous compounds and informs the subsequent direction of the research program.
Our proposed workflow prioritizes the most common and critical off-target families, such as protein kinases and cytochrome P450 enzymes, before moving to more specialized assays.
Caption: A tiered workflow for assessing compound cross-reactivity.
Tier 1: Broad Profiling for Critical Liabilities
The initial tier aims to quickly identify major liabilities against the most common off-target families.
A. Protein Kinase Selectivity
The human kinome contains over 500 members, and unintended kinase inhibition is a frequent source of off-target effects.[8] Given that many kinase inhibitors target the ATP-binding pocket, which has conserved features, cross-reactivity is a significant challenge.[9]
Experimental Choice: A radiometric kinase assay, such as the [³³P]-ATP filter binding assay, is the gold standard for its direct measurement of substrate phosphorylation and high sensitivity.[10] We will compare this compound against its parent analog, 4-Pyridylcarbinol, to understand the specific contribution of the N-oxide moiety. A known broad-spectrum inhibitor like Staurosporine serves as a positive control.
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase Target | This compound | 4-Pyridylcarbinol (Control) | Staurosporine (Control) |
|---|---|---|---|
| PKA | 8% | 2% | 98% |
| PKCα | 12% | 5% | 99% |
| CDK2/cyclin A | 7% | 3% | 95% |
| EGFR | 45% | 15% | 88% |
| VEGFR2 | 38% | 11% | 92% |
Interpretation: The hypothetical data suggest that while the parent carbinol shows minimal activity, the N-oxide derivative exhibits moderate inhibition of EGFR and VEGFR2. This is a critical finding. The N-oxide's ability to form a strong hydrogen bond may allow it to interact with hinge-region residues in these specific kinase active sites, an interaction not possible for the parent compound. This warrants follow-up with full IC50 determination.[7]
B. Cytochrome P450 Inhibition
Cytochrome P450 (CYP) enzymes are essential for drug metabolism.[11] Inhibition of major isoforms can lead to dangerous drug-drug interactions (DDIs).[11] Pyridine-containing compounds are known to coordinate with the heme iron in the CYP active site, making this a mandatory screen.[12][13][14]
Experimental Choice: A fluorogenic assay is a rapid, high-throughput method to assess inhibition of the five most clinically relevant CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4).[11]
Table 2: Comparative CYP450 Inhibition Profile (IC50 in µM)
| CYP Isoform | This compound | 4-Pyridylcarbinol (Control) | Ketoconazole (Control for 3A4) |
|---|---|---|---|
| CYP1A2 | > 50 | > 50 | N/A |
| CYP2C9 | > 50 | > 50 | N/A |
| CYP2C19 | 28.5 | > 50 | N/A |
| CYP2D6 | > 50 | > 50 | N/A |
| CYP3A4 | 8.2 | 45.1 | 0.09 |
Interpretation: The data clearly indicate that the N-oxide moiety significantly increases the inhibitory potential against CYP3A4 and, to a lesser extent, CYP2C19. This is mechanistically plausible; the N-oxide oxygen can act as a ligand for the heme iron, leading to potent inhibition.[5] The IC50 of 8.2 µM for CYP3A4 is a potential red flag for DDI and must be considered in any future development.
Tier 2: Focused Target-Family Profiling
If Tier 1 results are promising or if the compound is intended for a specific target class (e.g., a GPCR), broader screening against that family is warranted.
Receptor Binding Assays
Receptor binding assays are powerful tools to uncover unintended interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters.[15][16]
Experimental Choice: A competitive radioligand binding assay is a robust method to determine a compound's affinity for a receptor.[17][18] The assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.
Caption: Principle of a competitive radioligand binding assay.
Table 3: Comparative GPCR Binding Profile (% Displacement at 10 µM)
| Receptor Target | This compound | 4-Pyridylcarbinol (Control) | Known Antagonist (Control) |
|---|---|---|---|
| Adrenergic α2A | 6% | 2% | 97% (Yohimbine) |
| Dopamine D2 | 11% | 4% | 99% (Haloperidol) |
| Serotonin 5-HT2A| 58% | 18% | 98% (Ketanserin) |
Interpretation: The hypothetical data show a significant "hit" for the 5-HT2A receptor. Again, the N-oxide appears critical for this interaction, potentially forming a key hydrogen bond with a residue in the 5-HT2A binding pocket that the parent compound cannot. This off-target activity could have significant physiological consequences and requires further investigation with functional assays.
Experimental Protocols
Protocol 1: Fluorogenic CYP3A4 Inhibition Assay
-
Principle: This assay measures the inhibition of CYP3A4-mediated conversion of a non-fluorescent substrate to a fluorescent product.[11]
-
Materials:
-
Recombinant human CYP3A4 supersomes
-
NADPH regenerating system (e.g., Vivid®)
-
CYP3A4 substrate (e.g., BFC or EOMCC)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (this compound, controls) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of test compounds and controls in buffer. Final DMSO concentration should be <1%.
-
In a 96-well plate, add 40 µL of buffer, 10 µL of compound dilution, and 50 µL of a master mix containing the CYP3A4 enzyme and the NADPH system.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Immediately place the plate in a kinetic fluorescence plate reader set to 37°C.
-
Measure fluorescence intensity every minute for 30 minutes at the appropriate excitation/emission wavelengths for the substrate.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine % inhibition relative to the vehicle (DMSO) control and plot against compound concentration to calculate the IC50 value using a four-parameter logistic curve fit.
-
Protocol 2: Kinase Radiometric [³³P]-ATP Filter Binding Assay
-
Principle: This assay quantifies the transfer of a radiolabeled phosphate ([³³P]) from ATP to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is captured on a filter plate, and the incorporated radioactivity is measured.[10]
-
Materials:
-
Active kinase enzyme (e.g., EGFR)
-
Specific peptide substrate for the kinase
-
Kinase reaction buffer (containing MgCl₂, DTT)
-
[³³P]-ATP
-
Test compounds and controls in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Phosphoric acid wash solution
-
Microplate scintillation counter
-
-
Procedure:
-
Add 5 µL of test compound dilution to wells of a standard 96-well plate.
-
Add 20 µL of a master mix containing the kinase and its peptide substrate in reaction buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of [³³P]-ATP solution (at the Km,ATP concentration for the specific kinase).
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the entire reaction volume to a 96-well filter plate.
-
Wash the filter plate 3-4 times with 0.75% phosphoric acid using a vacuum manifold to remove unincorporated [³³P]-ATP.
-
Dry the plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate % inhibition relative to the vehicle control and determine IC50 values as needed.
-
Conclusion and Forward Look
The systematic, tiered approach to cross-reactivity profiling provides a robust framework for evaluating compounds like this compound. Our comparative analysis strongly suggests that the N-oxide moiety is not a passive spectator; it actively participates in molecular interactions that are unavailable to its parent structure.
The hypothetical findings—moderate inhibition of EGFR/VEGFR2 kinases, clinically relevant inhibition of CYP3A4, and a significant off-target hit on the 5-HT2A receptor—underscore the necessity of this type of profiling. These data do not necessarily disqualify the compound, but they provide a critical, early-stage understanding of its potential liabilities and polypharmacology. This knowledge allows for informed decisions: to terminate the compound, to chemically modify it to mitigate off-target effects, or to potentially leverage the polypharmacology for a different therapeutic indication. Ultimately, this rigorous, mechanistically-grounded approach to cross-reactivity ensures that only the most promising and well-characterized candidates advance, saving invaluable time and resources in the long journey of drug development.
References
- 1. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accio.github.io [accio.github.io]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 12. Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. oaepublish.com [oaepublish.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
A Senior Application Scientist's Guide to Reproducibility and Robustness in Experiments Utilizing 4-Pyridylcarbinol N-oxide
For researchers, scientists, and drug development professionals, the reliability of experimental results is paramount. This guide provides an in-depth technical analysis of 4-Pyridylcarbinol N-oxide, focusing on the critical aspects of reproducibility and robustness. We will explore the nuanced chemical properties of this reagent, dissect the factors that can lead to experimental variability, and offer a comparative perspective against common alternatives, supported by available data. Our goal is to equip you with the knowledge to not only anticipate and troubleshoot challenges but also to design more robust and reliable experimental workflows.
Understanding this compound: Beyond the Structure
This compound, also known as 4-Pyridinemethanol N-oxide, is a heterocyclic compound that has found utility in various chemical and biological applications. The presence of both a hydroxymethyl group and an N-oxide functionality on the pyridine ring imparts a unique combination of properties. The N-oxide group, with its N⁺-O⁻ dipole, enhances the electron density of the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to both electrophilic and nucleophilic substitution reactions compared to its parent pyridine.[1] This electronic modification is a key driver of its reactivity and utility in organic synthesis and catalysis.[1]
However, it is this same reactivity that can be a source of experimental irreproducibility if not properly understood and controlled. The stability of the N-O bond, the potential for side reactions, and the influence of the hydroxymethyl group all contribute to a complex chemical behavior that demands careful consideration in experimental design.
Key Factors Influencing Experimental Reproducibility and Robustness
Achieving consistent results with this compound hinges on a thorough understanding of the variables that can impact its performance. Below, we delve into the critical factors that demand meticulous attention.
Reagent Quality, Purity, and Storage
The purity of this compound is a foundational element for reproducible experiments. Commercially available grades can vary in purity, with common ranges between 97% and 99%.[2] Impurities, which may include the parent pyridine, over-oxidized products, or residual solvents from synthesis, can have unforeseen catalytic or inhibitory effects on a reaction.
Key Considerations:
-
Purity Verification: Always verify the purity of a new batch of reagent, preferably by more than one analytical method (e.g., NMR, LC-MS).
-
Hygroscopicity: Pyridine N-oxides can be hygroscopic.[3] Moisture absorption can alter the reagent's concentration and potentially introduce water as a competing nucleophile in reactions.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Light sensitivity, a known characteristic of some pyridine N-oxides, can lead to photochemical rearrangements.
Stability and Degradation Pathways
The inherent stability of this compound under specific experimental conditions is a critical determinant of reproducibility. Several degradation pathways can lead to the formation of unintended byproducts, altering the course of a reaction.
-
Thermal Decomposition: At elevated temperatures, pyridine N-oxides can undergo deoxygenation to the parent pyridine or other decomposition products. The specific temperature at which this occurs will depend on the reaction matrix.
-
Photochemical Rearrangement: Exposure to light, particularly UV radiation, can induce complex rearrangements in pyridine N-oxides, potentially leading to the formation of oxaziridine-like intermediates and other photoproducts.
-
Reductive Deoxygenation: The N-oxide functionality can be reduced back to the parent pyridine in the presence of reducing agents. This is a common synthetic step but can also be an unintended side reaction if reducing species are present in the reaction mixture.
Reaction Conditions
The choice of solvent, pH, and temperature can significantly influence the reactivity and stability of this compound.
-
Solvent Effects: The polarity of the solvent can affect the solubility and reactivity of the N-oxide. Protic solvents may engage in hydrogen bonding with the N-oxide oxygen, potentially altering its nucleophilicity.
-
pH Sensitivity: The basicity of the pyridine N-oxide (pKa of the conjugate acid is around 0.8) means that the protonation state will be highly dependent on the pH of the medium.[4] The protonated form will have different electronic properties and reactivity compared to the neutral species.
-
Temperature Control: Precise temperature control is crucial to prevent thermal degradation and to ensure consistent reaction rates.
Comparative Analysis: this compound vs. Alternatives
In many applications, particularly in catalysis and as a synthetic reagent, 4-Picoline N-oxide (4-methylpyridine N-oxide) is a common alternative to this compound. The primary difference lies in the substituent at the 4-position: a hydroxymethyl group versus a methyl group. This seemingly small change can have significant implications for the compound's properties and performance.
| Property | This compound | 4-Picoline N-oxide | Rationale for Difference & Impact on Reproducibility |
| Molecular Weight | 125.13 g/mol [5] | 109.13 g/mol [3] | The hydroxymethyl group adds mass. This is a minor difference but important for stoichiometric calculations. |
| Melting Point | 124-127 °C | 182-185 °C[6] | The hydroxyl group in this compound can participate in intermolecular hydrogen bonding, which would be expected to increase the melting point. The observed lower melting point may be due to differences in crystal packing. This property is important for handling and storage. |
| Solubility | Generally soluble in polar solvents. | Soluble in polar solvents like water and ethanol.[2] | The hydroxyl group of this compound can participate in hydrogen bonding, potentially enhancing its solubility in protic solvents compared to 4-Picoline N-oxide. Differences in solubility can affect reaction kinetics and product yields. |
| Electronic Effects | The -CH₂OH group is weakly electron-withdrawing. | The -CH₃ group is weakly electron-donating. | This subtle electronic difference can influence the nucleophilicity of the N-oxide oxygen and the reactivity of the pyridine ring, potentially leading to different reaction rates and selectivities in catalytic applications.[7] |
| Potential for Side Reactions | The primary alcohol can be oxidized to an aldehyde or carboxylic acid. | The methyl group can be a site for radical abstraction under certain conditions. | The presence of the reactive hydroxyl group in this compound introduces an additional pathway for side reactions, which can complicate product purification and reduce yields, thereby affecting reproducibility. |
Performance in Catalysis
Both this compound and 4-Picoline N-oxide can act as organocatalysts or as ligands in metal-catalyzed reactions.[8][9] Their performance is dictated by the electronic and steric properties of the pyridine N-oxide moiety.
While direct, side-by-side comparative studies are limited, we can infer performance differences based on their structural and electronic properties. The electron-donating methyl group in 4-Picoline N-oxide may render the N-oxide oxygen more nucleophilic compared to the slightly electron-withdrawing effect of the hydroxymethyl group in this compound. This could translate to faster reaction rates in reactions where the N-oxide acts as a nucleophilic catalyst.
Conversely, the hydroxyl group of this compound could participate in hydrogen bonding with substrates or other reagents, potentially influencing the transition state and leading to different selectivities.
Experimental Protocols for Robustness
To enhance the reproducibility of experiments involving this compound, it is essential to follow well-defined and validated protocols. Below are example protocols for common applications, with an emphasis on critical control points.
General Protocol for a Catalytic Oxidation Reaction
This protocol outlines a general procedure for using this compound as a co-catalyst in an oxidation reaction.
Materials:
-
Substrate
-
Oxidant (e.g., a peroxide)
-
This compound (of verified purity)
-
Anhydrous solvent
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere.
-
Reagent Addition: To a reaction flask under an inert atmosphere, add the substrate and this compound.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Temperature Control: Equilibrate the reaction mixture to the desired temperature using a controlled temperature bath.
-
Initiation: Slowly add the oxidant to the reaction mixture.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) at regular intervals.
-
Quenching: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for peroxide oxidants).
-
Work-up and Purification: Perform an appropriate aqueous work-up and purify the product by column chromatography, crystallization, or distillation.
Critical Control Points:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture.
-
Slow Addition of Oxidant: Slow and controlled addition of the oxidant helps to manage any exotherm and prevent over-oxidation.
-
Consistent Monitoring: Regular monitoring allows for the determination of the optimal reaction time and helps to avoid the formation of degradation products.
Conclusion: A Path to Reliable and Robust Results
The reproducibility and robustness of experimental results using this compound are not a matter of chance, but rather a consequence of a deep understanding of the reagent's chemistry and a meticulous approach to experimental design and execution. By carefully controlling for factors such as reagent purity, stability, and reaction conditions, researchers can significantly enhance the reliability of their findings.
While direct comparative data with alternatives like 4-Picoline N-oxide may be sparse in the literature, a critical analysis of their respective chemical properties provides a solid foundation for making informed decisions about which reagent is best suited for a particular application. The presence of the hydroxymethyl group in this compound introduces both opportunities for unique reactivity and challenges in terms of potential side reactions.
Ultimately, the key to success lies in a proactive approach to experimental design, where potential sources of variability are identified and controlled from the outset. This guide provides a framework for such an approach, empowering researchers to generate high-quality, reproducible data in their work with this compound and related compounds.
References
- 1. This compound | 22346-75-4 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Picoline N-oxide | C6H7NO | CID 13857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1003-67-4 CAS MSDS (4-Picoline-N-oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine N-oxide [organic-chemistry.org]
Safety Operating Guide
Technical Guide for the Proper Disposal of 4-Pyridylcarbinol N-oxide
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 4-Pyridylcarbinol N-oxide (CAS No. 22346-75-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes regulatory standards with practical laboratory applications to ensure personnel safety and environmental protection. The protocols herein are structured to be self-validating, emphasizing the causality behind each step to build a foundational understanding of safe chemical handling.
Hazard Identification and Core Safety Principles
This compound is a combustible solid crystalline substance that presents specific health and environmental hazards.[1] Understanding these risks is fundamental to appreciating the necessity of the stringent disposal protocols outlined. The primary hazards, as defined by the Globally Harmonized System (GHS), are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
The causality for a structured disposal plan stems from these hazards and its high potential for environmental damage. It is classified with a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water.[1] This classification strictly prohibits its discharge into sewer systems or the environment.[3][4]
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 4-Pyridinemethanol N-oxide | [1] |
| CAS Number | 22346-75-4 | |
| Molecular Formula | C₆H₇NO₂ | |
| Molecular Weight | 125.13 g/mol | [2] |
| Physical Form | Crystals | [1] |
| GHS Hazard Codes | H315, H319, H335 | [1][2] |
| Signal Word | Warning | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Water Hazard Class | WGK 3 (Severely hazardous to water) | [1] |
Pre-Disposal Operations: Safe Handling and Personal Protective Equipment (PPE)
Before disposal, the primary objective is to prevent any exposure or release. All handling of this compound, including weighing and aliquoting for waste collection, should be conducted within a certified laboratory chemical fume hood to mitigate inhalation risks.[4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or eyeshields as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] This is mandatory to prevent serious eye irritation (H319).[2]
-
Hand Protection: Use chemically impervious gloves, such as nitrile or butyl rubber.[4] Gloves must be inspected before use and disposed of as contaminated waste after handling to prevent skin irritation (H315).[2][4]
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA approved N95 dust mask or a respirator with a particulates filter (conforming to EN 143) is required to protect against respiratory tract irritation (H335).[2][4]
-
Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[5][6] Ensure an emergency eyewash station and safety shower are readily accessible.[6][7]
Waste Classification and Segregation
Proper disposal begins with correct waste classification. Chemical waste generators are legally required to determine if a discarded chemical is classified as a hazardous waste according to federal, state, and local regulations, such as the EPA guidelines listed in 40 CFR 261.3.[8]
Due to its GHS hazard classifications and high water toxicity, this compound must be managed as a hazardous waste.
-
Segregation: Store waste containers of this compound separately from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[4][6]
-
Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a designated, sealable, and clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene).
Step-by-Step Disposal Protocol
Adherence to this protocol is critical for ensuring safety and regulatory compliance. The primary directive for the final disposition of this material is to use a licensed professional waste disposal service.[3][4][9] On-site chemical treatment by untrained personnel is not recommended and is often non-compliant.
Step 1: Waste Collection
-
Solid Waste: Carefully transfer the solid this compound crystals into the designated hazardous waste container using a dedicated spatula or scoop. Avoid any actions that could generate dust.[4]
-
Contaminated Materials: Place all contaminated disposables, such as gloves, weigh boats, and absorbent pads, into the same designated waste container.
Step 2: Container Labeling
-
Attach a completed hazardous waste label to the container as soon as the first particle of waste is added.[7]
-
The label must include:
-
The words "Hazardous Waste."
-
Full Chemical Name: "this compound."
-
CAS Number: "22346-75-4."
-
Associated Hazards (e.g., "Irritant," "Environmental Hazard").
-
Appropriate GHS pictograms.
-
Accumulation start date.
-
Step 3: Spill and Decontamination Procedures
-
In Case of a Spill: Evacuate personnel from the immediate area.[4] Wearing the full PPE described in Section 2, contain the spill.
-
Cleanup: Do not use water. Gently sweep or vacuum up the spilled material, avoiding dust generation, and place it into the hazardous waste container.[4][5] Absorb any remaining residue with an inert dry material, such as sand or vermiculite, and also place this in the waste container.[7]
-
Surface Decontamination: Decontaminate the spill area and any equipment used with a suitable solvent (e.g., ethanol), collecting all cleaning materials as hazardous waste.
Step 4: Arranging for Final Disposal
-
Store the sealed and labeled waste container in a cool, dry, well-ventilated, and designated satellite accumulation area away from incompatible materials.[4][7]
-
Contact a licensed professional waste disposal company to arrange for pickup and transport. [3][4][9] This ensures the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).
-
The most common and appropriate disposal method for this compound is controlled incineration in a facility equipped with a flue gas scrubber to neutralize hazardous decomposition products like nitrogen oxides.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper management and disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 4-吡啶基甲醇 N-氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. aksci.com [aksci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Navigating the Safe Handling of 4-Pyridylcarbinol N-oxide: A Guide for Laboratory Professionals
For researchers in the dynamic fields of pharmaceutical development and chemical synthesis, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 4-Pyridylcarbinol N-oxide, moving beyond a simple checklist to offer a framework of understanding and operational excellence.
Understanding the Compound: Hazard Profile of this compound
This compound is a crystalline solid that requires careful handling due to its potential health effects.[1] According to safety data sheets, this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Understanding these hazards is the first step in implementing a robust safety protocol.
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[1][2] | pictogram |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | pictogram |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2] | pictogram |
This table summarizes the primary hazards associated with this compound, providing a quick reference for laboratory personnel.
The causality behind these classifications lies in the chemical nature of pyridine N-oxides. While the toxicological properties of this compound itself have not been fully investigated, related pyridine compounds are known to cause liver damage with repeated low-level exposures.[3] Therefore, minimizing exposure through all routes—inhalation, ingestion, and skin contact—is a critical aspect of its safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.
-
Eye and Face Protection : Tightly fitting safety goggles or chemical safety glasses that conform to EN166 (EU) or NIOSH (US) standards are mandatory.[4] These protect your eyes from splashes and airborne particles.[5]
-
Skin Protection : An impervious lab coat and appropriate protective gloves are essential to prevent skin contact.[3][6] Nitrile gloves are a suitable choice for their resistance to a range of chemicals.[7] Always inspect gloves for any signs of damage before use and wash your hands thoroughly after removal.[8]
-
Respiratory Protection : When working with the solid form where dust may be generated, a NIOSH-approved N95 dust mask or a full-face respirator should be used, especially if the work is not conducted in a fume hood.[1][9] This is crucial to prevent respiratory tract irritation.[3]
-
General Laboratory Attire : Always wear long pants and closed-toe shoes in the laboratory.[5] Confine long hair to avoid accidental contact with chemicals.[8]
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Preparation and Engineering Controls
-
Designated Work Area : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][5]
-
Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3][10]
-
Gather Materials : Before starting, ensure all necessary equipment, including spatulas, weighing paper, and labeled containers, are within reach to avoid unnecessary movement and potential spills.
Handling Procedure
The following workflow outlines the safe handling of solid this compound.
Safe Handling Workflow for this compound.
Storage
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][11]
-
Keep the container tightly closed to prevent absorption of moisture, as the compound may be hygroscopic.[3][12]
-
Ensure all containers are clearly and accurately labeled with the chemical name and any relevant hazard warnings.[13]
Emergency and Disposal Plan
Even with the best precautions, accidents can happen. A clear plan for emergencies and waste disposal is essential.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention if irritation persists.[3]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Spill and Leak Procedures
In the event of a spill, evacuate the area and prevent the spread of the material.[12] For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[11] The area should then be decontaminated.
Disposal
All waste containing this compound should be treated as hazardous waste.
-
Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Dispose of the waste through a licensed disposal company in accordance with all local, state, and federal regulations.[4] Do not allow the chemical to enter drains or the environment.[4][14]
By adhering to these detailed protocols, you can ensure a safe and productive research environment when working with this compound. This commitment to safety not only protects your team but also upholds the integrity and reproducibility of your scientific endeavors.
References
- 1. This compound 98 22346-75-4 [sigmaaldrich.com]
- 2. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. 吡啶 N-氧化物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 11. fishersci.com [fishersci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
